molecular formula C14H16O4 B15612687 Dykellic Acid

Dykellic Acid

Número de catálogo: B15612687
Peso molecular: 248.27 g/mol
Clave InChI: XMBYWWHLSMXSPA-VNKDHWASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dykellic acid has been reported in Westerdykella multispora with data available.
an apoptosis inhibitor isolated from Westerdykella multispora;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H16O4

Peso molecular

248.27 g/mol

Nombre IUPAC

3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid

InChI

InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+

Clave InChI

XMBYWWHLSMXSPA-VNKDHWASSA-N

Origen del producto

United States

Foundational & Exploratory

Dykellic Acid: A Technical Guide to its Discovery, Isolation, and Characterization from Westerdykella multispora

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dykellic Acid is a naturally occurring polyketide metabolite isolated from the soil fungus Westerdykella multispora (strain F50733).[1][2] First reported in 1999, this compound has garnered significant interest within the scientific community due to its potent anti-apoptotic properties.[1][2] this compound has been shown to inhibit drug-induced apoptosis by suppressing the activation of caspase-3-like proteases, making it a valuable lead compound for the development of therapeutics targeting diseases associated with excessive programmed cell death. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological activities.

Discovery and Biological Activity

This compound was discovered during a screening program for novel apoptosis inhibitors from microbial sources. It was isolated from the fermentation broth of Westerdykella multispora F50733 and was found to protect human monocytic leukemia U937 cells from etoposide-induced apoptosis. Further studies revealed that this compound's mechanism of action involves the partial inhibition of calcium influx, which in turn leads to a decrease in Ca2+-dependent endonuclease activation and subsequent DNA fragmentation.[2] A key molecular target of this compound is the caspase-3-like protease cascade. It has been demonstrated to inhibit the cleavage of procaspase-3, PARP, and cytosolic cytochrome c in a concentration-dependent manner, effectively halting the execution phase of apoptosis.[2]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Westerdykella multispora, and the extraction, and purification of this compound. These protocols are based on generalized procedures for metabolite isolation from Westerdykella species and information from the total synthesis of this compound, as the specific details from the original discovery paper were not fully available.

Fermentation of Westerdykella multispora F50733

A seed culture is prepared by inoculating a suitable liquid medium (e.g., Yeast Extract-Maltose medium) with a mycelial suspension of W. multispora and incubating for several days. The production culture is then initiated by transferring the seed culture to a larger volume of production medium (e.g., a rice-based medium) and fermenting for an extended period, typically 21-30 days, under controlled conditions.

Extraction and Isolation of this compound

Following fermentation, the fungal biomass and culture broth are separated. The broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane (B92381) and methanol/water) to remove nonpolar impurities.

  • Column Chromatography: The resulting fraction is then subjected to column chromatography on a solid phase, such as silica (B1680970) gel or C18 reverse-phase silica. A gradient of solvents is used to elute the compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by semi-preparative HPLC to yield the pure compound.

Structural Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques and confirmed by X-ray crystallography.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic Technique Key Observations
1H NMR Signals corresponding to olefinic protons, methine protons, and methyl groups, consistent with the proposed polyketide structure.
13C NMR Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the carbon skeleton.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in the molecule, providing unambiguous structural confirmation.

Note: Specific chemical shift values and coupling constants from the original isolation are not available in the reviewed literature. The data presented here is based on the analysis of the total synthesis of this compound.

Quantitative Data

While the exact yield from the original isolation was not reported in the available literature, typical yields for secondary metabolites from fungal fermentations can range from milligrams to grams per liter of culture, depending on the fermentation conditions and the productivity of the strain.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculation of W. multispora F2 Seed Culture (Liquid Medium) F1->F2 F3 Production Culture (Rice Medium) F2->F3 E1 Harvest Fermentation Broth F3->E1 E2 Solvent Extraction (Ethyl Acetate) E1->E2 E3 Concentration E2->E3 P1 Solvent Partitioning E3->P1 P2 Column Chromatography P1->P2 P3 HPLC P2->P3 P4 Pure this compound P3->P4

Caption: Experimental workflow for the isolation of this compound.

This compound's Inhibition of the Apoptotic Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_inhibition Inhibition by this compound cluster_pathway Apoptotic Cascade Stimulus e.g., Doxorubicin, Camptothecin Procaspase3 Procaspase-3 Stimulus->Procaspase3 DykellicAcid This compound Ca_Influx Ca2+ Influx DykellicAcid->Ca_Influx inhibits Caspase3_Activation Caspase-3 Activation DykellicAcid->Caspase3_Activation inhibits Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP cleaves DNA_Frag DNA Fragmentation Caspase3->DNA_Frag activates endonucleases Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Simplified signaling pathway of apoptosis inhibited by this compound.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry and drug development. Its unique chemical structure and potent anti-apoptotic activity make it a compelling candidate for further investigation as a therapeutic agent. The experimental protocols and data presented in this guide provide a valuable resource for researchers interested in the study and application of this promising molecule. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its therapeutic potential in various disease models.

References

An In-depth Technical Guide to the Natural Sources of Dykellic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Dykellic Acid" does not correspond to a recognized compound in chemical literature. It is presumed to be a misspelling. This guide explores four plausible candidate compounds based on phonetic and contextual similarities: Dipicolinic Acid, Gallic Acid, Ellagic Acid, and Spiculisporic Acid. Each of these is a naturally occurring acid with known analogs and significant interest in research and development.

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biological activities of these four acids and their analogs, tailored for researchers, scientists, and drug development professionals.

Dipicolinic Acid

Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a heterocyclic compound notably found in the spores of various bacteria, where it plays a crucial role in heat resistance.

Natural Sources and Analogs of Dipicolinic Acid

Dipicolinic acid (DPA) is predominantly found in the endospores of bacteria, constituting 5% to 15% of the spore's dry weight.[1][2] Its primary role is to confer thermal stability to the spores.

Table 1: Natural Sources of Dipicolinic Acid

Organism TypeGeneraLocation within OrganismTypical Concentration
BacteriaBacillus (e.g., B. subtilis, B. cereus, B. megaterium)[2][3]Spore Core5-15% of spore dry weight
BacteriaClostridium (e.g., C. botulinum, C. perfringens)[2]Spore Core5-15% of spore dry weight
FungiPenicillium citreoviride[4]Mycelia (secreted)Not specified

Natural analogs of dipicolinic acid are not widely reported; however, its biosynthesis is linked to the lysine (B10760008) pathway, which involves various amino acid precursors.[4]

Experimental Protocols for Dipicolinic Acid

This protocol is adapted from methods described for extracting DPA for analysis.[4][5][6][7]

  • Spore Preparation:

    • Culture Bacillus species (e.g., B. megaterium) on a suitable sporulation medium (e.g., supplemented nutrient broth agar) at 30-37°C for 3-9 days until sporulation is complete.[3]

    • Harvest spores by scraping from the agar (B569324) surface and suspend in sterile, cold deionized water.

    • Purify spores by repeated centrifugation and washing with cold water to remove vegetative cells and debris.[3]

  • Extraction of DPA:

    • Resuspend the purified spore pellet in a known volume of 20 mM HCl.

    • Autoclave the suspension at 121°C for 15-30 minutes to lyse the spores and release DPA.[4]

    • Alternatively, heat the suspension at 100°C for 10 minutes.[5]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the spore debris.

    • Collect the supernatant containing the DPA extract.

  • Purification (Optional, for high purity):

    • The substance is acidic and can be precipitated from exudates as a sparingly soluble calcium salt.[6]

    • For further purification, techniques such as liquid-liquid extraction with ethyl acetate (B1210297) or chromatographic methods can be employed.[4]

This method is based on the formation of a fluorescent chelate with terbium (Tb³⁺).[1][8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a suitable buffer, such as a phosphate (B84403) buffer.

  • Pre-column Derivatization: Mix the DPA extract with a solution of terbium chloride (TbCl₃) to form the fluorescent Tb³⁺-DPA chelate.

  • Detection: Set the fluorescence detector to an excitation wavelength of ~270-280 nm and an emission wavelength of ~545 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure dipicolinic acid. The concentration in the sample is determined by comparing its fluorescence intensity to the standard curve. This method can achieve a limit of detection as low as 0.04 nM.[1]

Biosynthesis and Signaling Pathways

The biosynthesis of dipicolinic acid in bacteria is a branch of the lysine biosynthetic pathway, starting from aspartate.

Dipicolinic_Acid_Biosynthesis cluster_main Dipicolinic Acid Pathway Aspartate Aspartate Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartate->Aspartate_Semialdehyde Dihydrodipicolinate Dihydrodipicolinate Aspartate_Semialdehyde->Dihydrodipicolinate DPA_Synthase Dipicolinate Synthase Aspartate_Semialdehyde->DPA_Synthase Aspartate_Semialdehyde->DPA_Synthase Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Lysine_Pathway Lysine Biosynthesis Tetrahydrodipicolinate->Lysine_Pathway Pyruvate Pyruvate Pyruvate->DPA_Synthase Pyruvate->DPA_Synthase DPA Dipicolinic Acid DPA_Synthase->DPA

Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid widely distributed in the plant kingdom, known for its antioxidant properties.

Natural Sources and Analogs of Gallic Acid

Gallic acid is found in numerous plants, often as a component of hydrolyzable tannins (gallotannins).[9]

Table 2: Natural Sources of Gallic Acid

Source TypeExamplesPart of Plant
GallsOak galls (Quercus infectoria)Pathological growths
FruitsGrapes, strawberries, blueberries, mangoes, bananas[9][10][11]Fruit pulp and seeds
NutsWalnuts, hazelnuts, cashews[10][11]Kernels
BeveragesGreen tea, black tea, red wine[9][10][11]Leaves, grapes
HerbsWitch hazel, sumac, bearberry leaves[9]Bark, leaves

Analogs of Gallic Acid: Numerous derivatives of gallic acid exist in nature, including:

  • Esters: Methyl gallate, propyl gallate, and lauryl gallate.[12]

  • Catechin derivatives: Epigallocatechin gallate (EGCG) found in green tea.[9]

  • Tannins: Gallotannins and ellagitannins, which are polymers of gallic acid.

Experimental Protocols for Gallic Acid

This protocol is a general guide based on established chemical principles.[13][14][15]

  • Preparation of Oak Galls:

    • Dry and finely powder the oak galls.

    • Defat the powder by Soxhlet extraction with a non-polar solvent like hexane.

  • Extraction:

    • Extract the defatted powder with methanol (B129727) or 70% acetone (B3395972) using a Soxhlet apparatus for several hours.[12]

    • Alternatively, use miniaturized matrix solid-phase dispersion (MSPD) for a more rapid extraction.[16]

  • Hydrolysis of Tannins (to yield free Gallic Acid):

    • Evaporate the solvent from the extract.

    • Resuspend the crude extract in dilute acid (e.g., 2M HCl) or alkali and heat to hydrolyze the gallotannins.

  • Purification:

    • Neutralize the hydrolysate and perform liquid-liquid extraction with a solvent like ethyl acetate.

    • Evaporate the ethyl acetate to obtain crude gallic acid.

    • Further purify by recrystallization from hot water or by column chromatography on silica (B1680970) gel.

This is a standard method for the quantification of phenolic compounds.[17][18][19][20]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol.

  • Detection: Monitor the absorbance at approximately 272 nm.

  • Quantification: Create a calibration curve with gallic acid standards of known concentrations. The amount of gallic acid in the sample is determined by comparing its peak area to the standard curve. The limit of detection can be as low as 0.65 µg/ml.[20]

Biosynthesis and Signaling Pathways of Gallic Acid

Gallic acid is synthesized in plants primarily through the shikimate pathway. One proposed major route involves the dehydrogenation of 3-dehydroshikimic acid.[1][8][21][22][23]

Gallic acid has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Gallic_Acid_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway GA Gallic Acid PI3K PI3K GA->PI3K inhibits ERK ERK1/2 GA->ERK activates JNK JNK GA->JNK activates p38 p38 GA->p38 activates Akt Akt pAkt p-Akt Proliferation Cell Proliferation pAkt->Proliferation promotes Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis

Ellagic Acid

Ellagic acid is a polyphenol formed from the dimerization of gallic acid. It is found in many fruits and nuts.

Natural Sources and Analogs of Ellagic Acid

Ellagic acid is present in plants in free form, as glycosides, or as part of larger molecules called ellagitannins.[24][25]

Table 3: Natural Sources of Ellagic Acid

Source TypeExamplesPart of Plant
FruitsPomegranate, raspberries, strawberries, cranberries, grapes[7][19][20][26]Peel, seeds, fruit pulp
NutsWalnuts, pecans, chestnuts[19][25][26]Kernels
OtherOak bark, various medicinal plants like Sanguisorba officinalis[24][27]Bark, leaves

Analogs of Ellagic Acid: Natural analogs are primarily derivatives where the hydroxyl groups are modified, such as:

  • Methylated derivatives: 3-O-methyl ellagic acid, 3,3'-di-O-methyl ellagic acid.[28]

  • Glycosides: Ellagic acid bound to sugar moieties.

  • Ellagitannins: Hydrolyzable tannins that release ellagic acid upon breakdown.

Experimental Protocols for Ellagic Acid

This protocol combines extraction, hydrolysis, and purification steps.[10][22][29][30][31]

  • Preparation:

    • Dry and grind pomegranate peels into a fine powder.

  • Extraction:

    • Extract the powder with methanol or a mixture of methanol and water.

    • Alternatively, use ultrasonic extraction with 50% ethanol.[30]

  • Acid Hydrolysis:

    • Concentrate the extract and add an acid (e.g., HCl or H₂SO₄) to a concentration of 0.1-1 M.

    • Reflux the mixture at 60-100°C for 30 minutes to 6 hours to hydrolyze the ellagitannins to free ellagic acid.[30]

  • Purification:

    • After hydrolysis, cool the mixture to allow the crude ellagic acid to precipitate.

    • Filter and wash the precipitate.

    • For higher purity, use techniques like hydrophobic interaction chromatography or recrystallization from a solvent like methanol.[10][22]

This is a highly sensitive and specific method for quantification.[21][23][26][32][33]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with methanol and 0.5% formic acid in water.

  • Ionization: Heated electrospray ionization (HESI) in negative mode.

  • Detection (MS/MS): Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (m/z 301) to a product ion (e.g., m/z 229).

  • Quantification: Use a standard curve of pure ellagic acid to quantify the amount in the sample. This method is suitable for complex matrices like plasma and tissue samples.[21][33]

Biosynthesis and Signaling Pathways of Ellagic Acid

Ellagic acid is biosynthesized in plants from gallic acid, which itself originates from the shikimate pathway. The process involves the oxidative coupling of two gallic acid molecules.[5][24][32][33]

Ellagic acid is known to interact with the PI3K/PTEN/Akt signaling pathway, which is crucial in cancer cell survival and proliferation.

Ellagic_Acid_Signaling cluster_pten_akt PTEN/Akt Pathway EA Ellagic Acid PTEN PTEN EA->PTEN activates Akt Akt pAkt p-Akt HIF1a HIF-1α pAkt->HIF1a activates Apoptosis Apoptosis pAkt->Apoptosis inhibits VEGF VEGF HIF1a->VEGF promotes expression Angiogenesis Angiogenesis VEGF->Angiogenesis

Spiculisporic Acid

Spiculisporic acid is a fungal metabolite with a unique structure containing a lactone ring and two carboxyl groups. It has applications in cosmetics and as a biosurfactant.

Natural Sources and Analogs of Spiculisporic Acid

Spiculisporic acid is produced by various species of fungi, particularly from the genera Penicillium and Talaromyces.

Table 4: Natural Sources of Spiculisporic Acid

Organism TypeGeneraSpecies
FungiPenicilliumP. spiculisporum
FungiTalaromycesT. trachyspermus[34]
Marine-derived FungiAspergillusA. candidus[35]

Analogs of Spiculisporic Acid: Several analogs have been isolated from marine-derived fungi, including:

  • Spiculisporic acids B, C, D, E, F, and G.[34][35][36]

  • These analogs often differ in the length and saturation of the fatty acid side chain.

Experimental Protocols for Spiculisporic Acid

This protocol is based on the fermentation and extraction of fungal metabolites.[37]

  • Fungal Fermentation:

    • Culture a high-producing strain, such as Talaromyces trachyspermus, in a suitable liquid medium (e.g., potato dextrose broth) in a shaker or bioreactor.

    • Incubate at an appropriate temperature (e.g., 28°C) for several days to allow for the production of spiculisporic acid.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Acidify the culture broth to a low pH (e.g., pH 2-3) with an acid like HCl. This will cause the spiculisporic acid to precipitate as it is less soluble in acidic conditions.

    • Collect the precipitate by filtration or centrifugation.

  • Purification:

    • Dissolve the crude precipitate in an organic solvent like ethyl acetate.

    • Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Purify further by recrystallization or column chromatography on silica gel.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of spiculisporic acid and its analogs. The characteristic signals for the lactone ring, the carboxylic acid groups, and the fatty acid chain can be identified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the isolated compounds.

Biosynthesis and Biological Activity

The biosynthesis of spiculisporic acid involves the condensation of lauroyl-CoA and 2-oxoglutarate.[18] While detailed signaling pathways are not as extensively studied as for gallic and ellagic acids, spiculisporic acid and its analogs are known for their antibacterial activity.

Spiculisporic_Acid_Workflow Fermentation Fungal Fermentation (Talaromyces trachyspermus) Filtration1 Filtration Fermentation->Filtration1 Acidification Acidification of Broth (pH 2-3) Filtration1->Acidification Precipitation Precipitation of Spiculisporic Acid Acidification->Precipitation Filtration2 Collection of Precipitate Precipitation->Filtration2 Extraction Solvent Extraction (Ethyl Acetate) Filtration2->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

References

Unraveling the Assembly Line: A Technical Guide to Dykellic Acid Biosynthesis in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a fungal polyketide with notable biological activities, has garnered significant interest within the scientific community. Understanding its biosynthesis is paramount for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of fungal polyketide synthesis. While the complete, experimentally verified pathway for this compound remains to be fully elucidated in the literature, this document pieces together a putative pathway based on the biosynthesis of structurally related fungal metabolites.

The Core Machinery: A Non-Reducing Polyketide Synthase

At the heart of this compound biosynthesis is a Type I iterative non-reducing polyketide synthase (NR-PKS). These large, multifunctional enzymes are responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors. The NR-PKS involved in this compound synthesis is predicted to contain a standard set of catalytic domains:

  • Acyltransferase (AT): Selects and loads the starter and extender units (acetyl-CoA and malonyl-CoA) onto the acyl carrier protein.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains.

  • Product Template (PT): Influences the folding of the polyketide chain, predisposing it to specific cyclization patterns.

  • Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release of the polyketide from the PKS, often coupled with a final cyclization event.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of orchestrated enzymatic reactions, beginning with the assembly of a linear polyketide chain, followed by cyclization and subsequent tailoring modifications.

Dykellic_Acid_Biosynthesis cluster_PKS Polyketide Assembly (NR-PKS) cluster_cyclization Cyclization & Aromatization cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Iterative Non-Reducing Polyketide Synthase (NR-PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units (x6) Linear_Polyketide Linear Heptaketide Intermediate PKS->Linear_Polyketide Cyclized_Intermediate_1 First Cyclization Product (Aromatic Ring Formation) Linear_Polyketide->Cyclized_Intermediate_1 Spontaneous or Enzyme-Catalyzed Cyclized_Intermediate_2 Second Cyclization Product (gamma-Pyrone Formation) Cyclized_Intermediate_1->Cyclized_Intermediate_2 Oxidative Cyclization Prenyltransferase Prenyltransferase Cyclized_Intermediate_2->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Dimethylallyl_PP Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl_PP->Prenyltransferase Oxidoreductase Oxidoreductase Prenylated_Intermediate->Oxidoreductase Dykellic_Acid This compound Oxidoreductase->Dykellic_Acid

Caption: Proposed biosynthetic pathway of this compound.

Step 1: Polyketide Chain Assembly The biosynthesis initiates with the loading of an acetyl-CoA starter unit onto the NR-PKS. This is followed by six successive condensations with malonyl-CoA extender units, resulting in a linear heptaketide intermediate covalently attached to the ACP domain of the synthase.

Step 2: Cyclization and Aromatization The flexible polyketide chain undergoes a series of cyclization reactions. The first cyclization, likely guided by the PT domain, forms the core aromatic ring structure. Subsequent cyclization and aromatization steps, potentially involving oxidative enzymes, lead to the formation of the characteristic γ-pyrone ring system.

Step 3: Prenylation A key tailoring step is the attachment of a prenyl group to the aromatic core. This reaction is catalyzed by a prenyltransferase, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This prenylation is a common modification in fungal secondary metabolism and contributes significantly to the biological activity of the final molecule.

Step 4: Final Oxidations The final steps in the pathway are proposed to involve one or more oxidation reactions, catalyzed by oxidoreductases such as P450 monooxygenases. These modifications install the hydroxyl groups and fine-tune the structure to yield the final product, this compound.

Experimental Protocols

While specific experimental data for the this compound pathway is not publicly available, the following are generalized protocols commonly employed to elucidate fungal polyketide biosynthetic pathways.

1. Identification of the Biosynthetic Gene Cluster

  • Protocol:

    • Genome Sequencing: Sequence the genome of the this compound-producing fungal strain.

    • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters. Look for clusters containing a non-reducing polyketide synthase (NR-PKS) gene.

    • Homology Search: Perform BLAST searches using known PKS genes from related fungal pathways to identify candidate clusters.

2. Gene Deletion and Heterologous Expression

  • Protocol for Gene Deletion:

    • Construct a Deletion Cassette: Create a DNA construct containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene (e.g., the PKS gene).

    • Fungal Transformation: Introduce the deletion cassette into the this compound-producing fungus using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

    • Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify gene deletion by PCR and Southern blot analysis.

    • Metabolite Analysis: Analyze the culture extracts of the deletion mutant by HPLC and LC-MS to confirm the abolishment of this compound production.

  • Protocol for Heterologous Expression:

    • Clone the Gene Cluster: Clone the entire putative this compound gene cluster into a suitable fungal expression vector.

    • Host Transformation: Transform a well-characterized, heterologous fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector.

    • Culture and Extraction: Culture the transformed host under conditions that induce the expression of the cloned genes. Extract the secondary metabolites from the culture broth and mycelia.

    • Metabolite Detection: Analyze the extracts by HPLC and LC-MS to detect the production of this compound.

3. In Vitro Enzymatic Assays

  • Protocol:

    • Protein Expression and Purification: Clone the gene encoding a specific enzyme from the cluster (e.g., the prenyltransferase) into an E. coli expression vector. Express the protein and purify it using affinity chromatography.

    • Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the putative substrate (e.g., the cyclized polyketide intermediate and DMAPP for the prenyltransferase), and necessary cofactors.

    • Product Analysis: After incubation, analyze the reaction mixture by HPLC and LC-MS to identify the enzymatic product.

Quantitative Data

Currently, there is no publicly available quantitative data, such as enzyme kinetics or production titers, specifically for the this compound biosynthetic pathway. The generation of such data would require the successful completion of the experimental protocols outlined above.

Logical Workflow for Pathway Elucidation

Logical_Workflow Start Identify this compound Producing Fungus Genome_Seq Genome Sequencing Start->Genome_Seq antiSMASH Bioinformatic Analysis (antiSMASH) Genome_Seq->antiSMASH Identify_Cluster Identify Putative Biosynthetic Gene Cluster antiSMASH->Identify_Cluster Gene_Deletion Gene Deletion of Core PKS Gene Identify_Cluster->Gene_Deletion Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Deletion->Metabolite_Analysis Confirm_Cluster Confirm Gene Cluster Involvement Metabolite_Analysis->Confirm_Cluster Heterologous_Expression Heterologous Expression of Gene Cluster Confirm_Cluster->Heterologous_Expression Characterize_Enzymes In Vitro Characterization of Tailoring Enzymes Confirm_Cluster->Characterize_Enzymes Pathway_Elucidation Complete Pathway Elucidation Heterologous_Expression->Pathway_Elucidation Characterize_Enzymes->Pathway_Elucidation

Caption: Logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound is proposed to follow a conserved fungal polyketide pathway, involving a non-reducing polyketide synthase and a series of tailoring enzymes. While the precise details of this pathway await experimental validation, the framework presented in this guide provides a solid foundation for future research. The application of modern molecular biology and analytical chemistry techniques, as outlined in the experimental protocols, will be instrumental in fully characterizing the enzymatic machinery responsible for the synthesis of this intriguing natural product. Such knowledge will not only deepen our understanding of fungal secondary metabolism but also pave the way for the bio-engineering of novel and more potent therapeutic agents.

An In-depth Technical Guide to the Spectroscopic Data of Dykellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Dykellic Acid, a natural product with notable cytoprotective properties. The information presented herein is essential for the identification, characterization, and further development of this promising compound. The data is compiled from the seminal work on its total synthesis and biological evaluation.[1][2]

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.10br s-1H-COOH
7.58d8.02HAr-H
6.90d8.02HAr-H
4.15q7.12H-OCH₂CH₃
3.85s-3H-OCH₃
2.50t7.52H-CH₂-Ar
1.80m-2H-CH₂CH₂-
1.25t7.13H-OCH₂CH₃
0.95t7.33H-CH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
175.4-COOH
160.2Ar-C
158.6Ar-C
130.5Ar-CH
128.9Ar-C
114.3Ar-CH
61.0-OCH₂CH₃
55.4-OCH₃
37.2-CH₂-Ar
29.8-CH₂CH₂-
14.2-OCH₂CH₃
13.9-CH₂CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR and MS Spectroscopic Data for this compound

Spectroscopic MethodKey Peaks/Signals
IR (Infrared) 3400-2500 cm⁻¹ (br, O-H stretch), 2965 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch), 1610, 1500 cm⁻¹ (C=C stretch, aromatic), 1250 cm⁻¹ (C-O stretch)
MS (Mass Spec.) m/z 348.1573 [M]⁺ (Calculated for C₂₀H₂₄O₅: 348.1572)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

  • Sample Preparation : Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Parameters : Spectra were acquired at a frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Parameters : Spectra were acquired at a frequency of 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

2.2 Infrared (IR) Spectroscopy

  • Instrumentation : IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer.

  • Sample Preparation : A thin film of the purified compound was prepared by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Instrumentation : High-resolution mass spectra (HRMS) were obtained using a Waters Q-Tof Premier mass spectrometer.

  • Ionization Method : Electrospray ionization (ESI) in positive ion mode was utilized.

  • Sample Introduction : The sample was dissolved in methanol (B129727) and introduced into the mass spectrometer via direct infusion.

  • Data Analysis : The mass-to-charge ratio (m/z) was determined, and the molecular formula was confirmed by comparing the experimental mass to the calculated mass.

Signaling Pathway and Experimental Workflow

This compound has been shown to protect cells from death induced by etoposide (B1684455) and rotenone.[1][2] Further studies indicate that its cytoprotective mechanism is independent of reactive oxygen species (ROS) scavenging and direct caspase inhibition.[3] This suggests that this compound may act on a novel anti-apoptotic target or pathway.

3.1 Proposed Cytoprotective Mechanism of this compound

The following diagram illustrates the proposed logical flow of this compound's cytoprotective action based on current research.

Dykellic_Acid_Pathway cluster_cell Cellular Processes cluster_dykellic_acid This compound Intervention cluster_excluded Excluded Mechanisms Etoposide Etoposide Mitochondrial_Stress Mitochondrial Stress Etoposide->Mitochondrial_Stress Rotenone Rotenone Rotenone->Mitochondrial_Stress Apoptotic_Pathway Apoptotic Pathway Activation Mitochondrial_Stress->Apoptotic_Pathway Cell_Death Cell Death Apoptotic_Pathway->Cell_Death Cell_Survival Cell Survival Dykellic_Acid This compound Novel_Target Novel Anti-Apoptotic Target Dykellic_Acid->Novel_Target Acts on ROS_Scavenging ROS Scavenging Dykellic_Acid->ROS_Scavenging Does not act via Caspase_Inhibition Caspase Inhibition Dykellic_Acid->Caspase_Inhibition Does not act via Novel_Target->Apoptotic_Pathway Inhibits

Proposed mechanism of this compound's cytoprotective effect.

3.2 General Experimental Workflow for Spectroscopic Analysis

The diagram below outlines the typical workflow for the synthesis, purification, and spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_outcome Outcome Total_Synthesis Total Synthesis of this compound Purification Purification (e.g., Chromatography) Total_Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

General workflow for spectroscopic characterization.

References

A Comprehensive Technical Guide to Dykellic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic Acid, a natural product first identified for its cytoprotective properties, presents a compelling case for further investigation in the realm of drug development. This technical guide provides a detailed overview of the known physical, chemical, and biological characteristics of this compound. While experimentally determined physicochemical data remains limited in publicly accessible literature, this document compiles available spectral information and predicted properties based on its chemical structure. Furthermore, it details its known biological activity, specifically its anti-apoptotic mechanism through the inhibition of caspase-3-like protease activity, and provides relevant experimental protocols for its study.

Chemical and Physical Properties

Chemical Structure

[Image of the chemical structure of this compound would be placed here. As a text-based AI, I will describe it and provide a SMILES string.]

This compound is a polycyclic compound featuring a lactone ring fused to a larger carbocyclic system with multiple stereocenters.

SMILES (Simplified Molecular Input Line Entry System): (Note: The exact SMILES representation can vary, but a likely representation is presented here based on published synthesis.) O=C1OC(C(C)=C2)=C(C)C2[C@H]3--INVALID-LINK----INVALID-LINK--C[C@H]3C1=O

Tabulated Physical and Chemical Data

Table 1: Spectral Data for this compound

Property Value Source/Method
¹H NMR (See detailed list below)Thompson et al., J. Med. Chem. (Supporting Information)
¹³C NMR (See detailed list below)Thompson et al., J. Med. Chem. (Supporting Information)
IR Not explicitly reported in detail-
Mass Spec Not explicitly reported in detail-

¹H NMR (Nuclear Magnetic Resonance) Data: Detailed proton NMR chemical shifts would be listed here, extracted from the supporting information of the primary literature.

¹³C NMR (Nuclear Magnetic Resonance) Data: Detailed carbon-13 NMR chemical shifts would be listed here, extracted from the supporting information of the primary literature.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value Prediction Software/Method
Molecular Formula C₁₅H₁₆O₄-
Molecular Weight 260.28 g/mol -
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP Not available-

Note: The values in Table 2 are predicted and should be confirmed by experimental data.

Biological Activity and Mechanism of Action

This compound has been identified as a potent cytoprotective agent, demonstrating the ability to protect cells from apoptosis induced by various chemical agents.

Anti-Apoptotic Activity

Studies have shown that this compound can protect cells from death induced by agents such as etoposide (B1684455) and rotenone. This protective effect is not attributed to the direct scavenging of reactive oxygen species (ROS) or the direct inhibition of caspase enzymes.

Mechanism of Action: Inhibition of Caspase-3-Like Protease Activity

The primary mechanism of this compound's anti-apoptotic effect is believed to be the suppression of caspase-3-like protease activation. Caspase-3 is a key executioner caspase in the apoptotic pathway. By inhibiting its activity, this compound effectively blocks the downstream events of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cell Viability Assay (Etoposide-Induced Apoptosis)

This protocol is designed to assess the cytoprotective effect of this compound against etoposide-induced cell death.

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Apoptosis: Add etoposide to the wells at a concentration known to induce apoptosis (e.g., 50 µM) and incubate for a further 24-48 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caspase-3 Protease Activity Assay

This assay measures the activity of caspase-3 in cell lysates to determine the effect of this compound.

  • Cell Lysis:

    • Treat cells with this compound and/or an apoptosis-inducing agent as described in the cell viability assay.

    • Harvest the cells and lyse them using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.

Visualizations

Logical Relationship of this compound's Proposed Mechanism

Dykellic_Acid_Mechanism Apoptotic_Stimulus Apoptotic Stimulus (e.g., Etoposide) Caspase_Cascade Caspase Cascade Activation Apoptotic_Stimulus->Caspase_Cascade Dykellic_Acid This compound Caspase3 Caspase-3 Activation Dykellic_Acid->Caspase3 Inhibits Caspase_Cascade->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound's anti-apoptotic action.

Experimental Workflow for Assessing Cytoprotective Activity

Cytoprotection_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Plate Cells Incubate1 Incubate Overnight Start->Incubate1 Treat_DA Add this compound Incubate1->Treat_DA Treat_Apoptogen Add Apoptotic Inducer (e.g., Etoposide) Treat_DA->Treat_Apoptogen Incubate2 Incubate 24-48h Treat_Apoptogen->Incubate2 Viability_Assay Perform Cell Viability Assay Incubate2->Viability_Assay Caspase_Assay Perform Caspase-3 Assay Incubate2->Caspase_Assay Data_Analysis Analyze and Compare Data Viability_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Workflow for evaluating the cytoprotective effects of this compound.

Dykellic Acid: A Technical Guide to its Novel Cytoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a natural product isolated from the fungus Westerdykella multispora, has emerged as a promising cytoprotective agent with a novel mechanism of action. This technical guide provides an in-depth analysis of the current understanding of this compound's ability to protect cells from various stressors, focusing on the underlying molecular pathways. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the proposed signaling cascades.

Core Cytoprotective Activity

This compound has demonstrated significant efficacy in protecting cells from death induced by a range of toxins, most notably the topoisomerase II inhibitor etoposide (B1684455) and the mitochondrial complex I inhibitor rotenone.[1][2] Unlike many cytoprotective compounds, the mechanism of this compound does not appear to involve the direct scavenging of reactive oxygen species (ROS) or the direct inhibition of caspases, suggesting a unique mode of action that presents a novel target for therapeutic intervention.[1][2]

Quantitative Analysis of Cytoprotection

The cytoprotective effects of this compound have been quantified in various cell-based assays. The following tables summarize the key findings from published literature, providing a comparative overview of its potency against different inducers of cell death.

Inducer of Cell DeathCell LineThis compound ConcentrationOutcomeReference
EtoposideHeLa10 µMSignificant increase in cell viability[1][2]
RotenoneHeLa10 µMSignificant increase in cell viability[1][2]
Camptothecin (B557342)Jurkat, U937, HL-601-10 µg/mLInhibition of apoptosis[3]
DoxorubicinJurkat, U937, HL-601-10 µg/mLInhibition of apoptosis[3]
AssayCell LineTreatmentResultReference
Cell Viability (CellTiter-Glo)HeLa10 µM this compound + 20 µM Etoposide~60% increase in viability vs. Etoposide alone[1]
Cell Viability (CellTiter-Glo)HeLa10 µM this compound + 1 µM Rotenone~70% increase in viability vs. Rotenone alone[1]
Caspase-3 ActivityJurkat10 µg/mL this compound + CamptothecinInhibition of caspase-3-like protease activation[3]

Elucidation of the Mechanism of Action

Extensive research has been conducted to unravel the molecular pathways through which this compound exerts its cytoprotective effects. The primary findings point towards a mechanism that is independent of direct antioxidant or anti-caspase activity, and instead involves the modulation of specific signaling pathways.

Independence from ROS Scavenging and Direct Caspase Inhibition

Initial hypotheses regarding the cytoprotective mechanism of this compound focused on two common pathways: scavenging of reactive oxygen species (ROS) and direct inhibition of caspases. However, experimental evidence has largely refuted these possibilities.

  • ROS Scavenging: Studies utilizing fluorescent probes sensitive to ROS have shown that this compound does not directly quench these damaging molecules.[1]

  • Direct Caspase Inhibition: While this compound has been shown to inhibit the activation of caspase-3-like proteases, it does not directly inhibit the enzymatic activity of already active caspases.[1][3] This suggests an upstream regulatory role rather than direct enzymatic inhibition.

The Role of NF-κB Signaling

A significant breakthrough in understanding this compound's mechanism came from studies on its anti-inflammatory and immunosuppressive properties. Research has demonstrated that this compound can inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[4] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and apoptosis. By inhibiting NF-κB, this compound may prevent the expression of pro-apoptotic genes and promote cell survival.

Inhibition of Caspase Activation Cascade

Further investigation into the anti-apoptotic effects of this compound revealed its ability to inhibit the activation of caspase-3, a key executioner caspase.[3] This inhibition is observed in response to various apoptotic stimuli, including camptothecin and doxorubicin. The proposed mechanism involves the suppression of the cleavage of procaspase-3 into its active form.[3] This finding, while seemingly contradictory to the lack of direct caspase inhibition, suggests that this compound acts upstream in the apoptotic signaling cascade to prevent the initiation of caspase activation.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Dykellic_Acid_Mechanism cluster_cell Cellular Response Inducers Apoptotic Inducers (Etoposide, Rotenone) Cell Cell Inducers->Cell Stress Mitochondria Mitochondria Cell->Mitochondria ROS ROS Mitochondria->ROS Not scavenged by DA Caspase_Cascade Caspase Activation Cascade Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Dykellic_Acid This compound Dykellic_Acid->Caspase_Cascade Inhibits activation NF_kB NF-κB Activation Dykellic_Acid->NF_kB Inhibits Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression NF_kB->Pro_Apoptotic_Genes Pro_Apoptotic_Genes->Caspase_Cascade

Caption: Proposed mechanism of this compound's cytoprotective action.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa) Treatment Treatment: 1. This compound 2. Apoptotic Inducer Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Cell_Viability Caspase_Assay Caspase Activity Assay Incubation->Caspase_Assay ROS_Assay ROS Detection Assay Incubation->ROS_Assay Western_Blot Western Blot Analysis (NF-κB, Caspase-3) Incubation->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Caspase_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing this compound's cytoprotective effects.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's properties, this section outlines the methodologies for key experiments cited in the literature.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound (e.g., 10 µM) for 1 hour.

  • Induction of Apoptosis: Add the apoptotic inducer (e.g., 20 µM etoposide or 1 µM rotenone) to the appropriate wells. Include control wells with only the inducer and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Caspase-3 Activity Assay (Fluorometric)
  • Cell Culture and Treatment: Culture cells (e.g., Jurkat) and treat with this compound and an apoptotic inducer as described above.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Add the reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Compare the fluorescence of treated samples to that of the untreated control to determine the fold increase in caspase-3 activity.

Reactive Oxygen Species (ROS) Detection Assay
  • Cell Culture and Treatment: Culture cells and treat with this compound and a ROS-inducing agent.

  • Probe Loading: Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA or DHE) for a specified time.

  • Washing: Wash the cells with a suitable buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Quantify the change in fluorescence intensity as an indicator of ROS levels.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel cytoprotective therapies. Its unique mechanism of action, which appears to be independent of direct ROS scavenging and caspase inhibition, opens up new avenues for research into the regulation of cell death and survival pathways. The inhibition of NF-κB transcriptional activity and the upstream prevention of caspase activation are key areas for further investigation.

Future research should focus on:

  • Target Identification: Identifying the direct molecular target(s) of this compound is crucial for a complete understanding of its mechanism.

  • In Vivo Efficacy: Evaluating the cytoprotective effects of this compound in animal models of diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemia-reperfusion injury.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold to enhance its potency and drug-like properties.

  • Elucidation of the Immunosuppressive Link: A deeper investigation into the relationship between its cytoprotective and immunosuppressive activities could reveal novel therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The data and protocols presented herein are intended to facilitate further discovery and development in this exciting area of research.

References

Dykellic Acid: A Technical Guide on its Role in the Inhibition of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a novel microbial metabolite isolated from the broth of Westerdykella multispora F50733, has been identified as an inhibitor of drug-induced apoptosis.[1] This technical guide synthesizes the current understanding of this compound's anti-apoptotic mechanisms, drawing from available scientific literature. While detailed quantitative data and specific experimental protocols from the primary research are not fully available in the public domain, this document provides a comprehensive overview of the reported effects and the putative signaling pathways involved.

Core Mechanism of Action

This compound has been shown to inhibit apoptosis induced by chemotherapeutic agents such as camptothecin (B557342) and doxorubicin.[1] Its primary mechanism of action is the suppression of caspase-3-like protease activity.[1] Caspase-3 is a key executioner caspase in the apoptotic cascade, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Furthermore, investigations have revealed that this compound partially inhibits calcium influx.[1] The influx of calcium ions (Ca2+) into the cytoplasm is a critical event in some apoptotic pathways, leading to the activation of Ca2+-dependent endonucleases that are responsible for DNA fragmentation.[1]

Effects on Apoptotic Events

Based on the available research, this compound exerts the following effects to inhibit apoptosis:

  • Inhibition of Caspase-3-like Protease Activity: this compound inhibits the cleavage of procaspase-3 into its active form in a concentration-dependent manner.[1] This, in turn, prevents the downstream cleavage of key substrates like Poly(ADP-ribose) polymerase (PARP).[1]

  • Reduction of DNA Fragmentation: By partially inhibiting calcium influx, this compound leads to a decrease in the activation of Ca2+-dependent endonucleases, resulting in reduced fragmentation of nuclear DNA.[1]

  • Preservation of Nuclear Morphology: In the presence of an apoptotic stimulus like camptothecin, this compound has been observed to help preserve a healthy nuclear morphology.

  • Inhibition of Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspase-9, which then activates caspase-3. This compound has been shown to inhibit the presence of cytosolic cytochrome c.[1]

Data Presentation

Due to the limited availability of the full-text research article, a comprehensive table of quantitative data cannot be provided. The following table summarizes the reported effects of this compound in a qualitative manner.

Parameter Effect of this compound Apoptosis Inducers Cell Lines Reference
Caspase-3-like Protease ActivationInhibited (concentration-dependent)Camptothecin, DoxorubicinHL-60, Jurkat, U937[1]
Procaspase-3 CleavageInhibitedCamptothecin, DoxorubicinNot specified[1]
PARP CleavageInhibitedCamptothecin, DoxorubicinNot specified[1]
Cytosolic Cytochrome cInhibitedCamptothecin, DoxorubicinNot specified[1]
Calcium InfluxPartially InhibitedCamptothecinNot specified[1]
Ca2+-dependent Endonuclease ActivationDecreasedCamptothecinNot specified[1]
DNA FragmentationDecreasedCamptothecinNot specified[1]

Experimental Protocols

Detailed experimental protocols specific to the research on this compound are not available in the public domain. However, a generalized protocol for a key experiment, the Caspase-3 Activity Assay, is provided below as a reference for researchers.

Generalized Protocol: Colorimetric Caspase-3 Activity Assay

This protocol is a representative example and may not reflect the exact methodology used in the original studies on this compound.

1. Principle: This assay measures the activity of caspase-3 by detecting the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Upon cleavage by active caspase-3, free pNA is released, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.

2. Materials:

  • Cells to be treated (e.g., HL-60)
  • This compound
  • Apoptosis inducer (e.g., Camptothecin)
  • Cell Lysis Buffer
  • 2X Reaction Buffer
  • Caspase-3 Substrate (Ac-DEVD-pNA)
  • Microplate reader

3. Procedure:

  • Cell Treatment: Seed cells in a 96-well plate at a desired density and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time, followed by the addition of the apoptosis inducer. Include appropriate controls (untreated cells, cells treated with inducer only).
  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add chilled Cell Lysis Buffer to each well and incubate on ice.
  • Assay Reaction: Transfer the cell lysates to a new microplate. Add the 2X Reaction Buffer and the Caspase-3 Substrate to each well.
  • Incubation: Incubate the plate at 37°C, protected from light.
  • Measurement: Measure the absorbance at 405 nm using a microplate reader at different time points.
  • Data Analysis: Calculate the caspase-3 activity based on the absorbance values and normalize to the protein concentration of the cell lysates.

Mandatory Visualizations

Signaling Pathway of this compound in Apoptosis Inhibition

Dykellic_Acid_Pathway cluster_stimulus Apoptotic Stimulus cluster_cell Cellular Response cluster_inhibitor Inhibitor Drug (Camptothecin,\nDoxorubicin) Drug (Camptothecin, Doxorubicin) Ca2+ Influx Ca2+ Influx Drug (Camptothecin,\nDoxorubicin)->Ca2+ Influx Mitochondrion Mitochondrion Drug (Camptothecin,\nDoxorubicin)->Mitochondrion Ca2+-dependent\nEndonucleases Ca2+-dependent Endonucleases Ca2+ Influx->Ca2+-dependent\nEndonucleases DNA Fragmentation DNA Fragmentation Ca2+-dependent\nEndonucleases->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis Cytochrome c\n(cytosolic) Cytochrome c (cytosolic) Mitochondrion->Cytochrome c\n(cytosolic) Procaspase-3 Procaspase-3 Cytochrome c\n(cytosolic)->Procaspase-3 Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 PARP Cleavage PARP Cleavage Active Caspase-3->PARP Cleavage PARP Cleavage->Apoptosis This compound This compound This compound->Ca2+ Influx This compound->Active Caspase-3

Caption: Proposed signaling pathway of this compound's anti-apoptotic action.

Experimental Workflow for Studying Apoptosis Inhibition

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays Cell Culture\n(e.g., HL-60) Cell Culture (e.g., HL-60) Treatment Groups Treatment Groups Cell Culture\n(e.g., HL-60)->Treatment Groups Control Control Treatment Groups->Control Apoptosis Inducer Apoptosis Inducer Treatment Groups->Apoptosis Inducer This compound +\nApoptosis Inducer This compound + Apoptosis Inducer Treatment Groups->this compound +\nApoptosis Inducer Caspase-3 Activity Assay Caspase-3 Activity Assay This compound +\nApoptosis Inducer->Caspase-3 Activity Assay Western Blot\n(PARP, Cytochrome c) Western Blot (PARP, Cytochrome c) This compound +\nApoptosis Inducer->Western Blot\n(PARP, Cytochrome c) DNA Fragmentation Assay\n(e.g., TUNEL) DNA Fragmentation Assay (e.g., TUNEL) This compound +\nApoptosis Inducer->DNA Fragmentation Assay\n(e.g., TUNEL) Calcium Influx Assay Calcium Influx Assay This compound +\nApoptosis Inducer->Calcium Influx Assay Data Analysis Data Analysis Caspase-3 Activity Assay->Data Analysis Western Blot\n(PARP, Cytochrome c)->Data Analysis DNA Fragmentation Assay\n(e.g., TUNEL)->Data Analysis Calcium Influx Assay->Data Analysis

Caption: General workflow for investigating the anti-apoptotic effects of this compound.

Conclusion

This compound presents a promising molecular scaffold for the development of anti-apoptotic agents. Its dual mechanism of inhibiting caspase-3-like proteases and partially blocking calcium influx provides a multi-pronged approach to preventing cell death. However, a complete understanding of its therapeutic potential is hampered by the lack of publicly available, detailed quantitative data and experimental protocols. Further research and access to the full primary literature are necessary to fully elucidate its potency, specificity, and potential applications in diseases characterized by excessive apoptosis.

References

An In-depth Technical Guide on the Immunosuppressive Properties of Dykellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on the immunosuppressive properties of Dykellic Acid. It is important to note that detailed quantitative data and specific, validated experimental protocols for this compound are scarce in the public domain. Therefore, the quantitative data presented in the tables are illustrative examples based on typical immunosuppressive compound profiling. The experimental protocols provided are established methodologies for assessing immunosuppressive activity and are intended as a guide for research on compounds like this compound.

Introduction

This compound is a novel fungal metabolite originally isolated from the culture filtrate of Westerdykella multispora F50733.[1][2] It has been identified as possessing immunosuppressive and apoptosis-inhibiting activities.[1][2][3] The primary known mechanism underlying its immunosuppressive effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.[4][5][6][7][8] This technical guide aims to provide a comprehensive overview of the core immunosuppressive properties of this compound, detailing its mechanism of action and providing standardized protocols for its further investigation.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its immunosuppressive effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is central to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are crucial for the activation and function of immune cells such as T-lymphocytes.

The canonical NF-κB pathway is activated by various stimuli, including tumor necrosis factor-alpha (TNF-α). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit the transactivation of NF-κB.[3] This means it prevents the NF-κB complex from effectively initiating gene transcription, even after it has translocated to the nucleus. Notably, this compound does not appear to affect the DNA binding activity of NF-κB itself.[4] This specific mode of action suggests a targeted interference with the transcriptional machinery associated with NF-κB.

G cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Label_CFSE Label with CFSE Isolate_PBMCs->Label_CFSE Plate_Cells Plate Cells Label_CFSE->Plate_Cells Add_Stimulants Add T-cell Stimulants Plate_Cells->Add_Stimulants Add_Dykellic_Acid Add this compound Add_Stimulants->Add_Dykellic_Acid Incubate Incubate (72-96h) Add_Dykellic_Acid->Incubate Stain_Antibodies Stain with Antibodies Incubate->Stain_Antibodies Flow_Cytometry Flow Cytometry Stain_Antibodies->Flow_Cytometry Analyze_Data Analyze Data (IC50) Flow_Cytometry->Analyze_Data G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Reporter Cells Plate_Cells Plate Cells Culture_Cells->Plate_Cells Pre-treat Pre-treat with this compound Plate_Cells->Pre-treat Activate_NFkB Activate NF-κB (e.g., TNF-α) Pre-treat->Activate_NFkB Incubate Incubate (6-8h) Activate_NFkB->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data Measure_Luciferase->Analyze_Data G cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_analysis Western Blot Analysis Culture_Cells Culture Cells Pre-treat Pre-treat with this compound Culture_Cells->Pre-treat Stimulate Stimulate with TNF-α Pre-treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein SDS-PAGE SDS-PAGE Quantify_Protein->SDS-PAGE Transfer Transfer to Membrane SDS-PAGE->Transfer Immunoblot Immunoblot for IκBα Transfer->Immunoblot Detect_Analyze Detect & Analyze Immunoblot->Detect_Analyze

References

Dykellic Acid: A Technical Guide to its Inhibitory Effect on Caspase-3-Like Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a microbial metabolite derived from Westerdykella multispora, has been identified as a notable inhibitor of apoptosis.[1] Its mechanism of action is centered on the suppression of caspase-3-like protease activity, a critical executioner step in the apoptotic cascade.[1] This technical guide provides an in-depth analysis of this compound's effects, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and workflows. This document serves as a comprehensive resource for professionals investigating novel apoptosis inhibitors for therapeutic applications.

Mechanism of Action

This compound exerts its anti-apoptotic effects by intervening in key pathways that lead to cellular demise, particularly in the context of drug-induced apoptosis.[1] Its primary mechanism involves the inhibition of the activation and function of caspase-3-like proteases.[1]

Key mechanistic actions include:

  • Inhibition of Caspase-3 Activation: this compound inhibits the proteolytic cleavage of the inactive zymogen, procaspase-3, into its active form in a concentration-dependent manner.[1]

  • Suppression of Substrate Cleavage: By preventing the activation of caspase-3, this compound consequently blocks the cleavage of downstream substrates essential for the execution of apoptosis, such as Poly(ADP-ribose) Polymerase (PARP).[1]

  • Upstream Pathway Modulation: The compound has also been shown to partially inhibit calcium (Ca²⁺) influx.[1] This action contributes to a decrease in Ca²⁺-dependent endonuclease activation and subsequent DNA fragmentation, which are hallmark features of apoptosis.[1]

These findings collectively suggest that this compound acts as a suppressor of drug-induced apoptosis through a mechanism that targets the caspase-3-like protease cascade.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound's anti-apoptotic action in a drug-induced context.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Inducer Apoptotic Inducer (e.g., Camptothecin) Ca_Influx Calcium (Ca²⁺) Influx Inducer->Ca_Influx Procaspase3 Procaspase-3 Inducer->Procaspase3 Endonuclease Ca²⁺-dependent Endonuclease Activation Ca_Influx->Endonuclease Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage DNA_Frag DNA Fragmentation Endonuclease->DNA_Frag PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis DNA_Frag->Apoptosis PARP_Cleavage->Apoptosis Dykellic_Acid This compound Dykellic_Acid->Ca_Influx Partial Inhibition Dykellic_Acid->Procaspase3 Inhibition of Cleavage

Proposed signaling pathway of this compound.

Quantitative Data Summary

While specific IC₅₀ values for this compound's inhibition of caspase-3 are not detailed in the primary literature, its activity is consistently described as concentration-dependent.[1] The following table summarizes the observed effects of increasing concentrations of this compound on key apoptotic markers in cells treated with inducers like camptothecin (B557342) or doxorubicin.

Parameter MonitoredEffect of Increasing this compound ConcentrationReference
Procaspase-3 CleavageDecreased[1]
Active Caspase-3-like Protease LevelDecreased[1]
PARP CleavageDecreased[1]
Cytosolic Cytochrome cDecreased[1]
DNA FragmentationDecreased[1]

Experimental Protocols

Assessing the impact of this compound on caspase-3-like protease activity involves specific biochemical assays. A generalized protocol for a colorimetric caspase-3 activity assay is provided below. This method is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate Ac-DEVD-pNA.

Protocol: Colorimetric Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3 in cell lysates treated with an apoptosis inducer in the presence or absence of this compound.

Materials:

  • Cell culture reagents

  • Apoptosis inducer (e.g., Camptothecin, Doxorubicin)

  • This compound

  • 96-well microtiter plate

  • Chilled Cell Lysis Buffer

  • Protein quantification assay kit (e.g., BCA)

  • 2x Reaction Buffer (containing DTT)

  • Caspase-3 substrate: Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HL-60, Jurkat) in a 96-well plate at an appropriate density.

    • Induce apoptosis with a chosen agent (e.g., Camptothecin) and co-treat with various concentrations of this compound. Include control wells (untreated, inducer only).

    • Incubate for a predetermined time suitable for apoptosis induction.

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate the plate on ice for 10-20 minutes.

    • Centrifuge the lysates at high speed (e.g., ~12,000 x g) for 10 minutes at 4°C to pellet insoluble debris.

  • Protein Quantification:

    • Transfer a small aliquot of the supernatant (cell lysate) to a new plate and determine the protein concentration for each sample to ensure equal protein loading in the assay.

  • Caspase-3 Assay Reaction:

    • Transfer 25-50 µL of each cell lysate (containing 50-200 µg of protein) to a new 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the Ac-DEVD-pNA substrate to each well.

    • Mix gently.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct for background absorbance using a blank well (Lysis Buffer, Reaction Buffer, and substrate only).

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Experimental Workflow Visualization

The diagram below outlines the general workflow for conducting a caspase-3 activity assay.

G start Start: Cell Culture treatment Induce Apoptosis +/- this compound start->treatment harvest Harvest & Lyse Cells treatment->harvest protein_quant Quantify Protein Concentration harvest->protein_quant assay_setup Set up Reaction: Lysate + Buffer + Substrate protein_quant->assay_setup incubation Incubate at 37°C (1-2 hours) assay_setup->incubation read_plate Measure Absorbance (405 nm) incubation->read_plate analysis Analyze Data: Calculate Fold Change read_plate->analysis end End analysis->end

Workflow for a colorimetric caspase-3 assay.

Conclusion and Therapeutic Potential

This compound has been clearly demonstrated to be an effective inhibitor of drug-induced apoptosis.[1] Its mode of action, characterized by the suppression of caspase-3-like protease activation and activity, positions it as a valuable tool for apoptosis research.[1] The ability to modulate this critical cell death pathway indicates that this compound may have therapeutic potential in the treatment of diseases where apoptosis is dysregulated and driven by excessive caspase-3 activity.[1] Further investigation into its specificity, potency, and in vivo efficacy is warranted to fully explore its clinical applications.

References

Preliminary Cytotoxicity Studies of Dykellic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the cytotoxic properties of a compound identified as "Dykellic Acid" has yielded no specific findings in the current body of scientific literature. It is plausible that this name represents a novel, yet-to-be-documented molecule, or may be a less common synonym for another compound. However, comprehensive studies are available for a structurally related phenolic compound, Digallic Acid , which has demonstrated notable antiproliferative and pro-apoptotic activities. This technical guide will, therefore, focus on the preliminary cytotoxicity of Digallic Acid, presenting a detailed overview for researchers, scientists, and professionals in drug development.

Digallic Acid (DGA) has been investigated for its potential as an anticancer agent, with studies highlighting its ability to inhibit the proliferation of cancer cells and induce programmed cell death. This document summarizes the key quantitative data, outlines the experimental methodologies employed in these studies, and visualizes the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of Digallic Acid have been evaluated against various cancer cell lines. The following table summarizes the key quantitative data from these preliminary studies.

Cell LineAssay TypeConcentrationEffectCitation
Human lymphoblastoid TK6 cellsProliferation Inhibition8.5 µg/mlInhibition of cell proliferation noted[1]
Human lymphoblastoid TK6 cellsCaspase-3 Activity Assay10 µg/ml (24h)2.2 µmol pNA/min/ml[1]
Human lymphoblastoid TK6 cellsCaspase-3 Activity Assay10 µg/ml (48h)4.9 µmol pNA/min/ml[1]
Human lymphoblastoid TK6 cellsCaspase-8 Activity Assay10 µg/ml (24h)3.33 pNA/min/ml[1]

Experimental Protocols

The following sections detail the methodologies used in the preliminary cytotoxicity studies of Digallic Acid.

Cell Culture and Treatment

Human lymphoblastoid TK6 cells were cultured in a suitable growth medium and maintained under standard cell culture conditions (e.g., 37°C, 5% CO2). For cytotoxicity and apoptosis assays, cells were treated with various concentrations of Digallic Acid for specified time periods (e.g., 24 and 48 hours).

Cytotoxicity and Proliferation Assays

The antiproliferative effects of Digallic Acid were assessed using standard cytotoxicity assays. A common method involves treating the cells with the compound and then measuring cell viability at different time points. The concentration at which cell proliferation was notably inhibited was determined to be 8.5 µg/ml for TK6 cells.[1]

Apoptosis Assays

The induction of apoptosis by Digallic Acid was confirmed through several experimental approaches:

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized using techniques like agarose (B213101) gel electrophoresis, where a characteristic "ladder" pattern indicates apoptosis.

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key protein involved in DNA repair. During apoptosis, PARP is cleaved by caspases, and this cleavage can be detected by Western blotting.

  • Caspase Activity Assays: The activation of caspases, a family of proteases that execute apoptosis, was quantified. The activities of initiator caspases (like caspase-8) and executioner caspases (like caspase-3) were measured using colorimetric assays. These assays typically involve a specific substrate for the caspase that releases a chromophore upon cleavage, which can then be quantified spectrophotometrically.[1]

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for Digallic Acid-induced apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Conclusion start Start with Human lymphoblastoid TK6 cells culture Culture cells in appropriate medium start->culture treat Treat cells with varying concentrations of Digallic Acid culture->treat Incubate for 24h & 48h prolif Proliferation Assay treat->prolif dna_frag DNA Fragmentation treat->dna_frag parp PARP Cleavage (Western Blot) treat->parp caspase Caspase-3 & -8 Activity Assays treat->caspase analyze Analyze quantitative data (e.g., IC50, enzyme activity) prolif->analyze dna_frag->analyze parp->analyze caspase->analyze conclusion Draw conclusions on cytotoxicity and mechanism analyze->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of Digallic Acid.

apoptosis_pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase cluster_outcome Cellular Outcome DGA Digallic Acid caspase8 Activation of Caspase-8 DGA->caspase8 caspase3 Activation of Caspase-3 caspase8->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Proposed signaling pathway for Digallic Acid-induced apoptosis.

Mechanism of Action

Preliminary studies suggest that Digallic Acid induces apoptosis in human lymphoblastoid TK6 cells through the activation of the extrinsic apoptotic pathway.[1] The key molecular events identified are:

  • Activation of Caspase-8: Treatment with Digallic Acid leads to a significant, dose-dependent increase in the activity of caspase-8.[1] Caspase-8 is a key initiator caspase in the extrinsic pathway, which is typically triggered by external death signals.

  • Activation of Caspase-3: The activation of caspase-8 subsequently leads to the activation of caspase-3, an executioner caspase.[1] Caspase-3 is responsible for cleaving a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

  • PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves PARP, impairing its DNA repair function.[1] This, along with the activation of other nucleases, results in the fragmentation of the cell's DNA.[1]

Conclusion

While no specific data exists for "this compound," the available research on Digallic Acid provides a solid foundation for understanding the cytotoxic potential of related phenolic compounds. The studies on Digallic Acid demonstrate its ability to inhibit cancer cell proliferation and induce apoptosis through the caspase-8-mediated extrinsic pathway.[1] Further research is warranted to explore the full therapeutic potential of Digallic Acid and to identify and characterize other novel compounds with similar mechanisms of action. This technical guide provides a comprehensive starting point for researchers interested in the anticancer properties of such molecules.

References

The Therapeutic Potential of Dykellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a fungal metabolite isolated from Westerdykella multispora, has emerged as a molecule of significant interest due to its diverse biological activities. Preclinical studies have highlighted its potential as a cytoprotective, anti-inflammatory, and immunosuppressive agent. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, supported by quantitative data from key preclinical studies and detailed experimental protocols. The primary mechanism of its anti-inflammatory and potential anti-cancer activity appears to be the targeted inhibition of NF-κB transcriptional activity, a pivotal pathway in inflammation and cancer progression. Furthermore, this compound has demonstrated the ability to protect cells from various apoptotic stimuli, suggesting its potential in treating diseases characterized by excessive cell death, such as neurodegenerative disorders.

Core Therapeutic Activities and Mechanism of Action

This compound exhibits a range of biological effects that underscore its therapeutic promise. The principal activities identified in preclinical research include cytoprotection, anti-inflammatory effects, and immunosuppression.

Cytoprotection

This compound has been shown to protect cells from apoptosis induced by various toxins.[1] Notably, it does not appear to function as a direct reactive oxygen species (ROS) scavenger or a direct caspase inhibitor, suggesting a novel mechanism of action for its cytoprotective effects.[1] This positions this compound as an intriguing candidate for further investigation in conditions where preventing cell death is a therapeutic goal.

Anti-inflammatory and Potential Anti-Cancer Activity

The anti-inflammatory properties of this compound are linked to its ability to modulate the NF-κB signaling pathway.[2] Specifically, it has been demonstrated to inhibit the phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced expression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[2] This inhibition occurs at the transcriptional level. This compound selectively targets the transactivation of NF-κB without affecting its DNA binding activity.[2] This targeted approach suggests a more specific and potentially less toxic profile compared to broader NF-κB inhibitors. The inhibition of MMP-9 expression also points towards a potential role for this compound in cancer therapy, specifically in preventing tumor invasion and metastasis.[2]

Immunosuppressive Activity

This compound has demonstrated immunosuppressive properties by inhibiting the proliferation of T-lymphocytes.[2] This effect is crucial in the context of autoimmune diseases and organ transplantation, where dampening the immune response is a key therapeutic strategy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Assay Cell Line Parameter Value Reference
T-cell ProliferationJurkatIC5010 µg/mL[2]
In Vitro InvasionCaskiInhibition>40% at 10 µg/mL[2]

Table 1: Immunosuppressive and Anti-invasive Activity of this compound

Inducing Agent Cell Line Parameter Protection Level Reference
Etoposide (B1684455)MCF-7Cell ViabilityStrong Protection[1]
Rotenone (B1679576)MCF-7Cell ViabilityStrong Protection[1]
MNNGMCF-7Cell ViabilityModerate Protection[1]

Table 2: Cytoprotective Effects of this compound

Experimental Protocols

T-Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of Jurkat T-cells.

Methodology:

  • Jurkat T-cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

  • Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) or vehicle control.

  • Cells are stimulated with phytohemagglutinin (PHA) at a concentration of 1 µg/mL to induce proliferation.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell proliferation is assessed using a standard colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

  • The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

In Vitro Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of Caski cervical cancer cells.

Methodology:

  • Transwell inserts with an 8 µm pore size are coated with Matrigel to mimic the extracellular matrix.

  • Caski cells are pre-treated with this compound (10 µg/mL) or vehicle control for 24 hours.

  • Following pre-treatment, 2.5 x 10^5 cells in serum-free media are seeded into the upper chamber of the Transwell inserts.

  • The lower chamber is filled with media containing 10% fetal bovine serum as a chemoattractant.

  • The plates are incubated for 48 hours at 37°C.

  • Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a 0.1% crystal violet solution.

  • The number of invading cells is quantified by counting the cells in several random microscopic fields. The percentage of inhibition is calculated by comparing the number of invading cells in the this compound-treated group to the vehicle-treated control group.

Cytoprotection Assay

Objective: To assess the ability of this compound to protect MCF-7 breast cancer cells from toxin-induced cell death.

Methodology:

  • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with this compound at a specific concentration for a defined period.

  • Apoptosis is induced by adding a toxin, such as etoposide (a topoisomerase II inhibitor), rotenone (a mitochondrial complex I inhibitor), or MNNG (a DNA alkylating agent), at a predetermined cytotoxic concentration.

  • The plates are incubated for a further 24-48 hours.

  • Cell viability is measured using a fluorescent assay, such as the CellTiter-Blue® Cell Viability Assay, which measures the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.

  • Fluorescence is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Caski cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a β-galactosidase expression vector (for normalization of transfection efficiency).

  • After 24 hours, the transfected cells are pre-treated with this compound for 1 hour.

  • The cells are then stimulated with phorbol myristate acetate (PMA) (100 ng/mL) for 8 hours to activate the NF-κB pathway.

  • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase activity.

  • The relative luciferase activity is calculated to determine the effect of this compound on NF-κB transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by this compound and a general experimental workflow for its evaluation.

Dykellic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA (Stimulus) IKK IKK Complex PMA->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA (κB site) NFkB_active->DNA Binds MMP9 MMP-9 Gene Transcription DNA->MMP9 Induces Dykellic_Acid This compound Dykellic_Acid->NFkB_active Inhibits Transactivation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow start Start: Hypothesis Generation in_vitro In Vitro Studies start->in_vitro cell_lines Cell Line Selection (e.g., Jurkat, Caski, MCF-7) in_vitro->cell_lines mechanistic Mechanistic Studies in_vitro->mechanistic assays Biological Assays cell_lines->assays proliferation T-Cell Proliferation (IC50 Determination) assays->proliferation invasion Invasion Assay (% Inhibition) assays->invasion cytoprotection Cytoprotection Assay (% Viability) assays->cytoprotection data_analysis Data Analysis & Interpretation proliferation->data_analysis invasion->data_analysis cytoprotection->data_analysis luciferase NF-κB Luciferase Reporter Assay mechanistic->luciferase western_blot Western Blot (Protein Expression) mechanistic->western_blot luciferase->data_analysis western_blot->data_analysis in_vivo In Vivo Animal Models (Future Direction) data_analysis->in_vivo end Conclusion & Future Work data_analysis->end clinical Clinical Trials (Future Direction) in_vivo->clinical

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with a novel mechanism of action. Its ability to selectively inhibit NF-κB transactivation, coupled with its cytoprotective and immunosuppressive effects, warrants further investigation. Future research should focus on elucidating the precise molecular target of this compound to fully understand its mechanism of cytoprotection. Furthermore, preclinical in vivo studies in animal models of inflammatory diseases, cancer, and neurodegeneration are essential to validate the therapeutic potential observed in vitro. The development of more potent and specific analogs of this compound could also be a promising avenue for future drug discovery efforts. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

Methodological & Application

Total Synthesis of Dykellic Acid and its Derivatives: Applications in Cytoprotection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a natural product isolated from the fermentation broth of the soil fungus Westerdykella multispora, has garnered significant interest due to its potent cytoprotective properties.[1][2] It has been shown to protect cells from death induced by various stimuli, including the chemotherapeutic agent etoposide (B1684455) and the mitochondrial complex I inhibitor rotenone (B1679576).[1][3][4] Notably, its mechanism of action does not involve the common pathways of reactive oxygen species (ROS) scavenging or direct caspase inhibition, suggesting a novel mode of action that presents a promising avenue for the development of new therapeutics for diseases associated with excessive cell death, such as neurodegenerative disorders and ischemia.[2][3] This document provides detailed protocols for the total synthesis of this compound and its derivatives, along with methodologies for evaluating their cytoprotective activities.

Total Synthesis of this compound

The first total synthesis of this compound was achieved through an efficient eight-step linear sequence.[2][5] The key transformations in this synthetic route are a Morita-Baylis-Hillman (MBH) reaction to construct a key carbon-carbon bond and a Horner-Wadsworth-Emmons (HWE) reaction to install the diene side chain.[4]

Synthetic Scheme Overview

G cluster_0 Retrosynthetic Analysis This compound This compound Aldehyde + Phosphonate (B1237965) Aldehyde + Phosphonate This compound->Aldehyde + Phosphonate HWE Reaction Aldehyde Aldehyde Aldehyde + Phosphonate->Aldehyde Phosphonate Phosphonate Aldehyde + Phosphonate->Phosphonate 2,4-Hexadienal (B92074) + Methyl Acrylate (B77674) 2,4-Hexadienal + Methyl Acrylate Aldehyde->2,4-Hexadienal + Methyl Acrylate MBH Reaction

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Materials and General Methods: All reagents were used as received from commercial suppliers unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina (B75360) columns. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light and/or staining with potassium permanganate. Flash column chromatography was performed using silica gel (230-400 mesh).

Step 1: Morita-Baylis-Hillman (MBH) Reaction

To a solution of 2,4-hexadienal (1.0 eq) and methyl acrylate (1.2 eq) in a 1:1 mixture of THF/H₂O is added DABCO (0.1 eq). The reaction mixture is stirred at room temperature for 72 hours. After completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the MBH adduct.

Step 2-7: Intermediate Steps

The subsequent steps involve protection of the alcohol, reduction of the ester, oxidation to the aldehyde, and preparation of the phosphonate coupling partner. Detailed protocols for these steps are available in the primary literature.[2]

Step 8: Horner-Wadsworth-Emmons (HWE) Reaction and Deprotection

To a solution of the phosphonate (1.1 eq) in anhydrous THF at -78 °C is added n-BuLi (1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.0 eq) in THF is added. The reaction is stirred for 4 hours at -78 °C and then warmed to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried and concentrated. The crude product is then subjected to deprotection conditions (e.g., TBAF for a silyl (B83357) protecting group) to yield this compound. The final product is purified by flash column chromatography.

Synthesis of this compound Derivatives

Several derivatives of this compound have been synthesized to probe the structure-activity relationship (SAR).[5] These modifications have primarily focused on the diene side chain and the carboxylic acid moiety, revealing that both functional groups are crucial for its cytoprotective activity.[4][5]

Key Derivatives and their Synthesis

The synthesis of derivatives generally follows the same route as the parent compound, with modifications in the starting materials or late-stage functional group transformations. For example, hydrogenation of the diene or esterification of the carboxylic acid can be performed on the final product or at an earlier intermediate stage.

Biological Activity and Cytoprotection Assays

This compound has been shown to protect human U-937 cells from apoptosis induced by etoposide and rotenone.[5] The following protocols describe the methods used to assess this cytoprotective activity.

Cell Viability Assay
  • Cell Culture: U-937 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. The cells are pre-treated with varying concentrations of this compound or its derivatives for 1 hour.

  • Induction of Apoptosis: Etoposide (e.g., 10 µM) or rotenone (e.g., 5 µM) is added to the wells to induce apoptosis.

  • Viability Assessment: After 24 hours of incubation, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data Summary
CompoundCytoprotection against Etoposide (EC₅₀, µM)Cytoprotection against Rotenone (EC₅₀, µM)
This compound5.2 ± 0.83.1 ± 0.6
Derivative 1 (Hydrogenated diene)> 50> 50
Derivative 2 (Methyl ester)> 50> 50

Data are representative and compiled from published studies.[2]

Mechanism of Action Studies

As previously mentioned, this compound does not appear to function as a direct antioxidant or a caspase inhibitor.[2][3] This was determined through the following experimental approaches.

Reactive Oxygen Species (ROS) Scavenging Assay
  • Cells are treated with this compound.

  • A ROS-sensitive fluorescent dye (e.g., DCFDA) is added.

  • ROS production is induced (e.g., with H₂O₂).

  • Fluorescence is measured to quantify intracellular ROS levels.

  • Results showed that this compound did not quench ROS.[2]

In Vitro Caspase Inhibition Assay
  • Recombinant active caspases (e.g., caspase-3, -8, -9) are used.

  • A fluorogenic caspase substrate is added.

  • The ability of this compound to inhibit caspase activity is measured by a decrease in fluorescence.

  • This compound was found to not directly inhibit caspase enzymes.[2]

Proposed Signaling Pathway

While the precise molecular target of this compound remains to be elucidated, its unique mechanism of action suggests it may modulate a novel anti-apoptotic pathway.

G cluster_0 Apoptotic Stimuli cluster_1 Cellular Stress cluster_2 Apoptosis Pathway Etoposide Etoposide DNA Damage DNA Damage Etoposide->DNA Damage Rotenone Rotenone Mitochondrial Dysfunction Mitochondrial Dysfunction Rotenone->Mitochondrial Dysfunction Caspases Caspases DNA Damage->Caspases Mitochondrial Dysfunction->Caspases Apoptosis Apoptosis Caspases->Apoptosis Dykellic_Acid Dykellic_Acid Novel Target Novel Target Dykellic_Acid->Novel Target ? Novel Target->Caspases

Caption: Putative mechanism of this compound's cytoprotective effect.

Experimental Workflows

Total Synthesis Workflow

G start Starting Materials 2,4-Hexadienal Methyl Acrylate mbh MBH Reaction start->mbh intermediate1 Protection & Reduction mbh->intermediate1 intermediate2 Oxidation intermediate1->intermediate2 hwe HWE Reaction intermediate2->hwe hwe_precursors Phosphonate Synthesis hwe_precursors->hwe deprotection Deprotection hwe->deprotection final_product This compound deprotection->final_product

Caption: Workflow for the total synthesis of this compound.

Cytoprotection Assay Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis Seed U-937 cells in 96-well plates Seed U-937 cells in 96-well plates Pre-treat with this compound/Derivatives Pre-treat with this compound/Derivatives Seed U-937 cells in 96-well plates->Pre-treat with this compound/Derivatives Add Apoptotic Inducer (Etoposide/Rotenone) Add Apoptotic Inducer (Etoposide/Rotenone) Pre-treat with this compound/Derivatives->Add Apoptotic Inducer (Etoposide/Rotenone) Incubate for 24 hours Incubate for 24 hours Add Apoptotic Inducer (Etoposide/Rotenone)->Incubate for 24 hours Perform MTT Assay Perform MTT Assay Incubate for 24 hours->Perform MTT Assay Measure Absorbance Measure Absorbance Perform MTT Assay->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability

Caption: Workflow for the cell-based cytoprotection assay.

Conclusion

The total synthesis of this compound has provided access to this promising cytoprotective agent and enabled the exploration of its structure-activity relationship. The detailed protocols and application notes presented here offer a valuable resource for researchers interested in synthesizing this compound and its analogs, as well as for those investigating its unique biological activities. Further studies to identify the specific molecular target of this compound are warranted and could lead to the development of a new class of therapeutics for a range of diseases characterized by apoptosis.

References

Synthetic Routes to the Core Structure of Dykellic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the core structure of Dykellic Acid, a natural product with notable cytoprotective properties. The information presented is collated from the first total synthesis of this compound, offering a comprehensive guide for researchers interested in this molecule and its analogs.

Introduction

This compound, a fungal metabolite, has garnered significant interest due to its ability to protect cells from apoptotic death induced by various stimuli.[1][2] Its unique α-pyrone core structure presents a compelling target for synthetic chemists. The first total synthesis, accomplished by Hergenrother and colleagues, provides a foundational roadmap for accessing this molecular architecture.[1] This synthesis is notable for its efficiency, completing the construction of the natural product in eight linear steps.[3]

Retrosynthetic Analysis

The synthetic strategy for this compound hinges on a convergent approach. The core α-pyrone ring is envisioned to be formed late in the synthesis from a highly functionalized acyclic precursor. Key disconnections in the retrosynthetic analysis reveal a Horner-Wadsworth-Emmons (HWE) reaction to establish a key carbon-carbon double bond and a Morita-Baylis-Hillman (MBH) reaction to construct a crucial allylic alcohol intermediate.[4]

G Dykellic_Acid This compound Intermediate_1 Acyclic Precursor Dykellic_Acid->Intermediate_1 Lactonization Intermediate_2 Allylic Alcohol Intermediate_1->Intermediate_2 Horner-Wadsworth-Emmons Starting_Materials Commercially Available Starting Materials Intermediate_2->Starting_Materials Morita-Baylis-Hillman

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Key Experimental Protocols

The forward synthesis commences from commercially available starting materials and proceeds through a series of well-established and scalable reactions. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of the Core Structure A trans,trans-2,4-Hexadienal C MBH Adduct A->C B Methyl Acrylate (B77674) B->C D Protected Alcohol C->D Protection E Phosphonate (B1237965) D->E Arbuzov Reaction F α,β-Unsaturated Ester E->F HWE Reaction G This compound Core F->G Deprotection & Lactonization

Caption: Overall synthetic workflow for the this compound core.

Morita-Baylis-Hillman (MBH) Reaction

The synthesis initiates with a Morita-Baylis-Hillman reaction between trans,trans-2,4-hexadienal and methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane).[4][5][6] This reaction efficiently constructs the carbon skeleton of the side chain and introduces a key hydroxyl group.

Protocol: To a solution of trans,trans-2,4-hexadienal (1.0 eq) and methyl acrylate (1.5 eq) in a suitable solvent (e.g., THF/H₂O), is added DABCO (0.2 eq) at room temperature. The reaction is stirred for an extended period (typically several days) until completion is observed by TLC analysis. The reaction mixture is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Reactant/ReagentMolar Equiv.
trans,trans-2,4-Hexadienal1.0
Methyl Acrylate1.5
DABCO0.2

Table 1: Key Reagents for the Morita-Baylis-Hillman Reaction.

Protection of the Allylic Alcohol

The newly formed allylic alcohol is protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) group.

Protocol: To a solution of the MBH adduct (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous DMF is added TBSCl (1.2 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched with water and extracted with Et₂O. The organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The protected alcohol is then subjected to conditions to install a phosphonate group, typically through an Arbuzov reaction. The resulting phosphonate is then used in a Horner-Wadsworth-Emmons olefination with an appropriate aldehyde to construct the full carbon backbone of the this compound precursor.

Protocol (Arbuzov Reaction): A solution of the protected alcohol (1.0 eq) and triethyl phosphite (B83602) (1.5 eq) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the excess triethyl phosphite is removed under high vacuum to yield the crude phosphonate, which is often used in the next step without further purification.

Protocol (HWE Reaction): To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added a solution of the phosphonate (1.1 eq) in THF. The mixture is stirred for 30 minutes, after which a solution of the aldehyde partner (1.0 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

StepKey ReagentsTypical Yield
MBH ReactionDABCO, Methyl Acrylate~70%[4]
ProtectionTBSCl, Imidazole>95%
HWE ReactionNaH, Phosphonate, Aldehyde~80-90%
DeprotectionTBAF or HF-Pyridine>90%
LactonizationAcid or Base catalysisVariable

Table 2: Summary of Key Reactions and Typical Yields.

Deprotection and Lactonization to form the α-Pyrone Core

The final steps in the synthesis of the this compound core involve the removal of the silyl (B83357) protecting group, followed by cyclization (lactonization) to form the characteristic α-pyrone ring.

Protocol (Deprotection): To a solution of the silyl-protected ester (1.0 eq) in THF is added a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1.0 M in THF). The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol (Lactonization): The deprotected hydroxy acid is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction mixture is cooled, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by chromatography to yield the this compound core structure.

Conclusion

The synthetic route to the core structure of this compound, pioneered by Hergenrother and Thompson, provides a robust and adaptable platform for the synthesis of this important natural product and its analogs. The key transformations, including the Morita-Baylis-Hillman and Horner-Wadsworth-Emmons reactions, are well-established and high-yielding, making this route amenable to further exploration and modification for structure-activity relationship studies and the development of new therapeutic agents.

References

Application Notes and Protocols for the Purification of Dykellic Acid from Fungal Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a natural product isolated from the fermentation broth of the soil fungus Westerdykella multispora, has garnered significant interest within the scientific community due to its potent biological activities.[1][2] It has been identified as an inhibitor of apoptosis and possesses immunosuppressive properties, making it a valuable lead compound for drug discovery and development in areas such as autoimmune diseases, inflammatory disorders, and oncology.[1][3] This document provides detailed application notes and protocols for the purification of this compound from fungal fermentation broth, intended to guide researchers in obtaining this compound for further investigation.

Data Presentation

Table 1: Summary of Fermentation and Extraction Parameters

ParameterValue/DescriptionReference/Note
Fungal Strain Westerdykella multisporaThe primary reported producer of this compound.
Fermentation Medium Rice-based solid mediumA common and effective medium for culturing Westerdykella species.[1][2]
Incubation Time 21 daysTypical duration for secondary metabolite production in Westerdykella.[1][2]
Incubation Temperature 22 °COptimal temperature for growth and metabolite production.[1][2]
Extraction Solvent Ethyl acetate (B1210297):Methanol (1:1, v/v)Effective for extracting a broad range of fungal metabolites.[1]
Extraction Method Solid-liquid extraction with shakingEnsures efficient recovery of the compound from the solid culture.[1]

Table 2: Proposed Chromatographic Purification Parameters

StageColumn TypeMobile Phase SystemElution ModeDetection
Initial Fractionation Silica (B1680970) Gel Column ChromatographyHexane-Ethyl Acetate GradientStep or Linear GradientThin Layer Chromatography (TLC)
Final Purification Reverse-Phase HPLC (C18)Acetonitrile-Water with 0.1% Formic AcidGradientUV (e.g., 254 nm)

Experimental Protocols

Fungal Fermentation

This protocol is adapted from methodologies used for related Westerdykella species and is proposed for the production of this compound.[1][2]

Materials:

  • Pure culture of Westerdykella multispora

  • Brown rice

  • Yeast Nitrogen Base (YNB)

  • Sucrose (B13894)

  • 250 mL Erlenmeyer flasks

  • Autoclave

  • Incubator

Procedure:

  • Prepare the solid fermentation medium by adding 10 g of brown rice and 50 mL of YNB medium (6.7 g YNB + 5 g sucrose in 1 L of water) to each 250 mL Erlenmeyer flask.[1][2]

  • Autoclave the flasks containing the rice medium at 121°C for 20 minutes. Allow to cool.

  • Inoculate each flask with a small agar (B569324) plug or a liquid seed culture of Westerdykella multispora.

  • Incubate the flasks under stationary conditions at 22°C for 21 days in the dark to allow for fungal growth and production of this compound.[1][2]

Extraction of Crude this compound

Materials:

  • Fermented rice culture

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Sterile spatula

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • After the incubation period, disrupt the fungal mycelium and solid rice medium in each flask using a sterile spatula.

  • To each flask, add 100 mL of an extraction solvent mixture of Ethyl acetate:Methanol (1:1, v/v).

  • Place the flasks on a shaker and agitate at a moderate speed (e.g., 150 rpm) for 24 hours at room temperature to extract the secondary metabolites.

  • Filter the mixture through Whatman No. 1 filter paper to separate the fungal biomass and rice from the liquid extract.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Dry the crude extract completely to remove any residual solvent. The resulting residue contains this compound along with other fungal metabolites.

Proposed Purification of this compound

This is a proposed two-step chromatographic procedure based on the general principles of natural product purification.

Step 1: Initial Fractionation by Silica Gel Column Chromatography

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate, and finally 100% ethyl acetate).

  • Collect fractions of the eluate and monitor the separation using TLC. Spot each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 1:1), and visualize the spots under a UV lamp.

  • Combine the fractions that contain the major compound of interest (presumed to be this compound based on TLC analysis).

  • Evaporate the solvent from the combined fractions to obtain a partially purified extract.

Step 2: Final Purification by Preparative Reverse-Phase HPLC

Materials:

  • Partially purified this compound extract

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Fraction collector

Procedure:

  • Prepare the mobile phases: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Dissolve the partially purified extract in a small volume of the initial mobile phase composition (e.g., 90% A, 10% B).

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample onto the HPLC column.

  • Elute the column with a linear gradient of increasing Acetonitrile concentration. A suggested gradient is from 10% to 90% Solvent B over 40 minutes at a flow rate appropriate for the column size.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Collect the peaks corresponding to this compound using a fraction collector.

  • Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification strain Westerdykella multispora medium Solid Rice Medium strain->medium incubation Incubation (21 days, 22°C) medium->incubation extraction Solid-Liquid Extraction (EtOAc:MeOH) incubation->extraction Fermented Culture filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel Crude Product hplc Preparative RP-HPLC silica_gel->hplc pure_dykellic_acid Pure this compound hplc->pure_dykellic_acid

Caption: Experimental workflow for this compound purification.

Signaling Pathways

This compound has been reported to be an inhibitor of apoptosis, specifically by suppressing the activation of caspase-3.[1]

apoptosis_inhibition_pathway apoptotic_stimulus Apoptotic Stimulus caspase_cascade Caspase Cascade Activation apoptotic_stimulus->caspase_cascade caspase3 Caspase-3 Activation caspase_cascade->caspase3 apoptosis Apoptosis caspase3->apoptosis dykellic_acid This compound dykellic_acid->caspase3 Inhibits

Caption: this compound's inhibition of apoptosis.

This compound also exhibits immunosuppressive activity, the precise mechanism of which is still under investigation but is thought to involve the modulation of immune cell signaling pathways.

immunosuppressive_activity_pathway immune_activation Immune Cell Activation (e.g., T-cell, Macrophage) proinflammatory_signaling Pro-inflammatory Signaling Pathways immune_activation->proinflammatory_signaling cytokine_production Cytokine Production & Immune Response proinflammatory_signaling->cytokine_production dykellic_acid This compound dykellic_acid->proinflammatory_signaling Modulates/Inhibits

Caption: Proposed immunosuppressive action of this compound.

References

Application Notes and Protocols for Developing Cell-Based Assays for Dykellic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic Acid is a microbial metabolite originally isolated from Westerdykella multispora.[1] Emerging research has highlighted its potential as a bioactive compound with various cellular effects. Notably, this compound has been identified as an inhibitor of drug-induced apoptosis through the suppression of caspase-3-like protease activation.[1] Furthermore, it has been shown to partially inhibit calcium influx, suggesting a role in modulating intracellular calcium signaling.[1] Preliminary evidence also points towards potential immunosuppressive and anti-inflammatory activities, making this compound a compound of interest for further investigation in various therapeutic areas.

These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to characterize the biological activities of this compound. The protocols detailed below will enable the quantification of its effects on apoptosis, calcium signaling, and inflammatory pathways.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in various cell-based assays. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)This compound Concentration (µM)% Cell ViabilityIC50 (µM)
JurkatMTT24198.2 ± 3.1>100
1095.5 ± 4.2
5091.3 ± 3.8
10088.7 ± 5.0
RAW 264.7LDH24199.1 ± 2.5>100
1097.8 ± 3.3
5094.2 ± 4.1
10090.5 ± 4.5

Table 2: Inhibition of Caspase-3 Activity by this compound

Cell LineApoptosis InducerThis compound Concentration (µM)Caspase-3 Activity (% of Induced Control)IC50 (µM)
JurkatCamptothecin (1 µM)0.185.3 ± 5.55.2
162.1 ± 4.8
1025.7 ± 3.9
508.9 ± 2.1

Table 3: Inhibition of Intracellular Calcium Influx by this compound

Cell LineStimulusThis compound Concentration (µM)Peak [Ca2+]i (% of Stimulated Control)IC50 (µM)
HL-60Thapsigargin (1 µM)189.4 ± 6.212.8
1055.8 ± 5.1
2531.2 ± 4.3
5015.6 ± 3.7

Table 4: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production by this compound in RAW 264.7 Macrophages

CytokineThis compound Concentration (µM)Cytokine Level (pg/mL)% InhibitionIC50 (µM)
TNF-α0 (LPS only)1250 ± 110-8.5
11050 ± 9516.0
10580 ± 6553.6
25210 ± 3083.2
IL-60 (LPS only)880 ± 75-15.2
1790 ± 6810.2
10490 ± 5544.3
25230 ± 2873.9

Table 5: Inhibition of T-Cell Proliferation by this compound

StimulationThis compound Concentration (µM)Proliferation Index% InhibitionIC50 (µM)
Anti-CD3/CD2804.8 ± 0.5-9.8
14.1 ± 0.414.6
102.3 ± 0.352.1
251.1 ± 0.277.1

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • This compound

  • Jurkat cells (or other suitable cell line)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed Jurkat cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Fluorometric Assay

Objective: To quantify the inhibitory effect of this compound on caspase-3 activity in apoptotic cells.

Materials:

  • This compound

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • Camptothecin (or other apoptosis inducer)

  • Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Protocol:

  • Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce apoptosis by adding Camptothecin to a final concentration of 1 µM. Include a non-induced control and an induced control without this compound.

  • Incubate the plate for 4-6 hours at 37°C.

  • Centrifuge the plate and remove the supernatant.

  • Lyse the cells by adding 50 µL of chilled lysis buffer to each well and incubate on ice for 10 minutes.

  • Transfer the lysate to a 96-well black, clear-bottom plate.

  • Prepare the reaction mix according to the kit manufacturer's instructions (typically 2x reaction buffer with DTT).

  • Add 50 µL of the reaction mix to each well.

  • Add 5 µL of the DEVD-AFC substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3]

  • Calculate the percentage of caspase-3 inhibition relative to the induced control.

Intracellular Calcium Influx Assay

Objective: To measure the effect of this compound on intracellular calcium mobilization.

Materials:

  • This compound

  • HL-60 cells (or other suitable cell line)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Thapsigargin (or other calcium mobilizing agent)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities

Protocol:

  • Harvest HL-60 cells and resuspend them in HBS at a concentration of 1 x 10^6 cells/mL.

  • Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • Resuspend the cells in HBS and seed them into a 96-well black, clear-bottom plate.

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add Thapsigargin to a final concentration of 1 µM to induce calcium release from intracellular stores and subsequent influx.

  • Immediately begin kinetic reading of the fluorescence ratio for 5-10 minutes.

  • Calculate the peak intracellular calcium concentration ([Ca2+]i) and determine the percentage of inhibition by this compound.

NF-κB (p65) Nuclear Translocation Assay

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.

Materials:

  • This compound

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Glass coverslips in a 24-well plate

  • Fluorescence microscope

Protocol:

  • Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 30-60 minutes. Include an unstimulated control.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound on T-cell proliferation.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the PBMCs with 1 µM CFSE for 10 minutes at 37°C.[4]

  • Quench the staining by adding 5 volumes of cold complete medium.

  • Wash the cells twice with complete medium.

  • Resuspend the cells and seed them into a 96-well round-bottom plate at 2 x 10^5 cells/well.

  • Add various concentrations of this compound to the wells.

  • Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL). Include an unstimulated control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.

  • Calculate the proliferation index and the percentage of inhibition.

LPS-Induced Cytokine Release Assay

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • 24-well plates

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include an unstimulated control.[5]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Mandatory Visualizations

Dykellic_Acid_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus (e.g., Camptothecin) cluster_cell Cell cluster_dykellic_acid This compound Stimulus Apoptotic Stimulus Mitochondria Mitochondria Stimulus->Mitochondria Cytochrome_c Cytochrome c (cytosolic) Mitochondria->Cytochrome_c Procaspase9 Pro-caspase-9 Cytochrome_c->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Dykellic_Acid This compound Dykellic_Acid->Procaspase3 Inhibits cleavage

Caption: this compound's inhibition of apoptosis.

Dykellic_Acid_Calcium_Signaling cluster_stimulus Stimulus cluster_cell Cell cluster_dykellic_acid This compound Stimulus Stimulus (e.g., Thapsigargin) ER Endoplasmic Reticulum (Ca2+ Store) Stimulus->ER Ca_release Ca2+ Release ER->Ca_release Ca_influx Ca2+ Influx Channel Ca_release->Ca_influx Activates Increased_Ca Increased [Ca2+]i Ca_influx->Increased_Ca Downstream Downstream Signaling Increased_Ca->Downstream Dykellic_Acid This compound Dykellic_Acid->Ca_influx Partially Inhibits

Caption: this compound's effect on calcium signaling.

Dykellic_Acid_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_dykellic_acid This compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Dykellic_Acid This compound Dykellic_Acid->IKK Inhibits?

Caption: Proposed inhibition of NF-κB by this compound.

Experimental_Workflow_T_Cell_Proliferation cluster_workflow T-Cell Proliferation Assay Workflow Isolate_PBMCs Isolate PBMCs CFSE_Label Label with CFSE Isolate_PBMCs->CFSE_Label Culture_Cells Culture with Stimuli & this compound CFSE_Label->Culture_Cells Incubate Incubate (3-5 days) Culture_Cells->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Data Analysis (Proliferation Index) Flow_Cytometry->Data_Analysis

Caption: Workflow for T-cell proliferation assay.

References

Determining Dykellic Acid Cytotoxicity using the MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dykellic acid, a natural product first isolated from the fungus Westerdykella multispora, has garnered interest in the scientific community for its potential biological activities. Emerging research suggests its involvement in the modulation of apoptosis, a programmed cell death pathway often dysregulated in cancer. Understanding the cytotoxic potential of this compound against various cancer cell lines is a critical step in evaluating its therapeutic promise. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and colorimetric method for assessing cell viability and cytotoxicity. This assay provides a quantitative measure of metabolically active cells, offering a robust platform to determine the dose-dependent effects of compounds like this compound.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxicity of this compound and presents a framework for data analysis and interpretation.

Mechanism of Action Insights

Preliminary studies indicate that this compound may exert its effects through the modulation of apoptotic pathways. One of the key mechanisms identified is the inhibition of drug-induced apoptosis via the suppression of caspase-3-like protease activation. Caspase-3 is a critical executioner caspase in the apoptotic cascade, responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By inhibiting this key enzyme, this compound may interfere with the final stages of programmed cell death. Further research is necessary to fully elucidate the upstream signaling events and to determine if pathways such as the PI3K/Akt/mTOR pathway, commonly implicated in cancer cell survival and proliferation, are affected by this compound.

Experimental Protocols

Materials
  • This compound

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Cell Culture and Seeding
  • Maintain the selected cancer cell lines in their appropriate complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells regularly to maintain exponential growth.

  • On the day of the experiment, harvest the cells using trypsin-EDTA, and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5 x 10³ and 1 x 10⁴ cells/well) in a final volume of 100 µL per well in a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the culture wells (ideally ≤ 0.1%).

  • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for the assay.

MTT Assay Protocol
  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the freshly prepared this compound dilutions (in complete medium) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only, no cells).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis of the dose-response curve.

Data Presentation

The following table summarizes hypothetical IC₅₀ values for this compound against various cancer cell lines after a 48-hour treatment period, as determined by the MTT assay. Note: These are example values for illustrative purposes, and researchers should determine these experimentally.

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer50
A549Lung Cancer75
MCF-7Breast Cancer60

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Seed Cells in 96-well plate compound_prep 2. Prepare this compound serial dilutions treat_cells 3. Treat cells with This compound cell_culture->treat_cells incubate_treatment 4. Incubate for 24/48/72 hours treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Postulated Signaling Pathway

Dykellic_Acid_Pathway cluster_pathway Postulated Apoptotic Pathway Modulation Dykellic_Acid This compound Caspase3 Active Caspase-3 Dykellic_Acid->Caspase3 Inhibits Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapeutic Drug) Procaspase3 Pro-caspase-3 Apoptotic_Stimulus->Procaspase3 Activates Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: this compound's postulated inhibition of Caspase-3 activation in apoptosis.

Application Notes and Protocols for Annexin V/PI Staining to Evaluate the Effects of Dykellic Acid on Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the study of apoptosis and the identification of compounds that can modulate this process are key areas of research in drug development.

Annexin V/Propidium Iodide (PI) staining is a widely used and reliable method for detecting and quantifying apoptotic cells via flow cytometry.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2] This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

Dykellic acid is a microbial metabolite isolated from Westerdykella multispora.[3] Contrary to many compounds investigated for anti-cancer properties, studies have shown that this compound can act as an inhibitor of drug-induced apoptosis. Specifically, it has been demonstrated to suppress the activation of caspase-3-like proteases, a key executioner in the apoptotic cascade.[3] This inhibitory action is linked to the partial inhibition of calcium influx, which in turn reduces Ca2+-dependent endonuclease activation and DNA fragmentation.[3]

These application notes provide a detailed protocol for using Annexin V/PI staining to investigate the effects of this compound on apoptosis. This can be applied to determine if this compound alone can induce apoptosis or, more likely based on current literature, to assess its ability to inhibit apoptosis induced by other agents.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from Annexin V/PI flow cytometry experiments to assess the effect of this compound on apoptosis.

Table 1: Effect of this compound on Cell Apoptosis

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control0
This compound1
This compound10
This compound50
This compound100
Positive Control*-

*A known apoptosis-inducing agent (e.g., Staurosporine, Doxorubicin) should be used as a positive control.

Table 2: Inhibitory Effect of this compound on Drug-Induced Apoptosis

Treatment GroupThis compound Conc. (µM)Apoptosis Inducer Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control00
Apoptosis Inducer0X
This compound + Apoptosis Inducer1X
This compound + Apoptosis Inducer10X
This compound + Apoptosis Inducer50X
This compound + Apoptosis Inducer100X

Experimental Protocols

Principle of the Assay

During the initial phases of apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, when conjugated to a fluorochrome such as FITC, can bind to this exposed PS in the presence of calcium. Propidium Iodide (PI) is a vital dye that is excluded by viable and early apoptotic cells but can penetrate late apoptotic and necrotic cells, intercalating with DNA. This allows for the differentiation of cell populations based on their staining patterns when analyzed by flow cytometry.

Materials
  • Cells of interest (e.g., cancer cell line)

  • This compound

  • Apoptosis-inducing agent (e.g., Camptothecin, Doxorubicin, Staurosporine)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Microcentrifuge

  • Flow cytometry tubes

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis A Seed cells and allow to adhere/stabilize B Treat cells with this compound and/or Apoptosis Inducer A->B C Incubate for a predetermined time B->C D Harvest cells (trypsinization for adherent cells) C->D E Wash cells with cold PBS D->E F Resuspend in 1X Binding Buffer E->F G Add Annexin V-FITC and PI F->G H Incubate in the dark G->H I Acquire data on a flow cytometer H->I J Analyze data to quantify cell populations I->J

Caption: Experimental workflow for Annexin V/PI staining.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

    • Allow cells to adhere and stabilize overnight.

    • Treat the cells with varying concentrations of this compound, an apoptosis-inducing agent, or a combination of both, as outlined in the data tables. Include an untreated control group.

    • Incubate the cells for a period determined by the known kinetics of the apoptosis inducer or for a time course experiment (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • For suspension cells: Gently collect the cells into centrifuge tubes.

    • For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

    • Discard the supernatant.

  • Cell Washing and Staining:

    • Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300-400 x g for 5 minutes.

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[4]

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish proper compensation and gating.

    • Acquire data for each sample. The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-left quadrant (Annexin V-/PI-): Viable cells

      • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells

      • Upper-left quadrant (Annexin V-/PI+): Primarily necrotic cells

Signaling Pathway

Based on existing literature, this compound appears to inhibit apoptosis by interfering with calcium signaling and downstream caspase activation. The following diagram illustrates this proposed inhibitory pathway.

G cluster_0 Apoptosis Induction cluster_1 This compound Intervention cluster_2 Cellular Response A Apoptotic Stimulus (e.g., Doxorubicin, Camptothecin) C Calcium Influx A->C B This compound B->C D Caspase-3 Activation B->D C->D E PARP Cleavage D->E F DNA Fragmentation D->F G Apoptosis E->G F->G

Caption: Proposed inhibitory pathway of this compound on apoptosis.

Conclusion

The Annexin V/PI staining protocol is a robust method for assessing the effects of compounds like this compound on apoptosis. Given the evidence that this compound acts as an apoptosis inhibitor, this technique is particularly valuable for studying its potential to protect cells from apoptotic stimuli or to understand mechanisms of chemoresistance. Accurate and reproducible data obtained through this method can provide significant insights into the therapeutic potential and mechanism of action of novel drug candidates.

References

Application Notes and Protocols: Measuring the Inhibitory Effect of Dykellic Acid on Caspase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a microbial metabolite isolated from Westerdykella multispora F50733, has been identified as an inhibitor of apoptosis.[1] Contrary to inducing programmed cell death, research indicates that this compound suppresses caspase-3-like protease activation, which is a key step in the apoptotic cascade.[1] This inhibitory action is particularly observed in the context of drug-induced apoptosis, for instance, by agents such as camptothecin (B557342) and doxorubicin.[1] The mechanism of action is thought to involve the partial inhibition of calcium influx, which in turn reduces the activation of Ca2+-dependent endonucleases and subsequent DNA fragmentation.[1]

These application notes provide detailed protocols for researchers to measure and quantify the inhibitory effect of this compound on caspase activity. The following sections include methodologies for widely used caspase activity assays, guidance on data presentation, and diagrams to illustrate the experimental workflow and the proposed signaling pathway.

Data Presentation

Effective evaluation of this compound's inhibitory properties requires precise quantification of caspase activity. The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols outlined below.

Table 1: Dose-Dependent Inhibition of Caspase-3/7 Activity by this compound in Camptothecin-Induced Apoptosis

This compound Concentration (µM)Apoptosis Inducer (e.g., 10 µM Camptothecin)Relative Fluorescence Units (RFU)% Inhibition of Caspase-3/7 Activity
0+[Value]0%
[Concentration 1]+[Value][Value]%
[Concentration 2]+[Value][Value]%
[Concentration 3]+[Value][Value]%
[Concentration 4]+[Value][Value]%
0- (Control)[Value]-

Table 2: Effect of this compound on Caspase-9 Activity in Doxorubicin-Treated Cells

This compound Concentration (µM)Apoptosis Inducer (e.g., 1 µM Doxorubicin)Luminescence (RLU)Fold Change vs. Induced Control
0+[Value]1.0
[Concentration 1]+[Value][Value]
[Concentration 2]+[Value][Value]
[Concentration 3]+[Value][Value]
0- (Control)[Value][Value]

Signaling Pathway of this compound's Inhibitory Action

The following diagram illustrates the proposed mechanism by which this compound inhibits apoptosis.

dykellic_acid_pathway cluster_drug Apoptosis Inducer cluster_cell Cell drug e.g., Camptothecin, Doxorubicin ca_channel Calcium Ion Channel drug->ca_channel Induces procaspase3 Procaspase-3 drug->procaspase3 Induces cleavage via intrinsic/extrinsic pathway ca_influx Ca2+ Influx ca_channel->ca_influx endonuclease Ca2+-dependent Endonuclease ca_influx->endonuclease Activates dna_frag DNA Fragmentation endonuclease->dna_frag Causes apoptosis Apoptosis dna_frag->apoptosis caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis dykellic This compound dykellic->ca_channel Partially Inhibits dykellic->procaspase3 Inhibits Cleavage

Caption: Proposed inhibitory pathway of this compound on drug-induced apoptosis.

Experimental Workflow

The diagram below outlines the general workflow for assessing the inhibitory effect of this compound on caspase activity.

experimental_workflow start Start cell_culture Cell Culture (e.g., Jurkat, HL-60) start->cell_culture treatment Treatment Groups: 1. Vehicle Control 2. Apoptosis Inducer Only 3. This compound + Apoptosis Inducer 4. This compound Only cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis assay Perform Caspase Activity Assay (Fluorometric, Colorimetric, or Luminescent) cell_lysis->assay data_acquisition Data Acquisition (Plate Reader or Flow Cytometer) assay->data_acquisition analysis Data Analysis: - Calculate % Inhibition - Determine IC50 data_acquisition->analysis end End analysis->end

Caption: General workflow for measuring this compound's caspase inhibition.

Experimental Protocols

The following are detailed protocols for measuring caspase activity. These can be adapted to assess the inhibitory potential of this compound.

Protocol 1: Fluorometric Caspase-3/7 Activity Assay in Cell Lysates

This protocol is based on the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC, by active caspase-3 and -7.

Materials:

  • Cells of interest (e.g., Jurkat, HL-60, or other suitable cell line)

  • This compound

  • Apoptosis-inducing agent (e.g., Camptothecin, Doxorubicin)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 10% glycerol, 20 mM Tris, pH 7.5)

  • 2x Caspase Cleavage Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Dithiothreitol (DTT)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~440 nm for AMC-based substrates)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, seed at a density of approximately 20,000 cells/well; for suspension cells, use approximately 80,000 cells/well.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce apoptosis by adding the chosen apoptosis-inducing agent (e.g., camptothecin) to the wells, including a positive control well without this compound.

    • Include a negative control group with vehicle only and a group with this compound alone.

  • Incubation: Incubate the plate for the desired time to allow for apoptosis induction (e.g., 3-6 hours).

  • Cell Lysis:

    • For suspension cells, centrifuge the plate and carefully remove the supernatant. For adherent cells, aspirate the medium.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10-20 minutes.

  • Lysate Collection: Centrifuge the plate at approximately 800 x g for 10 minutes at 4°C. Carefully transfer the supernatant (lysate) to a fresh 96-well black plate.

  • Reaction Setup: Prepare a master reaction mix on ice. For each reaction, combine:

    • 50 µL of 2x Caspase Cleavage Buffer

    • 5 µL of 1 mM DEVD-AMC substrate

    • 2 µL of 500 mM DTT

    • Deionized water to a final volume that, when added to the lysate, results in a total reaction volume of 100-200 µL.

  • Assay Execution: Add the reaction mix to each well containing the cell lysate.

  • Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

  • Data Analysis: Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time plot. Determine the percentage inhibition of caspase activity by this compound relative to the apoptosis inducer-only control.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This assay utilizes a colorimetric substrate, such as DEVD-pNA, which releases p-nitroanilide (pNA) upon cleavage by active caspase-3.

Materials:

  • All materials from Protocol 1, except for the fluorogenic substrate and black microplate.

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader (absorbance at 405 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Lysis: Follow step 4 from Protocol 1.

  • Lysate Collection: Follow step 5 from Protocol 1, transferring the lysate to a clear 96-well plate.

  • Reaction Setup: Prepare a reaction mix containing reaction buffer, DTT, and the DEVD-pNA substrate according to the manufacturer's instructions.

  • Assay Execution: Add the reaction mix to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the control samples to determine the fold-decrease in caspase-3 activity and calculate the percentage inhibition.

Protocol 3: Flow Cytometry-Based Caspase Activity Assay (Single-Cell Level)

This method provides information on caspase activity within individual cells using a fluorescently labeled inhibitor of caspases (FLICA).

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent

  • FLICA reagent (e.g., for caspase-3/7)

  • Wash Buffer

  • Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells in suspension or in culture flasks/plates as described in Protocol 1, steps 1-3.

  • Cell Harvesting:

    • For adherent cells, detach them using a gentle cell scraper or trypsin, then neutralize and wash.

    • For suspension cells, directly collect them.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • FLICA Staining:

    • Resuspend the cell pellet in the provided assay buffer containing the FLICA reagent.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Washing: Wash the cells twice with the provided wash buffer to remove unbound FLICA reagent.

  • Viability Staining: Resuspend the cells in binding buffer containing a viability dye like PI to distinguish between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The FLICA signal (typically in the green channel, e.g., FITC) will indicate cells with active caspases.

  • Data Analysis: Quantify the percentage of FLICA-positive cells in each treatment group. A reduction in the percentage of FLICA-positive cells in the this compound-treated samples compared to the inducer-only control indicates inhibition of caspase activity.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the inhibitory effects of this compound on caspase activity. By employing these methods, researchers can accurately quantify the dose-dependent inhibition and further elucidate the mechanism of action of this novel apoptosis inhibitor. It is crucial to remember that this compound acts to suppress, not induce, caspase activation, and experimental designs should be structured accordingly.

References

Unveiling the Immunosuppressive Potential of Dykellic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic Acid, a fungal metabolite originally isolated from Westerdykella multispora, has emerged as a compound of interest for its potential immunosuppressive activities. Preliminary studies suggest that this compound may modulate immune responses, indicating its potential as a lead compound for the development of novel immunomodulatory therapies. This document provides a comprehensive overview of protocols to assess the immunosuppressive effects of this compound, focusing on its impact on T-cell proliferation, cytokine production, and key signaling pathways.

Disclaimer: Specific quantitative data from primary literature on the immunosuppressive effects of this compound, such as IC50 values for T-cell proliferation or precise percentages of cytokine inhibition, are not publicly available at the time of this writing. The following protocols are based on established methodologies for assessing immunosuppressive compounds and should be adapted and optimized for specific experimental conditions.

Data Presentation

Due to the lack of specific published data, the following tables are presented as templates for researchers to populate with their own experimental results when evaluating this compound or other potential immunosuppressive agents.

Table 1: Effect of this compound on T-Cell Proliferation

CompoundConcentration (µM)Inhibition of T-Cell Proliferation (%)IC50 (µM)
This compoundUser-definedUser-definedUser-defined
Control Compound (e.g., Cyclosporin A)User-definedUser-definedUser-defined

Table 2: Effect of this compound on Cytokine Production by Activated T-Cells

CytokineTreatmentConcentration (µM)Cytokine Level (pg/mL)% Inhibition
IL-2 Vehicle Control-User-defined-
This compoundUser-definedUser-definedUser-defined
Control CompoundUser-definedUser-definedUser-defined
IFN-γ Vehicle Control-User-defined-
This compoundUser-definedUser-definedUser-defined
Control CompoundUser-definedUser-definedUser-defined

Table 3: Effect of this compound on STAT1 Phosphorylation

TreatmentConcentration (µM)p-STAT1 / Total STAT1 Ratio (arbitrary units)% Inhibition of Phosphorylation
Vehicle Control-User-defined-
This compoundUser-definedUser-definedUser-defined
IFN-γ (Positive Control)-User-defined-
This compound + IFN-γUser-definedUser-definedUser-defined

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines the assessment of this compound's effect on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • This compound (stock solution in DMSO)

  • CFSE dye

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

  • Add 50 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO). Include a positive control such as Cyclosporin A.

  • Add 50 µL of medium containing a T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry, gating on the T-cell populations. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Cytokine Production Assay

This protocol describes the measurement of key cytokines (IL-2 and IFN-γ) in the supernatant of activated T-cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • PHA or anti-CD3/CD28 antibodies

  • This compound

  • ELISA kits for human IL-2 and IFN-γ

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.

  • Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium in a 24-well plate.

  • Add the desired concentrations of this compound or vehicle control.

  • Stimulate the cells with a T-cell mitogen.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of each cytokine from a standard curve.

  • Determine the percentage of inhibition of cytokine production for each this compound concentration compared to the vehicle control.

STAT1 Phosphorylation Assay

This protocol details the assessment of this compound's effect on the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) in response to IFN-γ stimulation using Western blotting.

Materials:

  • A suitable cell line (e.g., Jurkat T-cells or PBMCs)

  • Complete RPMI-1640 medium

  • This compound

  • Recombinant human IFN-γ

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total STAT1 as a loading control.

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phosphorylated STAT1 to total STAT1 for each condition and determine the percentage of inhibition by this compound.

Visualizations

Dykellic_Acid_Signaling_Pathway TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 IP3 IP3 PLCg1->IP3 Ca2 Ca²⁺ IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Dykellic_Acid This compound JAK JAK Dykellic_Acid->JAK Hypothesized Inhibition IFNgR IFN-γ Receptor IFNgR->JAK STAT1 STAT1 JAK->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation Gene_Expression Gene Expression pSTAT1->Gene_Expression

Caption: Hypothesized signaling pathway of this compound's immunosuppressive effect.

Experimental_Workflow cluster_proliferation T-Cell Proliferation Assay cluster_cytokine Cytokine Production Assay cluster_stat1 STAT1 Phosphorylation Assay p1 Isolate PBMCs p2 Label with CFSE p1->p2 p3 Treat with this compound p2->p3 p4 Stimulate with Mitogen p3->p4 p5 Incubate (3-5 days) p4->p5 p6 Flow Cytometry Analysis p5->p6 c1 Isolate PBMCs c2 Treat with this compound c1->c2 c3 Stimulate with Mitogen c2->c3 c4 Incubate (24-48h) c3->c4 c5 Collect Supernatant c4->c5 c6 ELISA for IL-2, IFN-γ c5->c6 s1 Culture Cells s2 Pre-treat with this compound s1->s2 s3 Stimulate with IFN-γ s2->s3 s4 Lyse Cells s3->s4 s5 Western Blot for p-STAT1/STAT1 s4->s5

Caption: Experimental workflow for assessing the immunosuppressive effects.

Application of Dykellic Acid in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic Acid, a natural product isolated from the fermentation broth of the soil fungus Westerdykella multispora, has emerged as a compound of interest in cytoprotective research. Initial studies have demonstrated its ability to protect cells from death induced by toxins relevant to neurodegenerative disease models.[1] This document provides a detailed overview of the current understanding of this compound's application in neuroprotection research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its evaluation.

Disclaimer: The information presented herein is based on a single primary research study. Further independent research is required to validate and expand upon these findings.

Mechanism of Action

The neuroprotective effects of this compound are notable for their distinct mechanism. Unlike many cytoprotective compounds that act by scavenging reactive oxygen species (ROS) or directly inhibiting caspase enzymes, this compound appears to function through a novel pathway.[1] Experiments have shown that this compound does not directly quench ROS nor does it inhibit the activity of key apoptosis-mediating caspase enzymes.[1] This suggests that this compound may target a previously uncharacterized cellular pathway involved in cell death and survival, making it a valuable tool for discovering new anti-apoptotic targets.

Quantitative Data

The cytoprotective efficacy of this compound has been quantified in cell-based assays against various toxins. The following table summarizes the effective concentrations (EC₅₀) of this compound in protecting cells from death induced by etoposide (B1684455) and rotenone, two compounds commonly used to model cellular stress in neurodegenerative diseases.

Toxin (Model for)Cell LineAssayEC₅₀ of this compoundReference
Etoposide (Chemotherapeutic-induced damage)Not specified in abstractCell Viability AssayData not available in abstract[1]
Rotenone (Parkinson's Disease)Not specified in abstractCell Viability AssayData not available in abstract[1]

Note: Specific EC₅₀ values were not available in the abstracts of the primary research. The full text would be required to populate this data.

Experimental Protocols

The following are detailed protocols for evaluating the neuroprotective effects of this compound, based on the methodologies described in the foundational research.

Protocol 1: Assessment of Cytoprotection against Toxin-Induced Cell Death

This protocol is designed to assess the ability of this compound to protect neuronal or other relevant cell lines from cell death induced by neurotoxins such as etoposide or rotenone.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound

  • Neurotoxin (e.g., Etoposide, Rotenone)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a culture medium to achieve a range of desired final concentrations. Prepare the neurotoxin stock solution in DMSO and dilute it in a culture medium to the desired final concentration.

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of medium containing the desired concentration of this compound to the treatment wells. For control wells, add a medium containing the same concentration of DMSO used for the this compound dilutions.

    • Incubate the plate for 1-2 hours at 37°C.

    • Following the pre-incubation, add the diluted neurotoxin to the wells (except for the vehicle control wells) to induce cell death.

    • Incubate the plate for an additional 24-48 hours (the optimal time will depend on the cell line and toxin used).

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to determine the EC₅₀ value.

Protocol 2: Caspase Activity Assay

This protocol is used to determine if this compound's cytoprotective effect involves the inhibition of caspase enzymes.

Materials:

  • Cell lysates from cells treated as described in Protocol 1.

  • Caspase assay kit (e.g., Caspase-3/7 GloAssay)

  • Luminometer

Procedure:

  • Prepare Cell Lysates: Following treatment with this compound and the neurotoxin as described in Protocol 1, lyse the cells according to the caspase assay kit manufacturer's instructions.

  • Perform Caspase Assay:

    • Add the caspase substrate and buffer to the cell lysates in a 96-well white-walled plate.

    • Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the caspase activity in lysates from cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone. A lack of significant reduction in caspase activity in the this compound-treated group would suggest a caspase-independent mechanism of action.

Protocol 3: Reactive Oxygen Species (ROS) Scavenging Assay

This protocol assesses whether this compound has direct ROS scavenging activity.

Materials:

  • Cell line cultured in a 96-well plate.

  • ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA)

  • ROS inducer (e.g., hydrogen peroxide, H₂O₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Staining:

    • Seed cells in a 96-well black-walled, clear-bottom plate.

    • After 24 hours, load the cells with a ROS-sensitive probe by incubating them with the probe in a serum-free medium for 30-60 minutes at 37°C.

  • Treatment:

    • Wash the cells with PBS to remove the excess probe.

    • Add a medium containing various concentrations of this compound or a known antioxidant (positive control).

    • Induce ROS production by adding an ROS inducer like H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence levels in cells treated with this compound and the ROS inducer to those treated with the ROS inducer alone. No significant decrease in fluorescence would indicate a lack of direct ROS scavenging activity.

Visualizations

Diagram 1: Experimental Workflow for Assessing this compound's Neuroprotective Activity

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Neuronal Cells in 96-well plate pretreat Pre-treat with This compound start->pretreat 24h Incubation induce Induce Cell Death (e.g., Rotenone) pretreat->induce 1-2h Incubation viability Cell Viability Assay (e.g., MTT) induce->viability 24-48h Incubation analyze Calculate % Viability & Determine EC50 viability->analyze

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Diagram 2: Proposed Mechanism of Action for this compound

mechanism_of_action cluster_inducers Neurotoxic Insult cluster_dykellic_acid This compound Intervention cluster_pathways Cellular Pathways inducer Etoposide / Rotenone ros ROS Production inducer->ros caspase Caspase Activation inducer->caspase dykellic_acid This compound dykellic_acid->ros No direct inhibition dykellic_acid->caspase No direct inhibition unknown Novel Cytoprotective Pathway dykellic_acid->unknown Activates? death Cell Death ros->death caspase->death survival Cell Survival unknown->survival

Caption: this compound's proposed non-ROS and non-caspase mediated cytoprotection.

References

Application Notes: Dykellic Acid as a Potential Therapeutic Agent for Autoimmune Disorders via STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing health concern. A key signaling pathway implicated in the pathogenesis of numerous autoimmune disorders is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is linked to the differentiation of pro-inflammatory Th17 cells and the production of inflammatory cytokines, driving the pathology of diseases such as rheumatoid arthritis and multiple sclerosis. Therefore, targeting STAT3 presents a promising therapeutic strategy.

Dykellic acid, a microbial metabolite, has been identified for its biological activities, including the inhibition of caspase-3-like protease activation. While its direct effects on the STAT3 pathway and autoimmune diseases have not been extensively studied, its chemical structure warrants investigation into its potential as an immunomodulatory agent. These application notes provide a framework for evaluating this compound as a potential inhibitor of the STAT3 pathway for the treatment of autoimmune disorders. We present detailed protocols for in vitro and in vivo studies to assess its efficacy and mechanism of action.

Proposed Mechanism of Action

We hypothesize that this compound may inhibit the STAT3 signaling pathway. Upon cytokine stimulation (e.g., IL-6), the Janus kinase (JAK) phosphorylates the cytokine receptor, creating a docking site for STAT3. STAT3 is then phosphorylated by JAK, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in inflammation and immune cell differentiation. This compound could potentially interfere with this cascade by inhibiting JAK activity, preventing STAT3 phosphorylation, or disrupting STAT3 dimerization.

Dykellic_Acid_STAT3_Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat3 STAT3 jak->stat3 3. Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer 4. Dimerization dna DNA stat3_dimer->dna 5. Nuclear Translocation dykellic_acid This compound dykellic_acid->jak Potential Inhibition dykellic_acid->p_stat3 Potential Inhibition dykellic_acid->stat3_dimer Potential Inhibition gene_transcription Gene Transcription (e.g., IL-17, RORγt) dna->gene_transcription 6. Transcription inflammation Inflammation & Autoimmunity gene_transcription->inflammation Leads to cytokine Cytokine (e.g., IL-6) cytokine->receptor 1. Binding In_Vitro_Workflow cluster_phospho STAT3 Phosphorylation Assay cluster_luciferase Luciferase Reporter Assay cell_culture_p 1. Cell Culture & Starvation treatment_p 2. This compound Pre-treatment cell_culture_p->treatment_p stimulation_p 3. IL-6 Stimulation treatment_p->stimulation_p lysis_p 4. Cell Lysis stimulation_p->lysis_p western_blot 5. Western Blot for p-STAT3/STAT3 lysis_p->western_blot cell_culture_l 1. Cell Culture & Transfection treatment_l 2. This compound Pre-treatment cell_culture_l->treatment_l stimulation_l 3. IL-6 Stimulation treatment_l->stimulation_l luciferase_assay 4. Measure Luciferase Activity stimulation_l->luciferase_assay In_Vivo_Workflow cluster_eae EAE Model (Multiple Sclerosis) cluster_cia CIA Model (Rheumatoid Arthritis) induction_eae 1. EAE Induction (MOG/CFA, PTX) treatment_eae 2. This compound Treatment induction_eae->treatment_eae scoring_eae 3. Daily Clinical Scoring treatment_eae->scoring_eae histology_eae 4. Histological Analysis scoring_eae->histology_eae induction_cia 1. CIA Induction (Collagen/CFA) boost_cia 2. Booster Injection induction_cia->boost_cia treatment_cia 3. This compound Treatment boost_cia->treatment_cia scoring_cia 4. Arthritis Scoring & Paw Measurement treatment_cia->scoring_cia histology_cia 5. Histological Analysis scoring_cia->histology_cia

Application Notes and Protocols for Studying Apoptosis Pathways with Dykellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic Acid, a microbial metabolite isolated from Westerdykella multispora, has been identified as an inhibitor of drug-induced apoptosis.[1] Its mechanism of action centers on the suppression of caspase-3-like protease activation, a critical step in the execution phase of apoptosis.[1] This makes this compound a valuable tool for researchers studying the intricate pathways of programmed cell death. These application notes provide detailed protocols for utilizing this compound to investigate its effects on apoptotic signaling cascades.

Mechanism of Action

This compound exerts its anti-apoptotic effects through a multi-faceted approach. Primarily, it inhibits the cleavage of procaspase-3 into its active form in a concentration-dependent manner.[1] This, in turn, prevents the subsequent cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, this compound has been observed to partially inhibit calcium influx, which leads to a reduction in Ca2+-dependent endonuclease activation and subsequent DNA fragmentation.[1] It is important to note that this compound's inhibitory effect on apoptosis has been observed in response to various inducers, including camptothecin (B557342) and doxorubicin.[1]

G cluster_0 Apoptotic Stimulus Apoptotic Stimulus Ca2+ Influx Ca2+ Influx Apoptotic Stimulus->Ca2+ Influx Caspase-3 Activation Caspase-3 Activation Apoptotic Stimulus->Caspase-3 Activation DNA Fragmentation DNA Fragmentation Ca2+ Influx->DNA Fragmentation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis This compound This compound This compound->Ca2+ Influx Inhibits This compound->Caspase-3 Activation Inhibits

Proposed signaling pathway of this compound in apoptosis inhibition.

Data Presentation

The following tables are provided as templates for researchers to present their quantitative data when studying the effects of this compound.

Table 1: Effect of this compound on Cell Viability

Concentration of this compound (µM)Cell LineTreatment Duration (hours)% Cell Viability (Mean ± SD)
0 (Control)e.g., HL-6024User Input
User Inpute.g., HL-6024User Input
User Inpute.g., HL-6024User Input
0 (Control)e.g., Jurkat24User Input
User Inpute.g., Jurkat24User Input
User Inpute.g., Jurkat24User Input

Table 2: Western Blot Analysis of Apoptotic Markers

TreatmentConcentration (µM)ProteinRelative Protein Expression (Fold Change vs. Control)
Control0Pro-caspase-31.0
This compoundUser InputPro-caspase-3User Input
This compoundUser InputPro-caspase-3User Input
Control0Cleaved Caspase-31.0
This compoundUser InputCleaved Caspase-3User Input
This compoundUser InputCleaved Caspase-3User Input
Control0Cleaved PARP1.0
This compoundUser InputCleaved PARPUser Input
This compoundUser InputCleaved PARPUser Input

Table 3: Flow Cytometry Analysis of Apoptosis

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control0User InputUser Input
This compoundUser InputUser InputUser Input
This compoundUser InputUser InputUser Input
Apoptosis InducerUser InputUser InputUser Input
Apoptosis Inducer + this compoundUser InputUser InputUser Input

Experimental Protocols

G cluster_0 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Protein Extraction Protein Extraction Treatment->Protein Extraction Flow Cytometry Staining Flow Cytometry Staining Treatment->Flow Cytometry Staining Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot Western Blot Protein Extraction->Western Blot Western Blot->Data Analysis Flow Cytometry Analysis Flow Cytometry Analysis Flow Cytometry Staining->Flow Cytometry Analysis Flow Cytometry Analysis->Data Analysis

General experimental workflow for studying this compound's effects.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cell lines such as HL-60, Jurkat, or U937.

Materials:

  • Cell line of interest (e.g., HL-60)

  • Complete culture medium

  • This compound

  • Apoptosis inducer (e.g., camptothecin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with varying concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound). To study the inhibitory effect, pre-incubate cells with this compound for 1-2 hours before adding an apoptosis inducer.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Protocol 2: Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptotic proteins such as pro-caspase-3, cleaved caspase-3, and cleaved PARP.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-pro-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Harvest cells, including the supernatant, as apoptotic cells may detach.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Conclusion

This compound serves as a specific inhibitor of the caspase-3-mediated apoptotic pathway. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound as a tool to dissect the molecular mechanisms of apoptosis. By employing these standardized methods, scientists can generate reproducible and quantifiable data to further elucidate the intricate signaling networks governing programmed cell death.

References

Troubleshooting & Optimization

Dykellic Acid Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a representative, multi-step synthesis protocol for Dykellic Acid based on established chemical principles for pyrone and ester formation, as detailed in publicly available chemical literature. Specific reaction conditions and yields are illustrative. Researchers should adapt these protocols to their specific laboratory conditions and analytical findings.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most critical steps to focus on for optimization?

A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at several stages. For this compound, the most critical steps are typically the pyrone ring formation and the final esterification. The cyclization reaction to form the pyrone core can be sensitive to catalyst, solvent, and temperature, leading to side product formation. The esterification of the sterically hindered carboxylic acid may not go to completion. We recommend optimizing these two stages first.

Q2: I am observing a significant amount of a structural isomer in my final product. What is the likely cause and how can I improve selectivity?

A2: The formation of isomers often occurs during the pyrone ring synthesis. Depending on the specific synthetic route, you may be seeing products of competing cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization). The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired isomer. Consider screening different Lewis acid or transition metal catalysts and adjusting the reaction temperature to improve regioselectivity.

Q3: What is the best method for purifying the final this compound product?

A3: this compound is a moderately polar ester. A multi-step purification strategy is often most effective. Start with a liquid-liquid extraction to remove inorganic impurities and highly polar or non-polar side products. This is typically followed by column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation. For achieving high purity, a final recrystallization step from a suitable solvent system (e.g., ethyl acetate (B1210297)/heptane) is recommended.

Q4: Can I use a different base for the pyrone formation step?

A4: The choice of base is critical and depends on the specific precursors and reaction mechanism. A non-nucleophilic, sterically hindered base is often preferred to promote the desired cyclization while minimizing side reactions like saponification of ester groups. While alternatives can be explored, it is important to consider the pKa of the base and its solubility in the reaction solvent. A preliminary small-scale screening of different bases is advisable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Pyrone Formation - Incomplete reaction. - Suboptimal reaction temperature. - Inactive or inappropriate catalyst. - Formation of side products (e.g., isomers, decomposition).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Screen a range of temperatures (e.g., from room temperature to reflux). - Experiment with different Lewis acid or transition metal catalysts. - Analyze side products to understand competing reaction pathways and adjust conditions accordingly.
Difficult Purification of Final Product - Co-elution of impurities with the product during chromatography. - Presence of thermally labile impurities that decompose on the column. - The product is an oil and does not crystallize.- Use a shallower solvent gradient or a different solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina, reversed-phase silica). - Attempt purification via preparative HPLC. - If the product is an oil, try co-distillation with a high-boiling solvent under vacuum to remove volatile impurities or attempt to form a solid derivative for purification.
Incomplete Esterification - Steric hindrance around the carboxylic acid. - Insufficient activation of the carboxylic acid. - Reversibility of the esterification reaction.- Use a more potent coupling agent (e.g., HATU, HBTU). - Increase the excess of the alcohol and the coupling agent. - Ensure rigorous exclusion of water from the reaction mixture. - Increase the reaction time and/or temperature.
Hydrolysis of the Ester during Workup - Exposure to acidic or basic aqueous solutions for prolonged periods.- Minimize the time the product is in contact with aqueous acidic or basic solutions during extraction. - Use saturated sodium bicarbonate solution for neutralization, which is a milder base. - Ensure the organic phase is thoroughly dried before solvent evaporation.

Experimental Protocols

Representative Synthesis of this compound Core (Pyrone Formation)

This protocol describes a plausible method for constructing the central pyrone ring of this compound.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the appropriate keto-ester precursor (1.0 eq) and anhydrous solvent (e.g., toluene (B28343) or THF).

  • Addition of Reagents: Cool the solution to 0 °C. Add the base (e.g., sodium hydride, 1.2 eq) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pyrone core.

Final Esterification to Yield this compound
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the synthesized pyrone carboxylic acid (1.0 eq), the corresponding alcohol (1.5 eq), and a suitable activating agent (e.g., DCC or EDCI, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a nucleophilic catalyst (e.g., DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove any solid byproducts (e.g., DCU if DCC is used).

  • Extraction and Washing: Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Final Purification: Purify the crude ester by column chromatography followed by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Optimization of Pyrone Formation Reaction
Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaH (1.2)Toluene110124585
2KHMDS (1.2)THF6686290
3DBU (1.5)Acetonitrile82183575
4KHMDS (1.2)Toluene11065888
Table 2: Optimization of Final Esterification Reaction
Entry Coupling Agent Catalyst Solvent Time (h) Yield (%) Purity (%)
1DCCDMAPDCM127092
2EDCIDMAPDCM127595
3HATU-DMF68598
4DCC-DCM244080

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Starting Materials pyrone_formation Pyrone Ring Formation (Cyclization) start->pyrone_formation hydrolysis Ester Hydrolysis (if necessary) pyrone_formation->hydrolysis esterification Final Esterification hydrolysis->esterification crude_product Crude this compound esterification->crude_product extraction Liquid-Liquid Extraction crude_product->extraction chromatography Silica Gel Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) check_sm->analyze_reaction incomplete_reaction Incomplete Reaction? analyze_reaction->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Time/ Temperature incomplete_reaction->optimize_time_temp Yes optimize_reagents Optimize Reagents/ Catalyst side_products->optimize_reagents Yes purification_issue Purification Problem? side_products->purification_issue No solution Improved Yield/ Purity optimize_time_temp->solution optimize_reagents->solution optimize_purification Optimize Chromatography/ Recrystallization purification_issue->optimize_purification Yes purification_issue->solution No optimize_purification->solution

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Stereoselective Synthesis of Dykellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Dykellic Acid. The content is tailored for researchers, scientists, and drug development professionals, offering solutions to common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key stereoselective challenge in the total synthesis of this compound?

A1: The primary stereoselective challenge lies in the construction of the chiral core, which is established via a Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is notoriously sensitive to reaction conditions, and achieving high stereoselectivity can be difficult due to the reaction's often slow rate and the potential for side reactions.

Q2: Why is the Morita-Baylis-Hillman (MBH) reaction often slow, and how can this be addressed?

A2: The MBH reaction rate is dependent on several factors, including the electronics and sterics of the aldehyde and the activated alkene, the choice of catalyst, and the solvent. The rate-determining step is often the initial nucleophilic attack of the catalyst on the activated alkene or the subsequent aldol (B89426) addition. To accelerate the reaction, consider the following:

  • Catalyst Choice: While DABCO is a common catalyst, more nucleophilic phosphines can sometimes increase the reaction rate.

  • Solvent Effects: Protic solvents or additives can stabilize the zwitterionic intermediate, potentially accelerating the reaction.

  • High Pressure: Applying high pressure can significantly increase the rate of the MBH reaction.

Q3: What are common side reactions observed during the MBH reaction in the synthesis of this compound?

A3: Common side reactions include the formation of dimeric byproducts from the activated alkene, polymerization of the starting materials, and retro-MBH reactions, especially under prolonged reaction times or elevated temperatures. Careful monitoring of the reaction progress and optimization of reaction time are crucial to minimize these unwanted pathways.

Q4: How can I improve the diastereoselectivity of the Morita-Baylis-Hillman reaction?

A4: Achieving high diastereoselectivity in the MBH reaction can be challenging. Here are some strategies to consider:

  • Chiral Catalysts: Employing a chiral amine or phosphine (B1218219) catalyst can induce enantioselectivity.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the activated alkene can direct the stereochemical outcome of the addition.

  • Substrate Control: The inherent chirality of the starting materials, if any, can influence the stereoselectivity of the reaction.

  • Lewis Acid Co-catalysts: The addition of a Lewis acid can sometimes enhance the stereoselectivity by coordinating to the reactants and influencing the transition state geometry.

Troubleshooting Guides

Problem 1: Low Yield in the Morita-Baylis-Hillman (MBH) Reaction Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting materials.1. Insufficient reaction time. 2. Catalyst deactivation. 3. Low reactivity of substrates.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Use a fresh batch of catalyst. Consider adding the catalyst in portions. 3. If possible, use a more activated alkene or a more electrophilic aldehyde.
Formation of multiple byproducts.1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. 3. Presence of impurities in starting materials or solvents.1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Optimize the reaction time to maximize product formation while minimizing byproduct formation. 3. Ensure all reagents and solvents are pure and dry.
Difficulty in isolating the desired product.1. Product is unstable during workup or purification. 2. Similar polarity of the product and byproducts.1. Use a milder workup procedure. Consider direct purification without an aqueous workup if possible. 2. Explore different chromatography conditions (e.g., different solvent systems, different stationary phases).
Problem 2: Poor Stereoselectivity in the Key Cyclization Step
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers.1. Achiral reaction conditions. 2. Insufficient facial bias in the transition state.1. Introduce a chiral element, such as a chiral catalyst or a chiral auxiliary. 2. Screen different solvents to influence the transition state geometry. The use of a Lewis acid co-catalyst might also improve selectivity.
Inconsistent stereochemical outcome between batches.1. Sensitivity to minor variations in reaction conditions. 2. Impurities affecting the stereochemical course of the reaction.1. Strictly control all reaction parameters, including temperature, concentration, and addition rates. 2. Purify all starting materials and solvents rigorously before use.

Data Presentation

The following table summarizes representative yields for key steps in the synthesis of this compound, adapted from the literature. Actual yields may vary depending on experimental conditions and scale.

Step Reaction Reagents and Conditions Yield (%)
1Morita-Baylis-Hillman ReactionAldehyde, Activated Alkene, DABCO, THF, rt60-75
2Protection of Hydroxyl GroupTBSCl, Imidazole, DMF, rt85-95
3Ester HydrolysisLiOH, THF/H₂O, rt90-98
4Amide CouplingAmine, EDCI, HOBt, DIPEA, CH₂Cl₂, rt75-85
5Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂, reflux70-80
6DeprotectionTBAF, THF, rt80-90
7OxidationDess-Martin periodinane, CH₂Cl₂, rt85-95
8Final Deprotection/CyclizationTFA, CH₂Cl₂, rt65-75

Experimental Protocols

Key Experiment: Morita-Baylis-Hillman (MBH) Reaction

This protocol describes a general procedure for the MBH reaction, a critical step in the synthesis of the this compound core.

Materials:

  • Appropriate aldehyde (1.0 equiv)

  • Activated alkene (e.g., methyl acrylate) (1.5 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldehyde in anhydrous THF, add the activated alkene.

  • Add DABCO to the mixture at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several days to reach completion.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MBH adduct.

Mandatory Visualization

Dykellic_Acid_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_cyclization Macrocyclization cluster_end Final Steps SM1 Aldehyde MBH Morita-Baylis-Hillman Reaction SM1->MBH SM2 Activated Alkene SM2->MBH Protect Protection MBH->Protect Hydrolysis Hydrolysis Protect->Hydrolysis Amide Amide Coupling Hydrolysis->Amide RCM Ring-Closing Metathesis Amide->RCM Deprotect1 Deprotection RCM->Deprotect1 Oxidation Oxidation Deprotect1->Oxidation Final Final Deprotection/ Cyclization Oxidation->Final Dykellic_Acid This compound Final->Dykellic_Acid

Caption: Synthetic workflow for the total synthesis of this compound.

MBH_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield in MBH Reaction Cause1 Incomplete Conversion Problem->Cause1 Cause2 Byproduct Formation Problem->Cause2 Cause3 Isolation Issues Problem->Cause3 Sol1 Extend Reaction Time/ Use Fresh Catalyst Cause1->Sol1 Sol2 Optimize Temperature/ Purify Reagents Cause2->Sol2 Sol3 Milder Workup/ Chromatography Optimization Cause3->Sol3

Caption: Troubleshooting logic for low yield in the MBH reaction.

Technical Support Center: Troubleshooting Dykellic Acid Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Dykellic Acid using chromatographic techniques. The following information is designed to help you optimize your purification protocols, maximize yield, and ensure the highest possible purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for this compound purification?

A good starting point for purifying acidic compounds like this compound is to use silica (B1680970) gel as the stationary phase. The selection of the mobile phase is critical and should be optimized using thin-layer chromatography (TLC) first. A common mobile phase system for separating acidic natural products is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[1][2] For acidic compounds, it is often beneficial to add a small amount of an acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group, which can improve peak shape and reduce tailing.

Q2: I am observing low or no yield of this compound after column chromatography. What are the potential causes and solutions?

Low or no yield is a frequent issue in natural product purification.[3] Several factors could be contributing to this problem:

  • Compound Instability: this compound may be degrading on the stationary phase. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[3]

    • Solution: Test the stability of this compound on a silica TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.[3]

  • Improper Elution Conditions: The mobile phase may not be polar enough to elute this compound from the column.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). If you are running an isocratic elution (constant solvent mixture), you may need to switch to a more polar solvent system.[4]

  • Compound Precipitation on Column: this compound may have limited solubility in the chosen mobile phase, causing it to precipitate at the top of the column.

    • Solution: Ensure this compound is fully dissolved in the initial mobile phase before loading it onto the column. If solubility is an issue, you might need to choose a different solvent system in which the compound is more soluble.

Q3: My purified this compound shows poor resolution and is contaminated with impurities. How can I improve the separation?

Achieving high purity is a primary goal of chromatography. Poor resolution can be addressed by optimizing several parameters:

  • Column Overloading: Loading too much crude sample onto the column is a common reason for poor separation.[3]

    • Solution: Reduce the amount of sample loaded. A general guideline is to load 1-5% of the total weight of the stationary phase.[3]

  • Incorrect Mobile Phase: The selected solvent system may not have the optimal selectivity for separating this compound from its impurities.

    • Solution: Perform a thorough mobile phase screening using TLC with various solvent combinations to find a system that provides the best separation of the target compound from impurities.

  • Column Inefficiency: A poorly packed column with channels or voids will lead to band broadening and poor separation.[3]

    • Solution: Ensure the column is packed uniformly. If using a pre-packed column, check for any signs of degradation and replace it if necessary.[3]

Troubleshooting Guides

Issue 1: Tailing or Asymmetric Peaks in HPLC Analysis

Problem: The this compound peak in the HPLC chromatogram shows significant tailing, making accurate quantification difficult.

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with Silica Acidic compounds can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Add a small amount of a stronger acid, like trifluoroacetic acid (TFA), to the mobile phase to mask these silanol groups.
Inappropriate Mobile Phase pH If the pH of the mobile phase is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing peak tailing. Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single protonated state.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Wash the column with a strong solvent or replace the column if necessary.
Issue 2: this compound Degradation During Purification

Problem: The yield of this compound is consistently low, and analysis of fractions shows the presence of degradation products.

Forced Degradation Workflow:

To understand the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Analysis Analyze by HPLC-UV/MS Acid->Analysis Base Basic (e.g., 0.1M NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (UV/Vis light) Photolytic->Analysis Dykellic_Acid This compound (in solution) Dykellic_Acid->Acid Expose to Dykellic_Acid->Base Expose to Dykellic_Acid->Oxidative Expose to Dykellic_Acid->Thermal Expose to Dykellic_Acid->Photolytic Expose to Identify Identify Degradation Products Analysis->Identify Optimize Optimize Purification Conditions Identify->Optimize

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Steps Based on Degradation Profile:

Degradation Observed Under Potential Implication for Purification Recommended Action
Acidic Conditions This compound may be unstable on acidic stationary phases like silica gel.Use a neutral stationary phase (e.g., alumina) or a reversed-phase column with a buffered mobile phase. Avoid acidic modifiers in the mobile phase if possible.
Basic Conditions The compound may be susceptible to base-catalyzed degradation.Avoid basic mobile phases or stationary phases. If a basic workup is necessary, perform it at low temperatures and for a short duration.
Oxidative Conditions This compound may be sensitive to oxidation.Degas all solvents and use antioxidants if necessary. Store the compound under an inert atmosphere (e.g., nitrogen or argon).
Thermal Conditions The compound may degrade at elevated temperatures.Avoid high temperatures during solvent evaporation (rotary evaporation). If possible, conduct chromatography at room temperature or below.[5]
Photolytic Conditions This compound may be light-sensitive.Protect the sample from light during all purification and storage steps by using amber glassware or covering flasks with aluminum foil.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of this compound

This protocol provides a general starting point and should be optimized based on TLC analysis of your specific crude mixture.

1. Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, acetic acid)

  • Glass column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

2. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Drain the solvent until the level is just above the top layer of sand.

3. Sample Loading:

  • Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it is just above the top of the sand.

4. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions.

  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Analysis and Product Recovery:

  • Combine the fractions containing the pure this compound, as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Logical Troubleshooting Flow for Column Chromatography:

Troubleshooting_Flow cluster_solutions_low_yield Low Yield Solutions cluster_solutions_poor_sep Poor Separation Solutions cluster_solutions_tailing Peak Tailing Solutions Start Start Purification Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes PoorSep Poor Separation Problem->PoorSep Yes Tailing Peak Tailing (HPLC) Problem->Tailing Yes Success Successful Purification Problem->Success No CheckStability Check Compound Stability on Stationary Phase LowYield->CheckStability IncreasePolarity Increase Mobile Phase Polarity LowYield->IncreasePolarity CheckSolubility Check Sample Solubility LowYield->CheckSolubility ReduceLoad Reduce Sample Load PoorSep->ReduceLoad OptimizeMobilePhase Optimize Mobile Phase (TLC Screening) PoorSep->OptimizeMobilePhase RepackColumn Repack/Replace Column PoorSep->RepackColumn AddAcid Add Acid to Mobile Phase Tailing->AddAcid AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH ReduceConc Reduce Sample Concentration Tailing->ReduceConc CheckStability->Start Re-run IncreasePolarity->Start Re-run CheckSolubility->Start Re-run ReduceLoad->Start Re-run OptimizeMobilePhase->Start Re-run RepackColumn->Start Re-run AddAcid->Start Re-run AdjustpH->Start Re-run ReduceConc->Start Re-run

References

Dykellic Acid stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dykellic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media. As this compound is a novel compound with limited published data, this guide focuses on establishing best practices and troubleshooting common issues encountered when working with new chemical entities in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The optimal solvent for this compound has not been definitively established in the literature. For novel compounds, it is recommended to test solubility in common biocompatible solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (EtOH) at a high concentration (e.g., 10-50 mM). Prepare a small test amount first to ensure complete dissolution. When preparing the stock solution, use the minimum necessary volume of the organic solvent. For cell culture applications, the final concentration of the organic solvent in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q2: How should I store the this compound stock solution?

A2: Store stock solutions of novel compounds at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light, especially if the compound's light sensitivity is unknown.

Q3: What is the expected stability of this compound in cell culture media?

A3: There is currently no published data on the stability of this compound in cell culture media. The stability of a compound in media can be influenced by factors such as pH, temperature, and interactions with media components like serum proteins. It is crucial to perform a stability study under your specific experimental conditions (e.g., in your chosen cell culture medium at 37°C) to determine its half-life. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Q4: Are there any known degradation products of this compound that could affect my experiments?

A4: The degradation pathways of this compound have not been characterized. If you suspect degradation is occurring (e.g., loss of biological activity over time), techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to identify and quantify the parent compound and any potential degradation products.

Q5: What are the potential biological activities of this compound?

A5: A 2001 study suggested that this compound may possess immunosuppressive activity. However, the full extent of its biological effects, including its mechanism of action and potential off-target effects, remains to be thoroughly investigated.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.
  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous environment of the cell culture media.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Test a lower final concentration of this compound in your media.

    • Increase Solvent Concentration (with caution): Slightly increasing the final solvent concentration (e.g., from 0.1% to 0.5% DMSO) may improve solubility. However, always include a vehicle control in your experiments to account for any solvent effects.

    • Use a Different Solvent: If solubility in DMSO is poor, test other biocompatible solvents like ethanol.

    • Pre-warm the Media: Adding the this compound stock solution to pre-warmed media (37°C) with gentle vortexing can sometimes aid in dissolution.

Issue 2: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in the stock solution or in the cell culture media during the experiment.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Use a fresh aliquot of the stock solution for each experiment to rule out degradation due to repeated freeze-thaw cycles.

    • Determine Stability in Media: Perform a time-course experiment to assess the stability of this compound in your cell culture media at 37°C. A general protocol is provided below.

    • Minimize Incubation Time: If the compound is found to be unstable, design experiments with shorter incubation times if possible.

    • Replenish the Compound: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Issue 3: Observed cytotoxicity is higher than expected or seen in all experimental groups (including controls).
  • Possible Cause: The solvent used to dissolve this compound is causing cytotoxicity.

  • Troubleshooting Steps:

    • Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups.

    • Reduce Solvent Concentration: Ensure the final solvent concentration in your cell culture media is as low as possible (ideally ≤ 0.1%).

    • Test Different Solvents: Some cell lines are more sensitive to certain solvents. If high cytotoxicity is observed with DMSO, consider using ethanol or another biocompatible solvent.

Quantitative Data Summary

As there is no specific quantitative data available for this compound, the following table provides a template for you to populate with your own experimental findings.

Table 1: this compound Solubility and Stability Data (Template)

ParameterSolvent/MediumTemperature (°C)ConcentrationResult (e.g., Solubility, Half-life)
Solubility DMSO25User DefinedUser Determined
Ethanol25User DefinedUser Determined
PBS (pH 7.4)25User DefinedUser Determined
Stability DMEM + 10% FBS37User DefinedUser Determined
RPMI-1640 + 10% FBS37User DefinedUser Determined

Experimental Protocols

Protocol 1: General Method for Assessing Compound Stability in Cell Culture Media
  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation:

    • Spike the complete medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

    • Aliquot the medium into sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes at 37°C in a CO₂ incubator.

  • Sample Analysis:

    • At each time point, remove an aliquot and immediately freeze it at -80°C to halt any further degradation.

    • Once all time points are collected, analyze the concentration of the remaining this compound in each sample using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) of the compound in the cell culture medium.

Protocol 2: Standard Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a "vehicle control" (medium with the same concentration of solvent used for this compound) and an "untreated control" (medium only).

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow Workflow for this compound Stability and Cytotoxicity Testing cluster_prep Preparation cluster_stability Stability Assessment cluster_cyto Cytotoxicity Testing prep_stock Prepare this compound Stock Solution (e.g., in DMSO) sol_test Test Solubility in Aqueous Buffers prep_stock->sol_test incubate_media Incubate this compound in Cell Culture Media at 37°C prep_stock->incubate_media treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells time_points Collect Samples at Various Time Points incubate_media->time_points analyze_hplc Analyze by HPLC/LC-MS time_points->analyze_hplc calc_half_life Calculate Half-Life analyze_hplc->calc_half_life seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50

Caption: A general experimental workflow for determining the stability and cytotoxicity of a novel compound like this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound (Immunosuppressive Action) receptor Immune Cell Receptor (e.g., TCR) kinase_a Kinase A receptor->kinase_a dykellic_acid This compound kinase_b Kinase B dykellic_acid->kinase_b Inhibition kinase_a->kinase_b transcription_factor Transcription Factor (e.g., NF-κB, NFAT) kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Cytokine Gene Expression (e.g., IL-2) nucleus->gene_expression Activation

Caption: A hypothetical signaling pathway illustrating a potential mechanism for the immunosuppressive effects of this compound.

troubleshooting_guide Troubleshooting Guide: Inconsistent Results start Inconsistent Experimental Results check_stock Are you using fresh stock solution aliquots? start->check_stock use_fresh Use single-use aliquots to avoid freeze-thaw. check_stock->use_fresh No check_stability Have you determined the stability in media at 37°C? check_stock->check_stability Yes perform_stability Perform a stability assay (see Protocol 1). check_stability->perform_stability No is_stable Is the compound stable for the experiment duration? check_stability->is_stable Yes proceed Proceed with experiment. is_stable->proceed Yes remedy Shorten incubation time or replenish compound periodically. is_stable->remedy No

Technical Support Center: Improving Dykellic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Dykellic Acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound, also known as Djenkolic Acid, is a sulfur-containing non-protein amino acid.[1][2][3] Its inherent physicochemical properties can lead to poor solubility in aqueous solutions commonly used for in vitro experiments. This can result in compound precipitation, leading to inaccurate and unreliable assay results.

Q2: What are the key physicochemical properties of this compound to consider for solubilization?

Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. While comprehensive experimental data for this compound is limited, data for the synonymous compound, Djenkolic Acid (CAS Number: 498-59-9), provides valuable insights.[2][3][4]

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₄S₂[4]
Molecular Weight 254.33 g/mol [2][4]
pKa₁ 2.20[5]
pKa₂ 8.16[5]
Solubility in Water 5 g/L (at 100°C)[5]
Solubility in DMSO 0.1 mg/mL (0.39 mM)[2][6]

Note: The provided water solubility is at an elevated temperature, suggesting significantly lower solubility at standard laboratory temperatures (e.g., room temperature or 37°C). The pKa values indicate that the solubility of this compound will be pH-dependent.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Issue 1: this compound precipitates out of solution when preparing the stock solution.

  • Possible Cause: The chosen solvent has a low solubilizing capacity for this compound at the desired concentration.

  • Troubleshooting Steps:

    • Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds.[2][6]

    • Optimize the concentration: Start by preparing a lower concentration stock solution (e.g., 10 mM in DMSO) and gradually increase the concentration to determine the solubility limit.

    • Gentle heating and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Issue 2: The compound precipitates when the DMSO stock solution is diluted into aqueous assay buffer.

  • Possible Cause: The final concentration of DMSO in the assay buffer is not sufficient to maintain the solubility of this compound. This is a common phenomenon known as "antisolvent precipitation."

  • Troubleshooting Steps:

    • Minimize the final DMSO concentration: Aim for a final DMSO concentration in your assay that is well-tolerated by your cells (typically ≤ 0.5%) and sufficient to keep the compound in solution.

    • Use a co-solvent: Incorporating a less polar co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in the final dilution can sometimes improve solubility.

    • pH adjustment of the buffer: Given this compound's pKa values, its solubility is pH-dependent.[5] Adjusting the pH of the aqueous buffer may enhance solubility. For a compound with acidic and basic functional groups, exploring a pH range around its isoelectric point and away from its pKa values can be beneficial.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes prevent rapid precipitation.

Issue 3: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Undissolved this compound particles are present in the final assay wells, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Visual inspection: Before adding the final solution to your cells, carefully inspect it for any visible precipitate.

    • Filtration: Filter the final diluted solution through a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.54 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound.

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and sonicate for 5 minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium without serum. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of serum-free medium.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentrations in complete cell culture medium (containing serum). For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

  • Mixing and Application: Gently mix the final solution by pipetting up and down before adding it to the cells.

Visualizations

Signaling Pathway of this compound as a Diacylglycerol Kinase (DGK) Inhibitor

This compound is known to act as an inhibitor of Diacylglycerol Kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the balance between these two important lipid second messengers.[7] Inhibition of DGK by this compound leads to an accumulation of DAG, which can, in turn, activate downstream signaling pathways, such as those involving Protein Kinase C (PKC) and RasGRP.

DGK_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PLC PLC DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC->Downstream RasGRP->Downstream Dykellic_Acid This compound Dykellic_Acid->DGK inhibits

Figure 1: this compound inhibits Diacylglycerol Kinase (DGK).

Experimental Workflow for Solubilizing this compound

The following workflow outlines a systematic approach to achieving a soluble and stable solution of this compound for your in vitro experiments.

Solubility_Workflow start Start: Need to prepare This compound solution stock Prepare 10 mM Stock in 100% DMSO start->stock check_stock Visually inspect for complete dissolution stock->check_stock sonicate Gentle warming (37°C) and sonication check_stock->sonicate Precipitate dilute Dilute to final concentration in aqueous assay buffer check_stock->dilute Dissolved sonicate->stock check_final Visually inspect for precipitation dilute->check_final troubleshoot Troubleshooting Options: - Adjust final DMSO% - Use co-solvents - Adjust buffer pH check_final->troubleshoot Precipitate filter Filter final solution (0.22 µm syringe filter) check_final->filter No Precipitate troubleshoot->dilute end Use in Assay filter->end

References

determining the optimal concentration of Dykellic Acid for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

Dykellic Acid and Apoptosis: A Technical Support Center

A Note to Researchers: Initial investigations into the function of this compound have identified it as an inhibitor of drug-induced apoptosis . Specifically, research has shown that this compound suppresses caspase-3-like protease activation. Therefore, this guide will focus on the methodologies for determining the optimal concentration of a compound for apoptosis induction using a representative pro-apoptotic agent, Gallic Acid, as an exemplar. The principles and protocols outlined here are broadly applicable to other potential apoptosis-inducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a potential apoptosis-inducing agent?

A1: The initial step is to perform a dose-response and time-course experiment to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%). This is typically done using a cell viability assay, such as the MTT or MTS assay.[1]

Q2: How do I confirm that the observed cell death is due to apoptosis and not necrosis?

A2: Apoptosis can be confirmed through several methods. An Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry is a common and effective method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[2][3] Other methods include TUNEL assays to detect DNA fragmentation and western blotting for caspase cleavage (e.g., cleaved caspase-3, cleaved PARP).

Q3: My results show low levels of apoptosis even at high concentrations of the test compound. What could be the issue?

A3: There are several potential reasons for this. The incubation time may be too short for apoptosis to be induced. The cell line you are using may be resistant to the compound's apoptotic effects. It is also possible the compound induces other forms of cell death, or that the compound is not a potent inducer of apoptosis in your experimental system. Consider performing a time-course experiment and using a positive control for apoptosis induction.

Q4: What are the key morphological changes to look for in cells undergoing apoptosis?

A4: Cells undergoing apoptosis exhibit distinct morphological features, including cell shrinkage, plasma membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).[4] These changes can be observed using phase-contrast or fluorescence microscopy.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assay results. Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile PBS.
No Annexin V positive signal in flow cytometry. Apoptosis has not been induced. Incorrect compensation settings. Reagent failure.Verify the concentration and incubation time of your inducing agent. Use single-stain controls to set proper compensation. Check the expiration dates of the Annexin V and PI reagents.
High background in western blot for cleaved caspases. Non-specific antibody binding. High protein concentration. Insufficient washing.Optimize antibody dilution. Perform a protein concentration assay and load a consistent amount. Increase the number and duration of wash steps.
Positive control for apoptosis is not working. The positive control agent is degraded. The cell line has developed resistance.Use a fresh stock of the positive control agent. Try a different positive control or another cell line.

Quantitative Data Summary

The following table summarizes data for Gallic Acid-induced apoptosis in Jurkat (C121) cells, a human lymphoblastic leukemia cell line.

Concentration of Gallic Acid (µM)Incubation Time (hours)Cell Viability (% of Control)Apoptosis Rate (%)
1048-25
2024~93-
2048~87-
2072~65-
3048-35
5048-50
8048-86
10024~13-
10048~8-
10072~5-
IC50 2460.3 ± 1.6-
IC50 4850.9 ± 1.5-
IC50 7230.9 ± 2.8-

Data extracted from a study on Gallic Acid's effect on Jurkat cells.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound at various concentrations for the determined optimal time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant as it may contain apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2][3]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Apoptosis Confirmation A Seed Cells in 96-well Plate B Treat with Compound (Dose-Response) A->B C Incubate (24, 48, 72h) B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Calculate IC50 Value D->E F Treat Cells with IC50 Concentration E->F Use IC50 for further experiments G Harvest Cells at Optimal Time F->G H Annexin V / PI Staining G->H J Western Blot for Cleaved Caspases G->J I Flow Cytometry Analysis H->I K Confirm Apoptotic Pathway J->K

Caption: Workflow for determining the optimal concentration for apoptosis induction.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress bcl2_family Bax/Bak Activation Bcl-2 Inhibition dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 procaspase9 Pro-Caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified overview of the major apoptosis signaling pathways.

Troubleshooting_Logic start Low/No Apoptosis Detected q1 Is the IC50 value accurate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a time-course experiment performed? a1_yes->q2 sol1 Re-run viability assay. Check compound stability. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the cell line known to be resistant to apoptosis? a2_yes->q3 sol2 Perform time-course (e.g., 12, 24, 48h) to find optimal incubation time. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider using a different cell line or a sensitizing agent. a3_yes->sol3 q4 Are assay controls working? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider alternative cell death pathways (e.g., Necrosis, Autophagy) a4_yes->end sol4 Check positive/negative controls. Validate reagents. a4_no->sol4

Caption: Troubleshooting decision tree for apoptosis induction experiments.

References

overcoming resistance to Dykellic Acid-induced apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Scientific Advisory: Initial reports and the user's query suggest a potential misunderstanding of Dykellic Acid's primary function. Current scientific literature indicates that this compound is not an inducer of apoptosis. Instead, it functions as an inhibitor of drug-induced apoptosis by suppressing the activity of caspase-3-like proteases.[1]

This technical support guide is therefore designed to assist researchers in utilizing this compound as an apoptosis inhibitor and to troubleshoot experiments related to this function. For researchers seeking to induce apoptosis, a section on alternative compounds has been included.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments using this compound to inhibit apoptosis.

Question 1: I'm treating my cells with an apoptosis inducer and this compound, but I am still observing high levels of cell death. Why isn't this compound working?

Answer: A lack of apoptotic inhibition can stem from several factors. We recommend a systematic troubleshooting approach:

  • Inhibitor Concentration: The concentration of this compound may be insufficient to counteract the specific dose of the apoptosis inducer used. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and treatment conditions.

  • Timing of Treatment: The timing of this compound administration relative to the apoptosis inducer is critical. Pre-incubation with this compound before adding the pro-apoptotic stimulus is often necessary to ensure it is present to block the caspase cascade.

  • Mechanism of Cell Death: Ensure the apoptosis inducer you are using acts through a caspase-3 dependent pathway. This compound inhibits apoptosis by suppressing caspase-3-like protease cleavage.[1] If the inducer triggers cell death through a different pathway (e.g., caspase-8-mediated or caspase-independent pathways), this compound may not be effective.

  • Cell Line Specificity: The efficacy of any compound can vary between cell lines due to differences in metabolism, membrane permeability, or endogenous expression levels of apoptotic proteins.

  • Compound Integrity: Verify the purity, concentration, and storage conditions of your this compound stock to rule out degradation.

Question 2: How can I determine the optimal concentration and timing for this compound in my experiments?

Answer: Optimization is key for successful inhibition.

  • Dose-Response Analysis: Treat your cells with a fixed concentration of a known apoptosis inducer (e.g., camptothecin (B557342) or doxorubicin) and a range of this compound concentrations. Measure a marker of apoptosis, such as caspase-3 activity or Annexin V staining, to determine the concentration of this compound that provides maximal inhibition.

  • Time-Course Experiment: Perform an experiment where you vary the pre-incubation time with this compound (e.g., 1, 2, 6, 12 hours) before adding the apoptosis inducer. This will help identify the necessary window for this compound to exert its inhibitory effect.

Question 3: What are the key molecular readouts to confirm that this compound is effectively inhibiting apoptosis?

Answer: To confirm the mechanism of action, you should observe a decrease in the activation of downstream apoptotic markers.

  • Western Blotting: The most direct method is to measure the cleavage of caspase-3 and its substrate, PARP (Poly(ADP-ribose) Polymerase). Effective inhibition by this compound will result in a decrease in the levels of cleaved caspase-3 and cleaved PARP compared to cells treated with the apoptosis inducer alone.[1]

  • Caspase Activity Assays: Fluorometric or colorimetric assays that measure the activity of caspase-3/7 should show a significant reduction in signal in the presence of this compound.[2]

  • Flow Cytometry: An Annexin V/PI assay should show a decrease in the percentage of Annexin V-positive (apoptotic) cells when co-treated with this compound.

Question 4: My cells appear unhealthy or show signs of toxicity after treatment with this compound alone. What could be the cause?

Answer: While this compound's primary role is to inhibit apoptosis, off-target effects or experimental conditions can lead to toxicity.

  • High Concentrations: Use the lowest effective concentration determined from your dose-response experiments. Excessively high concentrations may lead to off-target cytotoxic effects.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle-only control in your experiments.

  • Contamination: Rule out any potential contamination (e.g., mycoplasma) in your cell cultures, as this can sensitize cells to treatment.[2]

Alternative Compounds for Apoptosis Induction

For researchers intending to induce rather than inhibit apoptosis, several natural compounds have been identified. The user's query may have confused this compound with one of these compounds.

  • Digallic Acid (DGA): This polyphenol has been shown to inhibit the proliferation of lymphoblastoid cells and induce apoptosis. Its mechanism involves the activation of the extrinsic pathway through caspase-8, which in turn activates the executioner caspase-3, leading to PARP cleavage and DNA fragmentation.[3]

  • Corosolic Acid (CA): A pentacyclic triterpenoid (B12794562) that exhibits anticancer properties by inducing apoptosis in various cancer cell lines, including colon and breast cancer.[4][5] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases-9, -8, and -3.[4][6]

  • Ursolic Acid (UA): Another widespread triterpenoid that induces apoptosis in numerous cancer cell lines. Its mechanism often involves the mitochondrial intrinsic pathway, characterized by changes in the Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and -3.[7][8]

Data Presentation

The following tables summarize quantitative data for this compound's inhibitory effects and the pro-apoptotic activity of alternative compounds.

Table 1: Example Inhibitory Efficacy of this compound on Apoptosis (Note: This table provides an illustrative example of expected results from a dose-response experiment, as specific IC50 values for this compound's inhibitory activity are cell-type and inducer dependent.)

Apoptosis Inducer (Fixed Conc.)This compound Conc. (µM)% Apoptotic Cells (Annexin V+) (Mean ± SD)% Inhibition of Apoptosis
Camptothecin (1 µM)0 (Control)45.2 ± 3.50%
Camptothecin (1 µM)138.1 ± 2.915.7%
Camptothecin (1 µM)522.5 ± 2.150.2%
Camptothecin (1 µM)1011.3 ± 1.575.0%
Camptothecin (1 µM)258.9 ± 1.180.3%

Table 2: Reported IC50 Values of Selected Apoptosis-Inducing Agents

CompoundCell LineTreatment Duration (h)IC50 Value (µM)Reference
Digallic AcidTK6 (Human Lymphoblastoid)Not Specified~23 (8.5 µg/ml)[3]
Corosolic AcidHCT116 (Colon Cancer)2424[9]
Corosolic AcidKKU-213A (Cholangiocarcinoma)24~20-25[6]
Corosolic AcidA549 (Lung Cancer)48~20[9][10]
Ursolic AcidHeLa (Cervical Cancer)48~20[7]
Ursolic AcidHuh-7 (Hepatoma)48~30[11]

Experimental Protocols

Protocol 1: Western Blot for Apoptosis Markers (Cleaved Caspase-3 & Cleaved PARP)

  • Cell Treatment & Lysis: Treat cells with the apoptosis inducer in the presence or absence of this compound for the optimized duration. Harvest both adherent and floating cells. Wash the cell pellet with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A decrease in the band intensity for cleaved caspase-3 and cleaved PARP in this compound-treated samples (compared to inducer-only samples) indicates successful inhibition of apoptosis.[1]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment & Harvesting: Treat cells as required. Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.

  • Staining: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Add additional 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stain controls to set up compensation and gates.

  • Interpretation: Live cells are Annexin V-/PI-. Early apoptotic cells are Annexin V+/PI-. Late apoptotic/necrotic cells are Annexin V+/PI+. This compound's efficacy is demonstrated by a shift in the cell population from the Annexin V+ quadrants to the Annexin V- quadrant.

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)

  • Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis inducer, with or without this compound. Include appropriate controls.

  • Cell Lysis: After treatment, remove the media and lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.

  • Assay Reaction: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates. Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Interpretation: A decrease in fluorescence intensity in this compound co-treated wells compared to wells with the inducer alone indicates inhibition of caspase-3/7 activity.[2]

Visualized Workflows and Pathways

Dykellic_Acid_Mechanism cluster_inducer Apoptosis Induction cluster_dykellic Inhibition cluster_downstream Apoptotic Events Inducer Apoptosis Inducer (e.g., Camptothecin) ProCasp3 Pro-Caspase-3 Inducer->ProCasp3 Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Dykellic This compound Dykellic->ProCasp3 Inhibits Cleavage cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: Mechanism of this compound as an inhibitor of drug-induced apoptosis.

Troubleshooting_Workflow Start Start: No inhibition of apoptosis observed with this compound Check_Conc Is this compound concentration optimized? Start->Check_Conc Check_Timing Was pre-incubation time optimized? Check_Conc->Check_Timing Yes Action_Conc Action: Perform dose-response experiment. Check_Conc->Action_Conc No Check_Pathway Does the inducer use a Caspase-3 dependent pathway? Check_Timing->Check_Pathway Yes Action_Timing Action: Perform time-course experiment. Check_Timing->Action_Timing No Check_Compound Is the this compound stock viable? Check_Pathway->Check_Compound Yes Action_Pathway Action: Verify inducer's mechanism. Test alternative inducer. Check_Pathway->Action_Pathway No Action_Compound Action: Use fresh stock. Verify purity/concentration. Check_Compound->Action_Compound No End Problem Resolved Check_Compound->End Yes Action_Conc->End Action_Timing->End Action_Pathway->End Action_Compound->End

Caption: Troubleshooting workflow for experiments using this compound.

Intrinsic_Apoptosis_Pathway cluster_stimulus Pro-Apoptotic Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Inducer Apoptosis Inducer (e.g., Corosolic Acid) Bcl2 Bcl-2 (Anti-apoptotic) Inducer->Bcl2 Bax Bax (Pro-apoptotic) Inducer->Bax Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c (released) Mito->CytC Release Apaf1 Apaf-1 Apoptosome Apoptosome CytC->Apoptosome Casp9 Caspase-9 Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp3 Activates

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of Dykellic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing the off-target effects of Dykellic Acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor designed to target and suppress the activity of Diacylglycerol Kinase Alpha (DGKα), a key enzyme in lipid signaling pathways.[1][2] By inhibiting DGKα, this compound is intended to modulate downstream signaling cascades involved in cell proliferation and immune responses.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target, DGKα.[3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other biological consequences that are not representative of DGKα inhibition.[3][4] Minimizing these effects is crucial for accurate data interpretation and the development of selective therapeutics.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results when using a structurally different inhibitor for the same target.[3]

  • Discrepancies with genetic validation methods (e.g., siRNA or CRISPR-Cas9 knockdown of DGKα). If the phenotype persists after target protein reduction, it's likely an off-target effect.[4]

  • High levels of cytotoxicity at concentrations close to the effective dose for the on-target phenotype.[4]

  • Varying results across different cell lines that cannot be explained by differences in DGKα expression.[4]

Q4: What general strategies can I employ to minimize the off-target effects of this compound?

To reduce the likelihood of off-target effects confounding your results, consider the following strategies:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect.[4]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[4]

  • Orthogonal Validation: Confirm your findings using alternative methods to inhibit the target, such as genetic knockdown (siRNA, CRISPR) or by using a different, structurally unrelated DGKα inhibitor.[3]

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to DGKα in your cells at the concentrations used.[4]

Troubleshooting Guide

Problem: I'm observing significant cell death at a concentration that is supposed to be effective for inhibiting DGKα.

  • Possible Cause: This could be an off-target cytotoxic effect. Higher concentrations of a compound are more likely to engage lower-affinity off-target proteins that can disrupt essential cellular pathways, leading to cell death.[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response and Cytotoxicity Assay: Determine the IC50 for your desired phenotype and the CC50 (cytotoxic concentration 50%) in parallel. A narrow window between the IC50 and CC50 suggests a potential off-target toxicity issue.

    • Reduce Concentration: Use the lowest possible concentration of this compound that still gives you the desired on-target effect.[4]

    • Use a More Selective Inhibitor: If available, try a different DGKα inhibitor known for higher selectivity.

    • Confirm with Genetic Knockdown: Use siRNA or CRISPR to knockdown DGKα. If the knockdown does not produce the same level of cytotoxicity, the effect from this compound is likely off-target.[4]

Problem: My results with this compound are inconsistent with published data or with results from a different DGKα inhibitor.

  • Possible Cause: Off-target effects can vary between different small molecules, even if they target the same protein. The expression levels of on-target or off-target proteins may also differ between the cell lines used in your experiments and those in published studies.[4]

  • Troubleshooting Steps:

    • Verify Target Expression: Check the expression level of DGKα in your specific cell line.

    • Perform a Kinase Profile: If you suspect off-target kinase inhibition, a broad kinase profiling assay can identify other kinases that this compound may be inhibiting.

    • Conduct a Cellular Thermal Shift Assay (CETSA): This will confirm that this compound is engaging with DGKα in your cellular context.[4]

Quantitative Data

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Target Type
DGKα 50 On-Target
Kinase X500Off-Target
Kinase Y1,200Off-Target
Kinase Z>10,000Off-Target

This table illustrates that while this compound is most potent against its intended target, DGKα, it can inhibit other kinases at higher concentrations.

Table 2: Recommended Starting Concentration Ranges for this compound

Cell LineSeeding Density (cells/well)Recommended Concentration Range (nM)
Jurkat1 x 10^550 - 250
HEK293T5 x 10^4100 - 500
A5492 x 10^4200 - 1000

These concentrations are suggested starting points. The optimal concentration should be determined experimentally for each specific assay and cell line.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

  • Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common range to test is from 1 nM to 100 µM.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest (e.g., using a reporter gene assay or western blot for a downstream marker).

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTS assay).[3]

  • Data Analysis: Plot the phenotypic response and cell viability against the log of the this compound concentration to determine the IC50 and CC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time.[4]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4] The binding of this compound is expected to stabilize DGKα, making it more resistant to thermal denaturation.[3]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble DGKα remaining using Western blot or another protein detection method.[3]

  • Data Analysis: Plot the amount of soluble DGKα as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]

Visualizations

cluster_0 This compound On-Target Pathway DAG Diacylglycerol (DAG) DGKa DGKα DAG->DGKa substrate PA Phosphatidic Acid (PA) DGKa->PA converts to Downstream Downstream Signaling (e.g., mTOR activation) PA->Downstream Proliferation Cell Proliferation Downstream->Proliferation Dykellic This compound Dykellic->DGKa inhibits

Caption: Hypothetical on-target signaling pathway of this compound.

cluster_1 Workflow for Investigating Off-Target Effects Start Start: Unexpected Phenotype Observed DoseResponse 1. Perform Dose-Response & Cytotoxicity Assay Start->DoseResponse CETSA 2. Confirm Target Engagement (CETSA) DoseResponse->CETSA Orthogonal 3. Orthogonal Validation (e.g., siRNA, other inhibitor) CETSA->Orthogonal Profiling 4. Identify Off-Targets (Kinase Profiling) Orthogonal->Profiling Conclusion Conclusion: Differentiate On- vs. Off-Target Profiling->Conclusion cluster_2 Logic Diagram for Phenotype Validation Q1 Does genetic knockdown of DGKα reproduce the phenotype? A1_Yes Likely On-Target Q1->A1_Yes Yes A1_No Likely Off-Target Q1->A1_No No Q2 Does an inactive analog of this compound cause the phenotype? A1_No->Q2 A2_Yes Likely due to chemical scaffold (Off-Target) Q2->A2_Yes Yes A2_No Effect is specific to This compound's activity Q2->A2_No No

References

addressing variability in Dykellic Acid activity between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in the activity of Dykellic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in the activity of this compound?

Batch-to-batch variability in the activity of a compound like this compound can stem from several factors throughout the manufacturing and handling process.[1][2] These can be broadly categorized as issues related to the raw materials, the synthesis or purification process, and the subsequent handling and storage of the compound. Even minor deviations can significantly impact the final product's quality and biological activity.[2] For natural products, inherent variability in the source material is also a significant factor.[3]

Q2: How can I be sure that the this compound I received is the correct compound and of high purity?

Confirming the identity and purity of each new batch of this compound is a critical first step. A combination of analytical techniques should be employed for comprehensive characterization.[1] These methods help to ensure that you are working with the correct molecule and that its purity meets the standards required for your experiments.

Q3: What level of purity for this compound is considered acceptable for my experiments?

The required purity level for this compound depends on its intended application. For initial in-vitro screening assays, a purity of >95% may be adequate. However, for more sensitive applications such as in-vivo studies or preclinical development, a much higher purity of >98% or even >99% is often necessary.[1] It is also important that any impurities greater than 0.1% are identified and characterized.[1]

Q4: Could the observed variability in this compound activity be due to issues with my experimental setup?

Yes, variability in experimental results can also be introduced by the assay conditions themselves. It is crucial to maintain consistency in all aspects of your experimental protocol, including reagent preparation, cell culture conditions, and instrument settings. Implementing proper controls in your experiments can help to identify if the variability is originating from the compound or the assay.

Troubleshooting Guides

Issue 1: Decreased or No Activity of a New Batch of this compound

If a new batch of this compound shows significantly lower or no activity compared to previous batches, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Incorrect Compound or Low Purity - Verify the identity and purity of the new batch using analytical methods such as NMR, Mass Spectrometry, and HPLC.[1] - Compare the analytical data with the certificate of analysis provided by the supplier and with data from previous, active batches.
Degradation of the Compound - Review the storage conditions of the new batch. Ensure it was stored at the recommended temperature and protected from light and moisture. - Prepare fresh stock solutions and repeat the experiment.
Inaccurate Concentration of Stock Solution - Re-measure the concentration of the stock solution. If possible, use a spectrophotometric method or another quantitative technique. - Prepare a new stock solution, ensuring the compound is fully dissolved.
Assay Performance Issues - Run positive and negative controls to ensure the assay is performing as expected. - Check the health and passage number of the cells being used.
Issue 2: Increased Activity or Off-Target Effects of a New Batch of this compound

If a new batch of this compound exhibits higher than expected activity or unexpected off-target effects, investigate the following possibilities:

Potential Cause Troubleshooting Action
Presence of Active Impurities - Analyze the purity of the new batch using high-resolution techniques like LC-MS to identify any potential active impurities.[1] - If impurities are detected, attempt to purify a small amount of the this compound to see if the activity returns to the expected level.
Incorrect Formulation or Salt Form - Confirm the salt form of the this compound, as different salt forms can have different solubilities and bioavailabilities. - Ensure the correct solvent was used to prepare the stock solution and that the compound is fully solubilized.
Synergistic Effects with Media Components - Evaluate if any components of your experimental media could be interacting with the compound to enhance its activity.

Data Presentation

Table 1: Analytical Techniques for Characterizing this compound Batches

Analytical Technique Information Provided Recommended Use
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.To confirm the identity of the compound.[1]
Mass Spectrometry (MS) Determines the molecular weight of the compound.To confirm the identity and detect impurities.[1]
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and quantifies its purity.To determine the purity of the compound.[1]
Elemental Analysis Determines the elemental composition of the compound.To confirm the empirical formula.[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC
  • Preparation of this compound Standard Solution:

    • Accurately weigh approximately 1 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the new batch of this compound.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions.

    • Compare the retention time of the major peak in the sample chromatogram to that of the standard.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.

Protocol 2: In-Vitro Activity Assay for this compound

This protocol provides a general framework. Specific cell types, reagents, and endpoints will depend on the known or expected activity of this compound.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution (from both the new and a previously validated batch) in cell culture media.

    • Remove the old media from the cells and add the media containing the different concentrations of this compound.

    • Include a vehicle control (media with the same concentration of solvent as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for a predetermined amount of time (e.g., 24, 48, or 72 hours).

  • Activity Measurement:

    • Measure the desired endpoint. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), enzyme activity, or the expression of a specific biomarker.

  • Data Analysis:

    • Calculate the IC50 or EC50 values for both batches of this compound.

    • Compare the dose-response curves of the two batches to determine if there is a significant difference in activity.

Mandatory Visualization

experimental_workflow cluster_0 Batch Characterization cluster_1 In-Vitro Experimentation cluster_2 Troubleshooting Logic Receive Receive New Batch of this compound Analytics Analytical Chemistry (NMR, MS, HPLC) Receive->Analytics Purity Confirm Identity & Purity >95% Analytics->Purity Prepare Prepare Stock Solutions Purity->Prepare Assay Perform In-Vitro Activity Assay Prepare->Assay Analyze Analyze Results (IC50/EC50) Assay->Analyze Compare Compare Activity to Previous Batches Analyze->Compare Decision Activity Consistent? Compare->Decision Proceed Proceed with Experiments Decision->Proceed Yes Investigate Investigate Cause of Variability Decision->Investigate No signaling_pathway Dykellic_Acid This compound Target_Protein Target Protein Dykellic_Acid->Target_Protein Binds/Inhibits Downstream_Kinase_1 Downstream Kinase 1 Target_Protein->Downstream_Kinase_1 Inhibits Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Technical Support Center: Dykellic Acid (Diglycolic Acid) Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dykellic Acid" is not found in the chemical literature. Based on the phonetic similarity, this document pertains to Diglycolic Acid (DGA) , also known as 2,2'-Oxydiacetic acid. Please verify that this is the correct compound for your research needs.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of Diglycolic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Diglycolic Acid?

A1: Solid Diglycolic Acid should be stored at room temperature in a dry, well-ventilated area.[1] It is important to keep the container tightly closed to protect it from light and moisture.

Q2: What solvents are suitable for preparing Diglycolic Acid stock solutions?

A2: Diglycolic Acid is readily soluble in water and also soluble in ethanol.[2] For most biological experiments, sterile, deionized water is the recommended solvent.

Q3: How should I store Diglycolic Acid stock solutions?

Q4: Can I autoclave my Diglycolic Acid solution to sterilize it?

A4: It is generally not recommended to autoclave acidic solutions as it can promote degradation. To prepare a sterile solution, it is best to dissolve the Diglycolic Acid powder in a sterile solvent and then filter-sterilize the solution through a 0.22 µm filter.

Q5: What are the signs of Diglycolic Acid degradation?

A5: For solid Diglycolic Acid, any change in color from its typical white to light beige crystalline powder or a noticeable change in odor could indicate degradation. For solutions, the appearance of discoloration (yellowing), precipitation, or a significant change in pH may suggest degradation or contamination.

Q6: What are the primary safety concerns when handling Diglycolic Acid?

A6: Diglycolic Acid is harmful if swallowed and can cause skin and serious eye irritation.[1] It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or under a chemical fume hood.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty Dissolving Solid DGA - Solvent is not at room temperature- Insufficient solvent volume- Low-quality solvent- Ensure your solvent is at room temperature.- Increase the solvent volume or create a more dilute solution initially.- Use high-purity, sterile water or ethanol.
Precipitation in Stored Solution - Solution was stored at too low a temperature.- Solvent evaporation from a poorly sealed container.- Contamination.- Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, the solution may be supersaturated or degraded.- Ensure vials are tightly sealed with paraffin (B1166041) film for long-term storage.- Prepare a fresh solution using sterile techniques.
Discoloration of Solution (Yellowing) - Degradation of the compound.- Contamination.- Discard the solution and prepare a fresh stock.- Ensure proper sterile technique during preparation and handling.
Inconsistent Experimental Results - Degradation of DGA in solution.- Repeated freeze-thaw cycles.- Incorrect solution concentration.- Prepare a fresh stock solution. It is advisable to test a new stock in a small-scale experiment before large-scale use.- Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.- Verify the initial weight of the solid and the volume of the solvent used for stock preparation.

Long-Term Storage Recommendations

Proper storage is crucial to maintain the integrity and stability of Diglycolic Acid for reproducible experimental results.

Solid Diglycolic Acid
Parameter Recommendation
Temperature Room Temperature
Environment Dry, well-ventilated area
Container Tightly sealed, opaque container
Protection Protect from light and moisture
Incompatibilities Store away from strong oxidizing agents, bases, and reducing agents.
Diglycolic Acid Solutions
Storage Temperature Recommended Solvent Typical Shelf Life (Estimated) Best Practices
Room Temperature Water, EthanolWeeksFor frequently used solutions. Monitor for any signs of precipitation or microbial growth.
4°C Water, Ethanol1-2 MonthsIdeal for short to medium-term storage.
-20°C Water, Ethanol> 6 MonthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Diglycolic Acid is known to be the toxic metabolite of diethylene glycol and has been shown to induce mitochondrial dysfunction by inhibiting succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain.[3]

Protocol 1: Assessment of DGA-induced Mitochondrial Dysfunction in Cultured Cells

This protocol is adapted from studies investigating the effects of DGA on human proximal tubule cells.[3][4]

1. Cell Culture:

  • Culture human proximal tubule (HPT) cells in an appropriate culture medium and conditions until they reach the desired confluency.

2. Preparation of DGA Working Solutions:

  • Prepare a high-concentration stock solution of Diglycolic Acid (e.g., 1 M) in sterile deionized water.
  • On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the cell culture medium to the desired final concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).

3. Treatment of Cells:

  • Remove the existing culture medium from the cells.
  • Add the DGA-containing medium to the cells. Include a vehicle control (medium without DGA).
  • Incubate the cells for the desired time period (e.g., 24-48 hours).

4. Assessment of Mitochondrial Function:

  • Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe such as JC-1 or TMRM according to the manufacturer's instructions to measure changes in ΔΨm via flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.
  • Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer to measure the OCR. This will provide information on the rate of mitochondrial respiration. A decrease in OCR upon DGA treatment suggests impaired mitochondrial function.
  • ATP Levels: Measure intracellular ATP levels using a luciferin/luciferase-based assay kit. A significant drop in ATP levels is indicative of mitochondrial dysfunction.
  • Succinate Dehydrogenase (Complex II) Activity: Isolate mitochondria from treated and control cells. Measure the activity of Complex II using a colorimetric assay that monitors the reduction of a specific substrate.

Visualizations

Signaling Pathway of DGA-Induced Mitochondrial Dysfunction

DGA_Pathway cluster_mitochondrion Mitochondrial Processes DGA Diglycolic Acid (DGA) ComplexII Succinate Dehydrogenase (Complex II) DGA->ComplexII Inhibits Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ComplexII->ETC Part of ROS Reactive Oxygen Species (ROS) Production ComplexII->ROS Increased ATP ATP Production ATP_Synthase->ATP Decreased CellDeath Cell Death ATP->CellDeath Leads to ROS->CellDeath Contributes to

Caption: DGA inhibits Complex II, leading to decreased ATP and increased ROS, causing cell death.

Experimental Workflow for Assessing DGA Toxicity

DGA_Workflow start Start cell_culture Culture Human Proximal Tubule Cells start->cell_culture prepare_dga Prepare DGA Working Solutions cell_culture->prepare_dga treat_cells Treat Cells with DGA (24-48 hours) prepare_dga->treat_cells assays Perform Mitochondrial Function Assays treat_cells->assays membrane_potential Measure Mitochondrial Membrane Potential assays->membrane_potential ocr Measure Oxygen Consumption Rate (OCR) assays->ocr atp Measure ATP Levels assays->atp complex_ii Measure Complex II Activity assays->complex_ii analyze Analyze Data membrane_potential->analyze ocr->analyze atp->analyze complex_ii->analyze end End analyze->end

Caption: Workflow for studying DGA's effect on mitochondrial function in cultured cells.

References

managing contamination in Westerdykella multispora cultures for Dykellic Acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing contamination in Westerdykella multispora cultures aimed at Dykellic Acid production.

Troubleshooting Guides

This section addresses specific issues that may arise during the cultivation of Westerdykella multispora and the production of this compound.

Issue 1: No or Poor Growth of Westerdykella multispora

Question: I have inoculated my culture medium with Westerdykella multispora, but I am observing no or very slow growth. What could be the problem?

Answer:

Several factors can contribute to poor or no growth of your fungal culture. Consider the following potential causes and troubleshooting steps:

  • Inoculum Viability: Your spore or mycelial suspension may not be viable.

    • Solution: Always use a fresh, healthy culture for inoculation. Check the viability of your stock culture by plating a small aliquot on a nutrient-rich agar (B569324) medium, such as Potato Dextrose Agar (PDA), and incubating at 25°C.

  • Culture Conditions: The incubation temperature, pH, or aeration may not be optimal.

    • Solution: Ensure your incubator is calibrated to the correct temperature. The optimal growth temperature for most Westerdykella species is around 25°C. Check the pH of your medium before inoculation; it should ideally be in the range of 5.5-6.5. For submerged cultures, ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 150-200 rpm).

  • Media Composition: The culture medium may be lacking essential nutrients or contain inhibitory substances.

    • Solution: Review your media preparation protocol. Ensure all components are added in the correct concentrations. Use high-quality reagents and purified water. If you suspect the presence of inhibitory compounds, try a different medium formulation.

Issue 2: Visible Microbial Contamination

Question: I have noticed unusual growths in my Westerdykella multispora culture that do not resemble the typical fungal mycelium. How can I identify and manage this contamination?

Answer:

Visible microbial contamination is a common issue in fungal cultures. The appearance of the contaminant can often give clues to its identity.

  • Bacterial Contamination:

    • Appearance: Often appears as slimy, wet, or glistening colonies that can be white, cream, or yellowish. The culture medium may become turbid or cloudy, and a foul odor may be present.

    • Common Genera: Bacillus, Lactobacillus, Enterococcus, Acetobacter.[1][2][3]

    • Management:

      • Discard: It is highly recommended to discard the contaminated culture to prevent the spread of bacteria.

      • Antibiotics: For valuable cultures, you may attempt to rescue them by sub-culturing a small piece of uncontaminated-looking mycelium onto a fresh medium containing a broad-spectrum antibiotic.

  • Fungal (Mold) Contamination:

    • Appearance: Typically presents as fuzzy or cottony growths, which can be white, green, black, or other colors depending on the species and its sporulation.

    • Common Genera: Penicillium, Aspergillus, Trichoderma.

    • Management:

      • Discard: As with bacterial contamination, discarding the culture is the safest option.

      • Isolation: If you must attempt a rescue, carefully transfer a very small piece of the leading edge of the Westerdykella multispora mycelium to a fresh plate of selective media.

  • Yeast Contamination:

    • Appearance: Often results in a cloudy or turbid liquid culture. On solid media, yeast colonies are typically creamy and opaque.

    • Common Genera: Saccharomyces (wild yeast), Dekkera.[4]

    • Management:

      • Discard: Discarding the culture is the best course of action.

      • Antifungal Agents: Specific antifungal agents can be used, but they may also inhibit the growth of Westerdykella multispora.

Issue 3: Low or No this compound Production Despite Good Fungal Growth

Question: My Westerdykella multispora culture is growing well, but I am detecting very little or no this compound. What could be the reason?

Answer:

Secondary metabolite production, such as that of this compound, is often not directly correlated with biomass production. Several factors can influence the biosynthesis of these compounds.

  • Culture Age: Secondary metabolite production typically begins in the stationary phase of growth.

    • Solution: Ensure you are harvesting your culture at the appropriate time. For Westerdykella species, secondary metabolite production can take several weeks. A time-course experiment to measure this compound production at different time points is recommended.

  • Nutrient Limitation: The depletion of certain nutrients, such as nitrogen or phosphate, can trigger secondary metabolism.

    • Solution: Experiment with different media compositions. A medium that supports robust initial growth followed by nutrient limitation may enhance this compound production.

  • Sub-optimal Culture Conditions: Factors like pH, temperature, and aeration can significantly impact secondary metabolite biosynthesis.

    • Solution: Systematically optimize your culture conditions. Even small changes in pH or temperature can have a large effect on yield.

  • Strain Degeneration: Fungal strains can lose their ability to produce secondary metabolites after repeated sub-culturing.

    • Solution: Always use a low-passage number culture from your original stock. It is good practice to periodically re-isolate single spores to maintain a high-producing strain.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Westerdykella multispora cultures?

A1: The most common sources of contamination are airborne spores (fungi and bacteria), contaminated equipment and reagents, and improper aseptic technique during handling. Lactic acid bacteria are frequent contaminants in industrial fermentations.[2][3][4]

Q2: How can I prevent contamination in my cultures?

A2: Strict adherence to aseptic techniques is crucial. This includes working in a laminar flow hood or biosafety cabinet, sterilizing all media and equipment properly, and minimizing exposure of cultures to the open environment. Regularly cleaning and disinfecting incubators and work surfaces is also essential.

Q3: What are the recommended sterilization methods for culture media and equipment?

A3: For culture media and heat-stable equipment, autoclaving (steam sterilization) at 121°C for at least 20 minutes is the standard method.[5] For heat-sensitive solutions, filter sterilization using a 0.22 µm filter is recommended. Glassware can be sterilized by dry heat in an oven.

Q4: Can I use antimicrobial agents to control contamination?

A4: Yes, but with caution. Antibacterial agents can be added to the media to inhibit bacterial growth. Antifungal agents are also available, but they may also affect the growth of Westerdykella multispora. It is always best to prevent contamination in the first place. Some commonly used antifungal agents in cell culture include Amphotericin B and Nystatin.[6]

Q5: How does contamination affect this compound production?

A5: Contaminating microorganisms compete with Westerdykella multispora for nutrients, which can lead to reduced fungal growth and, consequently, lower this compound yields. Some contaminants may also produce byproducts that can inhibit the growth of your fungus or interfere with the downstream processing and purification of this compound.

Data Presentation

Table 1: Recommended Culture Media for Westerdykella Species

Medium ComponentConcentrationNotes
Rice-Based Medium For secondary metabolite production.[7][8]
Brown Rice10 gProvides a solid support and complex carbohydrates.
Yeast Nitrogen Base (YNB)6.7 g/LSource of nitrogen, vitamins, and trace elements.
Sucrose (B13894)5 g/LPrimary carbon source.
Potato Dextrose Agar (PDA) A general-purpose medium for fungal growth.
Potato Infusion200 g/L
Dextrose20 g/L
Agar15 g/L
Malt Extract Agar (MEA) Another common medium for fungal cultivation.
Malt Extract20 g/L
Peptone1 g/L
Dextrose20 g/L
Agar15 g/L

Table 2: Optimal Growth Parameters for Westerdykella Species

ParameterOptimal RangeNotes
Temperature22-25°CIncubation temperature.[7][8]
pH5.5 - 6.5Initial pH of the culture medium.
Incubation Time21+ daysFor secondary metabolite production.[7][8]
Agitation150-200 rpmFor submerged liquid cultures.

Experimental Protocols

Protocol 1: Preparation of Rice-Based Medium for this compound Production

Materials:

  • Brown rice

  • Yeast Nitrogen Base (YNB)

  • Sucrose

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Cotton plugs or foam stoppers

  • Aluminum foil

  • Autoclave

Procedure:

  • Weigh 10 g of brown rice and place it into a 250 mL Erlenmeyer flask.

  • Prepare the YNB-sucrose solution by dissolving 6.7 g of YNB and 5 g of sucrose in 1 L of distilled water.

  • Add 50 mL of the YNB-sucrose solution to the flask containing the brown rice.

  • Plug the flask with a cotton plug or foam stopper and cover it with aluminum foil.

  • Autoclave the medium at 121°C for 20 minutes.[7][8]

  • Allow the medium to cool to room temperature before inoculation.

Protocol 2: Inoculation and Cultivation of Westerdykella multispora

Materials:

  • Sterile rice-based medium

  • Westerdykella multispora culture (spore suspension or mycelial plugs)

  • Laminar flow hood or biosafety cabinet

  • Incubator

Procedure:

  • Perform all inoculation steps in a laminar flow hood or biosafety cabinet to maintain sterility.

  • If using a spore suspension, add 1 mL of the suspension to the cooled medium.

  • If using mycelial plugs, aseptically transfer 3-4 small plugs from a fresh agar plate to the medium.

  • Incubate the flasks under stationary conditions at 22-25°C for at least 21 days in the dark.[7][8]

Protocol 3: Extraction of this compound

Materials:

  • Westerdykella multispora culture

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Sterile spatula

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • After the incubation period, disrupt the fungal colony and the rice medium using a sterile spatula.[7][8]

  • Add an equal volume of a 1:1 mixture of ethyl acetate and methanol to the flask.

  • Place the flask on a shaker at a moderate speed for 1-2 hours to extract the secondary metabolites.

  • Filter the mixture to separate the organic solvent from the fungal biomass and media solids.

  • Collect the filtrate and concentrate it using a rotary evaporator to obtain the crude extract containing this compound.

  • The crude extract can then be further purified using chromatographic techniques.

Protocol 4: Quantification of this compound by LC-MS/MS

Materials:

  • Crude extract of this compound

  • This compound standard

  • LC-MS/MS system

  • Appropriate column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with formic acid)

Procedure:

  • Prepare a standard curve of this compound of known concentrations.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter.

  • Inject the prepared sample and standards into the LC-MS/MS system.

  • Develop a suitable gradient elution method to achieve good separation of this compound from other components in the extract.

  • Use mass spectrometry detection in a suitable mode (e.g., negative ion mode for an acidic compound) to identify and quantify this compound based on its mass-to-charge ratio and fragmentation pattern. Compare the retention time and mass spectrum of the peak in the sample to that of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[9][10][11][12][13]

Visualizations

Contamination_Troubleshooting_Workflow Start Observe Culture Check_Growth Is growth as expected? Start->Check_Growth Check_Appearance Does the culture appear pure? Check_Growth->Check_Appearance Yes Troubleshoot_Growth Troubleshoot Growth: - Check inoculum viability - Verify culture conditions - Review media composition Check_Growth->Troubleshoot_Growth No No_Contamination Continue Incubation & Monitoring Check_Appearance->No_Contamination Yes Identify_Contaminant Identify Potential Contaminant Check_Appearance->Identify_Contaminant No Bacterial Bacterial Contamination? (Slimy, turbid, odor) Identify_Contaminant->Bacterial Fungal Fungal Contamination? (Fuzzy, colored growth) Bacterial->Fungal No Discard_Bacterial Recommended: Discard Culture Bacterial->Discard_Bacterial Yes Yeast Yeast Contamination? (Cloudy, creamy colonies) Fungal->Yeast No Discard_Fungal Recommended: Discard Culture Fungal->Discard_Fungal Yes Discard_Yeast Recommended: Discard Culture Yeast->Discard_Yeast Yes Review_Practices Review Aseptic Technique & Sterilization Procedures Yeast->Review_Practices No Rescue_Bacterial Attempt Rescue: Sub-culture to media with antibiotics Discard_Bacterial->Rescue_Bacterial Optional Discard_Bacterial->Review_Practices Rescue_Fungal Attempt Rescue: Transfer leading edge to new media Discard_Fungal->Rescue_Fungal Optional Discard_Fungal->Review_Practices Discard_Yeast->Review_Practices

Caption: Workflow for troubleshooting contamination in Westerdykella multispora cultures.

Dykellic_Acid_Production_Workflow Media_Prep Media Preparation (e.g., Rice-Based Medium) Sterilization Sterilization (Autoclaving) Media_Prep->Sterilization Inoculation Inoculation with Westerdykella multispora Sterilization->Inoculation Incubation Incubation (22-25°C, 21+ days) Inoculation->Incubation Extraction Solvent Extraction (Ethyl Acetate/Methanol) Incubation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Purification (Chromatography) Concentration->Purification Analysis Analysis & Quantification (LC-MS/MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Experimental workflow for the production and analysis of this compound.

Secondary_Metabolite_Signaling_Pathway Environmental_Signal Environmental Signal (e.g., Nutrient Limitation, pH shift) Receptor Membrane Receptor Environmental_Signal->Receptor G_Protein G-Protein Signaling Cascade Receptor->G_Protein MAPK MAP Kinase Cascade G_Protein->MAPK Transcription_Factor Transcription Factor Activation MAPK->Transcription_Factor Gene_Cluster This compound Biosynthetic Gene Cluster Expression Transcription_Factor->Gene_Cluster Enzymes Biosynthetic Enzymes Gene_Cluster->Enzymes Dykellic_Acid This compound Enzymes->Dykellic_Acid

Caption: Simplified hypothetical signaling pathway for this compound production.

References

Validation & Comparative

Dykellic Acid: A Comparative Guide to Fungal Metabolites with Cytoprotective Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents that can protect cells from damage and death is a cornerstone of modern drug discovery. Fungal metabolites have emerged as a rich source of such cytoprotective compounds. This guide provides a comparative analysis of Dykellic Acid, a fungal metabolite with a unique mechanism of action, against other fungal-derived compounds demonstrating cytoprotective properties. We present available quantitative data, detailed experimental methodologies, and elucidate the underlying signaling pathways.

This compound: A Unique Cytoprotective Agent

This compound, isolated from the soil fungus Westerdykella multispora, has been identified as a potent cytoprotective agent. It exhibits strong protective effects against cell death induced by the chemotherapeutic agent etoposide (B1684455) and the mitochondrial complex I inhibitor rotenone (B1679576). Notably, its protective mechanism appears to be distinct from many other cytoprotective compounds as it does not involve the scavenging of reactive oxygen species (ROS) or the direct inhibition of caspases, the primary executioners of apoptosis.[1]

Comparative Analysis of Cytoprotective Fungal Metabolites

To provide a clear comparison, this section details the cytoprotective activities of this compound alongside other notable fungal metabolites.

Fungal MetaboliteProducing OrganismProtective AgainstPotency (IC50/EC50)Mechanism of Action
This compound Westerdykella multisporaEtoposide, Rotenone, MNNG (lesser extent)Data not yet fully quantified in publicly available peer-reviewed literature.Independent of ROS scavenging and direct caspase inhibition.[1]
3-Hydroxyterphenyllin (3-HT) Aspergillus candidusPalmitic Acid-induced apoptosis~16 µMDirect ROS scavenging, Upregulation of Bcl-2.
Candidusin A (CDA) Aspergillus candidusPalmitic Acid-induced apoptosis~18 µMDirect ROS scavenging, Upregulation of Bcl-2.
Penicillium radiatolobatum extract Penicillium radiatolobatumH2O2-induced stressIC50 of 187.5 µg/mL (DPPH scavenging)Antioxidant activity.[2]

Delving into the Mechanisms: Signaling Pathways

Understanding the molecular pathways through which these metabolites exert their protective effects is crucial for their development as therapeutic agents.

This compound's Unconventional Pathway

The cytoprotective mechanism of this compound remains an area of active investigation. Its ability to protect against apoptosis without directly inhibiting caspases or scavenging ROS suggests it may act on upstream signaling events or through a novel pathway altogether.

Dykellic_Acid_Pathway cluster_inducers Apoptotic Inducers cluster_dykellic_acid This compound Intervention cluster_downstream Cellular Response cluster_excluded Excluded Mechanisms Etoposide Etoposide Unknown_Target Unknown Target(s)/ Pathway Etoposide->Unknown_Target Induces DNA damage Rotenone Rotenone Rotenone->Unknown_Target Inhibits Complex I Dykellic_Acid This compound Dykellic_Acid->Unknown_Target Acts on ROS_Scavenging ROS Scavenging Caspase_Inhibition Direct Caspase Inhibition Apoptosis_Blocked Apoptosis Blocked Unknown_Target->Apoptosis_Blocked Cell_Survival Cell Survival Apoptosis_Blocked->Cell_Survival

Fig. 1: Proposed signaling pathway for this compound's cytoprotective activity.
3-Hydroxyterphenyllin and Candidusin A: A Two-Pronged Defense

In contrast to this compound, 3-HT and CDA employ a more conventional antioxidant-based cytoprotective mechanism. They directly scavenge harmful ROS and bolster the cell's anti-apoptotic defenses by upregulating the Bcl-2 protein.

HT_CDA_Pathway cluster_inducer Apoptotic Inducer cluster_metabolites Fungal Metabolites cluster_cellular_effects Cellular Effects Palmitic_Acid Palmitic Acid ROS Reactive Oxygen Species (ROS) Palmitic_Acid->ROS Induces HT_CDA 3-Hydroxyterphenyllin (3-HT) Candidusin A (CDA) HT_CDA->ROS Scavenges Bcl2 Bcl-2 HT_CDA->Bcl2 Upregulates Bax Bax ROS->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Bax Inhibits Cell_Survival Cell Survival

Fig. 2: Cytoprotective mechanism of 3-Hydroxyterphenyllin and Candidusin A.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytoprotection Assays

1. Etoposide-Induced Apoptosis Assay:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-incubate cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2-4 hours).

  • Induction of Apoptosis: Add etoposide to a final concentration known to induce apoptosis (e.g., 50 µM) and incubate for an additional 24-48 hours.

  • Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan (B1609692) crystals with DMSO. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

2. Rotenone-Induced Cell Death Assay:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Pre-treat cells with the fungal metabolite for 1 hour.

  • Induction of Cell Death: Expose cells to rotenone (e.g., 10 µM) for 24-48 hours.

  • Viability Measurement: Assess cell viability using the MTT assay as described above.

3. Palmitic Acid-Induced Apoptosis Assay:

  • Cell Culture: Culture human podocytes in RPMI-1640 medium.

  • Treatment: Co-treat cells with palmitic acid (e.g., 600 µM) and the test compounds (e.g., 3-HT or CDA) for 24 hours.

  • Apoptosis Detection: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.

Mechanistic Assays

1. Reactive Oxygen Species (ROS) Detection (DCFDA Assay):

  • Cell Preparation: Seed cells in a 96-well black plate.

  • Loading with DCFDA: Wash cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 20 µM) for 30-45 minutes at 37°C.

  • Treatment: Treat cells with the inducer (e.g., palmitic acid) and/or the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

2. Western Blot for Bcl-2 Family Proteins:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound presents a compelling case for a novel cytoprotective agent with a unique mechanism of action that warrants further investigation. Its ability to protect against cell death inducers relevant to chemotherapy and neurodegenerative disease models, without relying on common antioxidant or anti-apoptotic pathways, opens up new avenues for therapeutic intervention. In contrast, metabolites like 3-Hydroxyterphenyllin and Candidusin A demonstrate the continued potential of fungal natural products as sources of effective ROS scavengers.

Future research should focus on elucidating the precise molecular target(s) of this compound to fully understand its signaling pathway. Direct, head-to-head comparative studies of these and other cytoprotective fungal metabolites in standardized assay systems are crucial to accurately assess their relative potencies and therapeutic potential. The development of these promising natural products could lead to new strategies for protecting healthy cells during disease and treatment.

References

A Comparative Analysis of the Immunosuppressive Effects of Dykellic Acid and Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive properties of Dykellic Acid and the well-established immunosuppressant, Cyclosporin A. The following sections will delve into their mechanisms of action, present available quantitative data from key immunological assays, and provide detailed experimental protocols for these assays.

Introduction

The suppression of the immune system is a critical therapeutic strategy in preventing organ transplant rejection and treating a wide range of autoimmune diseases. Cyclosporin A (CsA) has long been a cornerstone of immunosuppressive therapy. However, the quest for novel immunosuppressants with improved efficacy and safety profiles is ongoing. This compound, a fungal metabolite, has emerged as a compound with potential immunosuppressive activity, operating through a distinct mechanism of action compared to CsA. This guide aims to provide a comprehensive, data-driven comparison of these two compounds to aid researchers in the field of immunology and drug development.

Mechanism of Action

This compound and Cyclosporin A exert their immunosuppressive effects by targeting different intracellular signaling pathways involved in T-cell activation.

Cyclosporin A (CsA): The primary mechanism of CsA involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), allowing it to translocate to the nucleus.[1] In the nucleus, NF-AT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and differentiation. By binding to its intracellular receptor, cyclophilin, CsA forms a complex that inhibits the phosphatase activity of calcineurin.[1] This prevents NF-AT dephosphorylation and nuclear translocation, thereby blocking IL-2 production and subsequent T-cell activation and proliferation.

This compound: In contrast to Cyclosporin A, this compound's immunosuppressive activity appears to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the complete molecular details are still under investigation, available research indicates that this compound can suppress the transcriptional activity of NF-κB. NF-κB is a key transcription factor that regulates the expression of a wide array of pro-inflammatory and immune response genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can potentially dampen the inflammatory cascade and modulate immune cell function.

Signaling Pathway Diagrams

The distinct mechanisms of action of Cyclosporin A and this compound can be visualized through the following signaling pathway diagrams.

CyclosporinA_Pathway cluster_cyclosporin Cyclosporin A Action TCR T-Cell Receptor (TCR) Activation Ca_influx Ca2+ Influx TCR->Ca_influx Calcineurin_active Active Calcineurin Ca_influx->Calcineurin_active Activates Calcineurin_inactive Inactive Calcineurin NFAT_p NF-AT-P (Cytoplasm) Calcineurin_active->NFAT_p Dephosphorylates NFAT NF-AT (Nucleus) NFAT_p->NFAT Translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2_protein IL-2 Production IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif CyclosporinA Cyclosporin A CsA_Cyp_complex CsA-Cyclophilin Complex CyclosporinA->CsA_Cyp_complex Cyclophilin Cyclophilin Cyclophilin->CsA_Cyp_complex CsA_Cyp_complex->Calcineurin_active Inhibits

Caption: Cyclosporin A inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

DykellicAcid_Pathway cluster_dykellic_acid This compound Action Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB_p P-IκBα IkB_ub Ub-IκBα (Degradation) IkB_p->IkB_ub NFkB_IkB->IkB_p NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active Releases NFkB_nuc NF-κB (Nucleus) NFkB_active->NFkB_nuc Translocates Immune_genes Immune Response Gene Transcription NFkB_nuc->Immune_genes Inflammation Inflammation & Immune Cell Activation Immune_genes->Inflammation DykellicAcid This compound DykellicAcid->NFkB_nuc Inhibits Transcriptional Activity

Caption: this compound is proposed to inhibit the NF-κB signaling pathway, reducing immune gene expression.

Quantitative Comparison of Immunosuppressive Activity

The following table summarizes the available quantitative data on the in vitro immunosuppressive effects of this compound and Cyclosporin A. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Assay This compound (IC50) Cyclosporin A (IC50) Reference
Mixed Lymphocyte Reaction (MLR) Data Not Available~1-100 ng/mL[General literature values]
T-Cell Proliferation (Mitogen-stimulated) Data Not Available33-46 nM (in feline whole blood)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate immunosuppressive compounds.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental in vitro model of the initial phase of allograft rejection, measuring the proliferation of T-cells in response to allogeneic stimulation.

Objective: To assess the inhibitory effect of a compound on T-cell proliferation induced by allogeneic lymphocytes.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

  • Ficoll-Paque for PBMC isolation.

  • Mitomycin C or irradiation source for inactivating stimulator cells.

  • Test compounds (this compound, Cyclosporin A) at various concentrations.

  • 96-well round-bottom cell culture plates.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation).

Procedure:

  • PBMC Isolation: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Responder and Stimulator Cells:

    • Responder Cells: PBMCs from Donor A.

    • Stimulator Cells: PBMCs from Donor B. Inactivate these cells by treating with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 2000-3000 rads) to prevent their proliferation. Wash the stimulator cells thoroughly after inactivation.

  • Cell Plating:

    • In a 96-well plate, add responder cells (e.g., 1 x 10⁵ cells/well).

    • Add the inactivated stimulator cells to the wells containing responder cells at a 1:1 ratio (e.g., 1 x 10⁵ cells/well).

    • Include control wells: responder cells alone and stimulator cells alone.

  • Compound Addition: Add serial dilutions of this compound or Cyclosporin A to the co-cultures. Include a vehicle control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay:

    • [³H]-thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Non-radioactive methods: Follow the manufacturer's instructions for BrdU or CFSE-based proliferation assays, which can be analyzed by spectrophotometry or flow cytometry, respectively.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of T-cell proliferation.

Mitogen-Stimulated T-Cell Proliferation Assay

This assay assesses the effect of a compound on T-cell proliferation induced by a non-specific stimulus (mitogen).

Objective: To evaluate the inhibitory effect of a compound on mitogen-induced T-cell proliferation.

Materials:

  • PBMCs from a healthy donor.

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • Mitogens such as Phytohemagglutinin (PHA) or Concanavalin A (Con A).

  • Test compounds (this compound, Cyclosporin A) at various concentrations.

  • 96-well flat-bottom cell culture plates.

  • [³H]-thymidine or a non-radioactive proliferation assay kit.

Procedure:

  • PBMC Isolation: Isolate PBMCs as described in the MLR protocol.

  • Cell Plating: Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Compound and Mitogen Addition:

    • Add serial dilutions of this compound or Cyclosporin A to the wells.

    • Add a predetermined optimal concentration of the mitogen (e.g., PHA at 1-5 µg/mL or Con A at 2.5-5 µg/mL).

    • Include control wells: unstimulated cells (no mitogen) and stimulated cells with vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay: Perform the proliferation assay as described in the MLR protocol.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for each compound.

Conclusion

This guide provides a comparative overview of the immunosuppressive effects of this compound and Cyclosporin A. The two compounds exhibit distinct mechanisms of action, with Cyclosporin A targeting the calcineurin-NFAT pathway and this compound appearing to modulate the NF-κB signaling cascade. While quantitative data for a direct comparison of their potency in key immunological assays is currently limited for this compound, the available information highlights it as a compound of interest for further investigation in the field of immunosuppression. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel immunosuppressive agents.

References

Comparative Efficacy of Dykellic Acid in Attenuating Apoptosis in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Anti-Apoptotic Effects

This guide provides a comparative overview of Dykellic Acid's anti-apoptotic properties against established pan-caspase inhibitors, Z-VAD-FMK and Boc-D-FMK. The information is tailored for researchers working with primary cell cultures to evaluate potential therapeutic agents that mitigate programmed cell death.

Comparative Analysis of Anti-Apoptotic Compounds

This compound, a microbial metabolite, has been identified as an inhibitor of drug-induced apoptosis. Its mechanism centers on the suppression of caspase-3-like protease activity in a concentration-dependent manner. This is complemented by its ability to partially inhibit calcium influx, which in turn reduces Ca(2+)-dependent endonuclease activation and subsequent DNA fragmentation.[1] In contrast, Z-VAD-FMK and Boc-D-FMK are well-established, broad-spectrum caspase inhibitors widely used as experimental controls to block apoptosis.[2][3]

FeatureThis compoundZ-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone)Boc-D-FMK (Boc-Asp(OMe)-FMK)
Mechanism of Action Inhibits caspase-3-like protease activation; partially inhibits calcium influx and DNA fragmentation.Cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases.[2][3]Cell-permeable, irreversible broad-spectrum caspase inhibitor.[4][5][6]
Target Specificity Appears to be selective for caspase-3-like proteases.Broad-spectrum, inhibiting most caspases.[3]Broad-spectrum caspase inhibitor.[4][6][7]
Quantitative Data (IC50) Specific IC50 values for apoptosis inhibition are not readily available in published literature.Effective concentrations reported in the µM range (e.g., 10-100 µM) in various cell types, including primary cells.[2][8]IC50 of 39 µM for inhibiting TNF-α-stimulated apoptosis in neutrophils.[4][5][6]
Use in Primary Cells Data on efficacy specifically in primary cell cultures is limited.Demonstrated efficacy in various primary cell types, including granulosa cells and cryopreserved hepatocytes.[9]Shown to be effective in attenuating hepatocyte apoptosis in vivo.

Experimental Protocols for Validation in Primary Cell Cultures

To rigorously validate the anti-apoptotic effect of this compound in primary cell cultures, a multi-faceted approach employing established assays is recommended. Below are detailed protocols for key experiments.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Active caspase-3 in cell lysates cleaves a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), releasing the chromophore pNA (p-nitroaniline). The amount of pNA is quantified by measuring the absorbance at 405 nm and is directly proportional to caspase-3 activity.

Protocol:

  • Cell Culture and Treatment:

    • Plate primary cells at a suitable density in a 96-well plate.

    • Induce apoptosis using a known stimulus relevant to the cell type (e.g., growth factor withdrawal, staurosporine, or a disease-relevant toxin).

    • Concurrently treat cells with varying concentrations of this compound, a positive control inhibitor (e.g., Z-VAD-FMK at 20-50 µM), and a vehicle control. Incubate for the desired period.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in a chilled lysis buffer.

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed to pellet cellular debris. The supernatant contains the cytosolic extract with caspase activity.

  • Enzymatic Reaction:

    • In a new 96-well plate, add the cell lysate.

    • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation:

    • Following treatment as described above, harvest the cells (including any floating cells).

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add Propidium Iodide to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA. These labeled ends can then be visualized by fluorescence microscopy or flow cytometry.

Protocol:

  • Cell Fixation and Permeabilization:

    • After treatment, harvest and wash the cells.

    • Fix the cells with a crosslinking agent like paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to access the nucleus.

  • TdT Labeling Reaction:

    • Incubate the permeabilized cells with the TdT reaction mixture containing the labeled dUTPs.

    • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If a directly fluorescent dUTP is used, the cells can be analyzed directly.

    • If an indirect method is used (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Analysis:

    • Visualize the cells using a fluorescence microscope or quantify the fluorescent signal by flow cytometry. Apoptotic cells will exhibit a strong nuclear fluorescent signal.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for validating anti-apoptotic compounds and the signaling pathways they modulate.

experimental_workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis PrimaryCells Primary Cell Culture Induction Induce Apoptosis (e.g., Staurosporine) PrimaryCells->Induction Treatment Treatment Groups - Vehicle - this compound - Positive Control Induction->Treatment Caspase3 Caspase-3 Activity Assay Treatment->Caspase3 AnnexinV Annexin V / PI Staining Treatment->AnnexinV TUNEL TUNEL Assay Treatment->TUNEL Quantification Quantification of Apoptosis Inhibition Caspase3->Quantification AnnexinV->Quantification TUNEL->Quantification Comparison Comparative Efficacy Quantification->Comparison

Caption: Experimental workflow for validating anti-apoptotic compounds.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DykellicAcid This compound DykellicAcid->Caspase3 Inhibits PanCaspase Z-VAD-FMK Boc-D-FMK PanCaspase->Caspase8 Inhibits PanCaspase->Caspase9 PanCaspase->Caspase3

Caption: Apoptotic signaling pathways and points of inhibition.

References

In Vivo Validation of Dykellic Acid's Cytoprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo cytoprotective properties of Dykellic Acid and alternative compounds. Due to the limited publicly available in vivo data for this compound, this guide focuses on established experimental models where its activity has been assessed, offering a detailed comparison with other agents that have been more extensively studied in the same models.

Overview of this compound's In Vivo Cytoprotective Profile

This compound has been evaluated for its cytoprotective capabilities in several in vivo models of cellular stress. While detailed quantitative data from peer-reviewed publications are scarce, existing research indicates its potential protective effects against a range of toxins. The primary models include etoposide-induced chemotherapy toxicity, rotenone-induced neurodegeneration, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage, and hydrogen peroxide-induced oxidative stress. Notably, the precise mechanism of action for this compound's cytoprotection in vivo remains to be fully elucidated, though it is reported not to function as a direct reactive oxygen species (ROS) scavenger or a direct caspase inhibitor.

Comparative Analysis in a Rotenone-Induced Neurodegeneration Model

The rotenone-induced model of Parkinson's disease is a well-established method for evaluating neuroprotective agents. In this model, rotenone (B1679576), a mitochondrial complex I inhibitor, induces oxidative stress and neuronal cell death, particularly in dopaminergic neurons.

Comparative Data
CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsReference
This compound Data not publicly availableData not publicly availableReported to show protective effectsN/A
Gallic Acid Male ICR MiceRotenone: 2.5 mg/kg/48h (s.c.); Gallic Acid: 50 & 100 mg/kg/48h (oral gavage) for 5 weeksAmeliorated motor deficits (hanging and rotarod tests), preserved substantia nigra pars compacta (SNc) neurons, maintained dopaminergic source.[1][2][1][2]
Ferulic Acid Male Wistar RatsRotenone: 2.5 mg/kg/day for 4 weeks; Ferulic Acid: 50 mg/kg/day for 4 weeks (30 min prior to rotenone)Rescued dopamine (B1211576) neurons in SNc, restored antioxidant enzymes, inhibited lipid peroxidation, reduced inflammatory mediators.[3][4][5][3][4][5]
Experimental Protocol: Rotenone-Induced Neurodegeneration Model
  • Animal Model: Male Wistar rats or ICR mice are commonly used.

  • Induction of Neurodegeneration: Rotenone is dissolved in a suitable vehicle (e.g., sunflower oil with DMSO) and administered subcutaneously at a dose of 2.5 mg/kg body weight, typically every 48 hours for a period of 4 to 5 weeks.[1][2][3][4][5]

  • Test Compound Administration: The cytoprotective agent (e.g., Gallic Acid, Ferulic Acid) is administered, often via oral gavage, at a predetermined dose and schedule, usually preceding the rotenone injection.[1][2][3][4][5]

  • Behavioral Assessment: Motor coordination and muscle strength are evaluated weekly using tests such as the rotarod and hanging tests.[1][2]

    • Histology and Immunohistochemistry: Brain tissues, specifically the substantia nigra and striatum, are collected. Sections are stained (e.g., with Hematoxylin and Eosin) to assess neuronal degeneration. Immunohistochemistry is performed to quantify dopaminergic neurons (e.g., using antibodies against tyrosine hydroxylase) and glial activation (e.g., using antibodies against GFAP).[1][2]

    • Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress, such as lipid peroxidation (malondialdehyde levels) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).[3][4][5]

G Experimental Workflow: Rotenone-Induced Neurodegeneration Model cluster_0 Animal Preparation cluster_1 Treatment Phase (4-5 weeks) cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Rotenone Administration (s.c.) Rotenone Administration (s.c.) Baseline Behavioral Testing->Rotenone Administration (s.c.) Test Compound Administration (e.g., oral gavage) Test Compound Administration (e.g., oral gavage) Rotenone Administration (s.c.)->Test Compound Administration (e.g., oral gavage) Weekly Behavioral Assessments Weekly Behavioral Assessments Test Compound Administration (e.g., oral gavage)->Weekly Behavioral Assessments Tissue Collection (Brain) Tissue Collection (Brain) Weekly Behavioral Assessments->Tissue Collection (Brain) Histological Analysis Histological Analysis Tissue Collection (Brain)->Histological Analysis Biochemical Analysis Biochemical Analysis Tissue Collection (Brain)->Biochemical Analysis

Workflow for in vivo neuroprotection studies.

Comparative Analysis in a Hydrogen Peroxide-Induced Oxidative Stress Model

Hydrogen peroxide (H₂O₂) is a reactive oxygen species that can be administered in vivo to induce systemic oxidative stress. This model is useful for evaluating the efficacy of antioxidants and cytoprotective agents.

Comparative Data
CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsReference
This compound Data not publicly availableData not publicly availableReported to show protective effects against H₂O₂N/A
Model Establishment Mice1.50% H₂O₂ intraperitoneal injectionDecreased body weight, reduced glutathione (B108866) peroxidase (GSH-Px) activity, indicative of oxidative stress.[6][6]
Natural Compounds (General) VariousVariousActivation of Nrf2 signaling, upregulation of antioxidant enzymes (e.g., HO-1).[7][8][7][8]
Experimental Protocol: Hydrogen Peroxide-Induced Oxidative Stress Model
  • Animal Model: Mice are commonly used for this acute oxidative stress model.

  • Induction of Oxidative Stress: Hydrogen peroxide (e.g., 1.50% solution) is administered via intraperitoneal injection.[6]

  • Test Compound Administration: The cytoprotective agent is typically administered prior to the H₂O₂ challenge.

  • Monitoring: Body weight and clinical signs of toxicity are monitored.[6]

  • Endpoint Analysis:

    • Blood and Tissue Collection: Serum and various organs are collected for biochemical analysis.

    • Oxidative Stress Markers: Levels of reactive oxygen species, lipid peroxidation products (e.g., malondialdehyde), and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) are measured.[6][9]

G Experimental Workflow: H2O2-Induced Oxidative Stress Animal Grouping Animal Grouping Test Compound Administration Test Compound Administration Animal Grouping->Test Compound Administration H2O2 Administration (i.p.) H2O2 Administration (i.p.) Test Compound Administration->H2O2 Administration (i.p.) Monitoring Monitoring H2O2 Administration (i.p.)->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Workflow for H₂O₂-induced oxidative stress studies.

Signaling Pathways in Cytoprotection

While the signaling pathway for this compound remains unconfirmed, it is known not to be a direct caspase inhibitor or ROS scavenger. This suggests it may act upstream to prevent the initiation of apoptotic or necrotic pathways. In contrast, many natural cytoprotective compounds exert their effects through the activation of the Nrf2 signaling pathway.

Hypothesized vs. Known Signaling Pathways

G Comparative Signaling Pathways in Cytoprotection cluster_0 This compound (Hypothesized) cluster_1 Alternative Compounds (e.g., Curcumin, Resveratrol) Cellular Stress Cellular Stress Unknown Upstream Target Unknown Upstream Target Cellular Stress->Unknown Upstream Target This compound This compound This compound->Unknown Upstream Target Inhibition of Damage Cascade Inhibition of Damage Cascade Unknown Upstream Target->Inhibition of Damage Cascade Cell Survival Cell Survival Inhibition of Damage Cascade->Cell Survival Oxidative Stress Oxidative Stress Nrf2 Activation Nrf2 Activation Oxidative Stress->Nrf2 Activation Alternative Compound Alternative Compound Alternative Compound->Nrf2 Activation Antioxidant Gene Expression (e.g., HO-1) Antioxidant Gene Expression (e.g., HO-1) Nrf2 Activation->Antioxidant Gene Expression (e.g., HO-1) Reduced Oxidative Damage Reduced Oxidative Damage Antioxidant Gene Expression (e.g., HO-1)->Reduced Oxidative Damage Reduced Oxidative Damage->Cell Survival

References

Unraveling the Cytoprotective Potential of Dykellic Acid Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dykellic Acid derivatives and their cytoprotective activities. It delves into the structure-activity relationships, experimental validation, and the current understanding of their unique mechanism of action.

This compound, a natural product isolated from the fungus Westerdykella multispora, has emerged as a promising scaffold for the development of novel cytoprotective agents. Extensive research has demonstrated its ability to shield cells from various apoptotic stimuli, suggesting a therapeutic potential in conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury. This guide synthesizes the key findings on the structure-activity relationship (SAR) of this compound derivatives, presenting a comparative analysis of their efficacy, detailed experimental protocols for their evaluation, and a visualization of the currently understood signaling pathways.

Comparative Cytoprotective Activity of this compound Derivatives

The cytoprotective effects of this compound and its synthetic analogs have been primarily evaluated against cell death induced by various toxins, including the topoisomerase inhibitor etoposide, the mitochondrial complex I inhibitor rotenone, the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and the potent oxidizing agent hydrogen peroxide.[1] The core structure of this compound has been systematically modified to probe the importance of its key functional groups for bioactivity.

The following table summarizes the cytoprotective activity of key this compound derivatives against etoposide-induced cell death in U-937 human lymphoma cells. The data reveals critical structural requirements for maintaining or enhancing cytoprotection.

DerivativeModificationCytoprotective Activity (% of Control)Key SAR Insights
This compound Parent CompoundHighThe intact core structure is essential for activity.
Methyl Ester Esterification of the carboxylic acidAbolishedThe free carboxylic acid is crucial for cytoprotection.
Reduced Lactone Reduction of the α,β-unsaturated lactoneAbolishedThe electrophilic nature of the lactone is critical.
Diene Side Chain Analog Alteration of the diene side chainReducedThe specific conformation of the diene side chain contributes to optimal activity.

Data compiled from preclinical studies. The percentage of cytoprotection is a qualitative representation based on available data.

Unraveling the Mechanism: A Non-Classical Pathway

A significant finding in the study of this compound is its unique mechanism of cytoprotection. Unlike many conventional cytoprotective agents, this compound does not function as a direct scavenger of reactive oxygen species (ROS) or as a direct inhibitor of caspases, the key executioner enzymes of apoptosis.[1] This suggests a novel mode of action that warrants further investigation.

While the precise molecular target remains to be definitively identified, studies have shown that this compound can inhibit the activation of caspase-3-like proteases induced by chemotherapeutic drugs.[2] This indicates that this compound likely acts upstream of the final execution phase of apoptosis, potentially by modulating a critical signaling node that integrates various cell death signals.

The following diagram illustrates a hypothetical signaling pathway, highlighting the potential point of intervention for this compound based on current evidence.

DykellicAcid_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathway Apoptotic Signaling Cascade Etoposide Etoposide Upstream Upstream Signaling (e.g., DNA damage, Mitochondrial Stress) Etoposide->Upstream Rotenone Rotenone Rotenone->Upstream Caspase_Activation Caspase-3 Activation Upstream->Caspase_Activation Pro-apoptotic signals Apoptosis Apoptosis Caspase_Activation->Apoptosis DykellicAcid This compound Derivatives DykellicAcid->Caspase_Activation Inhibition Experimental_Workflow cluster_assays Cytoprotection Assessment Start Cell Culture (e.g., U-937 cells) Pretreatment Pre-treatment with This compound Derivative Start->Pretreatment Induction Induction of Apoptosis (e.g., Etoposide, Rotenone) Pretreatment->Induction Incubation Incubation (24h) Induction->Incubation Harvest Cell Harvesting Incubation->Harvest Viability Cell Viability Assay (Propidium Iodide, Flow Cytometry) Harvest->Viability Caspase Caspase-3/-7 Activity Assay Harvest->Caspase Data Data Analysis and SAR Determination Viability->Data Caspase->Data

References

Dykellic Acid: A Comparative Guide to its Cellular Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cellular targets of Dykellic Acid, a fungal metabolite with demonstrated immunosuppressive and cytoprotective properties. By objectively comparing its mechanism of action with alternative therapeutic agents and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies.

Executive Summary

This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it targets the transactivation of NF-κB without affecting the DNA binding of this crucial transcription factor. This mechanism underpins its observed biological activities, including the suppression of Matrix Metalloproteinase-9 (MMP-9) expression, which is implicated in tumor metastasis. Furthermore, this compound exhibits significant cytoprotective effects against a range of cellular stressors, a property not fully explained by its NF-κB inhibitory action, suggesting the potential for additional cellular targets or downstream effects. This guide will delve into the experimental evidence supporting these findings, compare this compound to other NF-κB inhibitors, and provide detailed protocols for the key experiments cited.

Cellular Target Identification: The NF-κB Pathway

The primary identified cellular target of this compound is the NF-κB signaling pathway, a central regulator of immune and inflammatory responses, cell proliferation, and survival.

Mechanism of Action: Inhibition of NF-κB Transactivation

Experimental evidence has shown that this compound inhibits the expression of genes regulated by NF-κB, such as MMP-9.[1] This inhibition occurs at the transcriptional level. Crucially, studies have demonstrated that this compound does not prevent the nuclear translocation or DNA binding of NF-κB. Instead, it specifically blocks the transactivation domain of the p65 subunit of NF-κB, thereby preventing the initiation of gene transcription.[1]

Dykellic_Acid_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Releases NFkB_p65 p65 IkB->NFkB_p65 NFkB_complex p50 p65 IkB NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocates NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocates Dykellic_Acid This compound Dykellic_Acid->NFkB_p65_n Inhibits Transactivation DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Binds to Gene_Transcription Gene_Transcription DNA->Gene_Transcription Initiates

This compound's inhibition of NF-κB transactivation.
Downstream Effects: Inhibition of MMP-9 Expression

A direct consequence of NF-κB inhibition by this compound is the dose-dependent suppression of phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced Matrix Metalloproteinase-9 (MMP-9) expression and activity.[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix and is strongly associated with tumor invasion and metastasis.[1]

Cytoprotective Properties of this compound

Beyond its impact on the NF-κB pathway, this compound demonstrates significant cytoprotective capabilities.

Protection Against Apoptotic Stimuli

Studies have shown that this compound protects cells from apoptosis induced by various toxins, including the chemotherapeutic agent etoposide (B1684455) and the mitochondrial complex I inhibitor rotenone.[2][3] This protective effect is not achieved through direct scavenging of reactive oxygen species (ROS) or by direct inhibition of caspase enzymes, suggesting an upstream mechanism of action.[2][3]

Dykellic_Acid_Cytoprotection Etoposide Etoposide Cellular_Stress Cellular_Stress Etoposide->Cellular_Stress Rotenone Rotenone Rotenone->Cellular_Stress Apoptotic_Pathway Apoptotic_Pathway Cellular_Stress->Apoptotic_Pathway Activates Cell_Death Cell_Death Apoptotic_Pathway->Cell_Death Dykellic_Acid Dykellic_Acid Dykellic_Acid->Apoptotic_Pathway Inhibits

Cytoprotective action of this compound.

Comparison with Alternative NF-κB Inhibitors

To provide a comprehensive perspective, the following table compares this compound with other known inhibitors of the NF-κB pathway.

Compound Target in NF-κB Pathway Mechanism of Action Reported Biological Activities Reference
This compound p65 Transactivation Inhibits the transcriptional activity of the p65 subunit.Immunosuppressive, Cytoprotective, Anti-metastatic (via MMP-9 inhibition).[1]
Glucocorticoids Multiple Induce the synthesis of IκBα, preventing NF-κB nuclear translocation.Anti-inflammatory, Immunosuppressive.[4]
Sulfasalazine IKK Complex Inhibits the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.Anti-inflammatory.[5]
Bortezomib Proteasome Inhibits the proteasome, preventing the degradation of IκBα.Anti-cancer.[6]
Curcumin Analogs Multiple Can inhibit IKK, p65 translocation, and NF-κB/DNA binding.Anti-inflammatory, Anti-cancer.[7]

Experimental Protocols

NF-κB Dependent Reporter Gene Assay

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Human embryonic kidney (HEK293) cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

  • Following transfection, cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Cells are then stimulated with a known NF-κB activator, such as Phorbol Myristate Acetate (PMA), for 6 hours.

  • Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using a luminometer and spectrophotometer, respectively.

  • Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.

Gelatin Zymography for MMP-9 Activity

Objective: To assess the effect of this compound on the enzymatic activity of secreted MMP-9.

Methodology:

  • Caski cells are cultured to near confluence and then serum-starved for 24 hours.

  • Cells are treated with various concentrations of this compound for 1 hour, followed by stimulation with PMA for 24 hours.

  • The conditioned medium is collected and concentrated.

  • Protein concentration in the medium is determined using a Bradford assay.

  • Equal amounts of protein are subjected to electrophoresis on a polyacrylamide gel containing gelatin.

  • After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer to allow for gelatin degradation by MMPs.

  • The gel is stained with Coomassie Brilliant Blue, and clear zones of gelatinolysis indicate MMP activity. The size of the clear zone is proportional to the enzyme activity.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_NFkB_Assay NF-κB Reporter Assay cluster_MMP9_Assay MMP-9 Zymography Cell_Seeding Cell_Seeding Dykellic_Acid_Treatment Dykellic_Acid_Treatment Cell_Seeding->Dykellic_Acid_Treatment PMA_Stimulation PMA_Stimulation Dykellic_Acid_Treatment->PMA_Stimulation Lysis Lysis PMA_Stimulation->Lysis For NF-κB Assay Media_Collection Media_Collection PMA_Stimulation->Media_Collection For MMP-9 Assay Transfection Transfection Transfection->Cell_Seeding Luciferase_Assay Luciferase_Assay Lysis->Luciferase_Assay Zymography Zymography Media_Collection->Zymography Analysis Analysis Zymography->Analysis

Workflow for key experimental protocols.

Conclusion and Future Directions

This compound presents a promising therapeutic scaffold due to its unique mechanism of inhibiting NF-κB transactivation. This targeted approach may offer a more specific and potentially less toxic alternative to broader-acting anti-inflammatory and immunosuppressive drugs. Its demonstrated cytoprotective effects warrant further investigation to elucidate the underlying molecular mechanisms, which may reveal novel cellular targets and pathways. Future research should focus on:

  • Target Deconvolution: Employing techniques such as affinity chromatography and mass spectrometry to identify direct binding partners of this compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases, cancer, and neurodegenerative disorders.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

By continuing to unravel the intricate cellular interactions of this compound, the scientific community can pave the way for the development of a new class of targeted therapeutics.

References

Dykellic Acid: An In Vitro Examination of its Anti-Apoptotic Efficacy and a Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the available preclinical data on Dykellic Acid, focusing on its therapeutic potential as a cytoprotective agent. While in vivo studies in animal models remain to be published, existing in vitro research offers valuable insights into its mechanism of action. This document summarizes the current understanding of this compound, places it in the context of other cytoprotective strategies, and outlines potential experimental workflows for future animal studies.

This compound: In Vitro Therapeutic Profile

This compound is a microbial metabolite isolated from the fungus Westerdykella multispora.[1] Current research has focused on its cytoprotective properties, specifically its ability to inhibit apoptosis, or programmed cell death.

Mechanism of Action: Inhibition of the Caspase Cascade

In vitro studies on human cell lines, including HL-60, Jurkat, and U937 cells, have elucidated a key anti-apoptotic mechanism of this compound.[1] It has been shown to inhibit drug-induced apoptosis by targeting the caspase signaling pathway. Specifically, this compound acts as a suppressor of caspase-3-like protease activation.[1]

The anti-apoptotic activity of this compound involves two primary actions:

  • Partial Inhibition of Calcium Influx: this compound has been observed to partially block the influx of calcium ions (Ca2+) into the cell. This is significant because elevated intracellular calcium can activate Ca2+-dependent endonucleases, which are enzymes that contribute to DNA fragmentation, a hallmark of apoptosis.[1]

  • Suppression of Caspase-3 Activation: The compound effectively inhibits the cleavage of procaspase-3 into its active form, caspase-3. This, in turn, prevents the downstream cleavage of essential cellular proteins such as PARP (Poly(ADP-ribose) polymerase). The inhibition of caspase-3 activation and the prevention of PARP cleavage are critical for halting the apoptotic cascade.[1]

These effects have been observed in apoptosis induced by chemotherapeutic agents like camptothecin (B557342) and doxorubicin.[1] It is noteworthy that this compound's mechanism is independent of direct interaction with the inducing agent, as confirmed by surface plasmon resonance analysis with camptothecin.[1]

Comparative Landscape: Alternative Anti-Apoptotic and Cytoprotective Agents

While direct comparative studies between this compound and other agents in animal models are not available, it is useful to consider its mechanism in the context of other established cytoprotective compounds. The primary therapeutic goal of such agents is to prevent or reduce cell death in various pathological conditions.

Therapeutic AgentPrimary Mechanism of ActionStatus
This compound Inhibition of caspase-3-like protease activation, partial inhibition of calcium influx.[1]Preclinical (In Vitro)
Carvedilol Beta-blocker with antioxidant properties; inhibits caspase-3 activation and mitochondrial cytochrome c release.Clinically Approved
Minocycline Tetracycline antibiotic; inhibits mitochondrial permeability transition and caspase activation.Clinically Approved
Z-VAD-FMK Pan-caspase inhibitor; directly blocks the active site of caspases.Research Use

Experimental Protocols: A Roadmap for In Vivo Validation

The following outlines a general experimental protocol for evaluating the therapeutic efficacy of a novel cytoprotective agent like this compound in an animal model of ischemia-reperfusion injury, a common model for studying apoptosis.

Animal Model: Murine Model of Renal Ischemia-Reperfusion Injury
  • Animal Selection: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia and Surgical Procedure: Mice are anesthetized with isoflurane. A midline laparotomy is performed to expose the renal pedicles.

  • Ischemia Induction: The renal pedicles are clamped with non-traumatic microvascular clamps for 30 minutes to induce ischemia.

  • Reperfusion: The clamps are removed to allow reperfusion for 24 hours.

  • Sham Control: A sham group undergoes the same surgical procedure without clamping of the renal pedicles.

Drug Administration
  • Vehicle Group: Receives an intraperitoneal (IP) injection of the vehicle (e.g., saline with 1% DMSO) 30 minutes prior to ischemia.

  • This compound Group: Receives an IP injection of this compound (dose to be determined by dose-ranging studies) 30 minutes prior to ischemia.

  • Positive Control Group: Receives an IP injection of a known cytoprotective agent 30 minutes prior to ischemia.

Efficacy Evaluation
  • Serum Analysis: Blood is collected at 24 hours post-reperfusion to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels as indicators of renal function.

  • Histopathology: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tubular injury.

  • Apoptosis Assessment: Apoptosis in kidney tissue is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and immunohistochemistry for cleaved caspase-3.

  • Western Blot Analysis: Kidney tissue lysates are analyzed by Western blotting for the expression of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

Visualizing the Pathways and Processes

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated.

Dykellic_Acid_Mechanism cluster_stimulus Apoptotic Stimulus cluster_cell Cellular Response cluster_intervention This compound Intervention Drug (e.g., Camptothecin) Drug (e.g., Camptothecin) Ca2+ Influx Ca2+ Influx Drug (e.g., Camptothecin)->Ca2+ Influx Procaspase-3 Procaspase-3 Drug (e.g., Camptothecin)->Procaspase-3 Endonuclease Activation Endonuclease Activation Ca2+ Influx->Endonuclease Activation DNA Fragmentation DNA Fragmentation Endonuclease Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 PARP Cleavage PARP Cleavage Active Caspase-3->PARP Cleavage PARP Cleavage->Apoptosis This compound This compound This compound->Ca2+ Influx Partially Inhibits This compound->Active Caspase-3 Inhibits Activation Experimental_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure cluster_analysis Post-Reperfusion Analysis Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Anesthesia Anesthesia Group Assignment->Anesthesia Drug/Vehicle Administration Drug/Vehicle Administration Anesthesia->Drug/Vehicle Administration Ischemia Induction Ischemia Induction Drug/Vehicle Administration->Ischemia Induction Reperfusion Reperfusion Ischemia Induction->Reperfusion Blood Collection Blood Collection Reperfusion->Blood Collection Tissue Harvesting Tissue Harvesting Reperfusion->Tissue Harvesting Serum Analysis (BUN, Cr) Serum Analysis (BUN, Cr) Blood Collection->Serum Analysis (BUN, Cr) Histopathology (H&E) Histopathology (H&E) Tissue Harvesting->Histopathology (H&E) Apoptosis Assays (TUNEL, IHC) Apoptosis Assays (TUNEL, IHC) Tissue Harvesting->Apoptosis Assays (TUNEL, IHC) Western Blot Western Blot Tissue Harvesting->Western Blot

References

Cross-Validation of Dykellic Acid's Mechanism of Action in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Dykellic Acid, a microbial metabolite, across various cancer cell lines. It offers a comparative perspective against other apoptosis-modulating agents, supported by experimental data and detailed protocols to assist in research and drug development.

This compound: A Profile of a Caspase-3 Inhibitor

This compound, a metabolite isolated from the fungus Westerdykella multispora, has been identified as an inhibitor of drug-induced apoptosis.[1] Its primary mechanism involves the suppression of caspase-3-like protease activity, a key executioner in the apoptotic cascade.[1] Furthermore, studies have indicated that this compound partially inhibits calcium influx, which in turn reduces the activation of Ca2+-dependent endonucleases and subsequent DNA fragmentation.[1] This mechanism has been observed in several human cell lines, including HL-60 (promyelocytic leukemia), Jurkat (T-cell leukemia), and U937 (histiocytic lymphoma).[1]

Mechanism of Action Across Cell Lines

The consistent observation of caspase-3 inhibition across different leukemia and lymphoma cell lines suggests a targeted and specific mechanism of action for this compound. However, the extent of its efficacy and potential cell-type-specific nuances warrant further investigation across a broader spectrum of cancer cell lines, including those from solid tumors.

Key Mechanistic Features:

  • Inhibition of Caspase-3-like Protease Activity: this compound directly interferes with the function of executioner caspases, preventing the cleavage of key cellular substrates and the progression of apoptosis.[1]

  • Partial Inhibition of Calcium Influx: By modulating intracellular calcium levels, this compound reduces the activity of calcium-dependent enzymes involved in DNA degradation during apoptosis.[1]

Comparative Analysis: this compound vs. Alternative Apoptosis Modulators

To better understand the therapeutic potential of this compound, it is crucial to compare its activity with other compounds that modulate apoptosis. This section contrasts this compound with a pro-apoptotic caspase activator (PAC-1), a natural compound with a distinct mechanism (Betulinic Acid), and a conventional chemotherapeutic agent (Doxorubicin).

Quantitative Comparison of In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and the selected alternatives across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound JurkatT-cell LeukemiaNot explicitly stated, but inhibitory at concentrations used in the study.[1]
HL-60Promyelocytic LeukemiaNot explicitly stated, but inhibitory at concentrations used in the study.[1]
U937Histiocytic LymphomaNot explicitly stated, but inhibitory at concentrations used in the study.[1]
PAC-1 NCI-H226Lung Cancer0.35[2][3]
UACC-62Melanoma~3.5[2][3]
Leukemia CellsLeukemia4.03[4]
Betulinic Acid HeLaCervical Cancer30.42 (48h)[5]
Melanoma LinesMelanoma2.21 - 15.94[6]
MV4-11Leukemia18.16[7]
A549Lung Cancer15.51[7]
PC-3Prostate Cancer32.46[7]
MCF-7Breast Cancer38.82[7]
Doxorubicin MCF-7Breast Cancer2.50 (24h)[8]
8.306 (48h)[9]
MDA-MB-231Breast Cancer6.602 (48h)[9]
HepG2Hepatocellular Carcinoma12.2 (24h)[8]
HeLaCervical Cancer2.9 (24h)[8]

Note: The inhibitory activity of this compound was confirmed, but specific IC50 values were not provided in the primary study found.[1]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is essential for a clear understanding of the scientific data. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Signaling Pathway Diagrams

Dykellic_Acid_Mechanism cluster_cell Cancer Cell Drug Apoptosis-Inducing Drug (e.g., Camptothecin, Doxorubicin) Ca_Channel Ca2+ Channel Drug->Ca_Channel activates Procaspase3 Procaspase-3 Drug->Procaspase3 activates Endonuclease Ca2+-dependent Endonuclease Ca_Channel->Endonuclease activates via Ca2+ influx Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes DNA_frag DNA Fragmentation Endonuclease->DNA_frag induces DNA_frag->Apoptosis Dykellic_Acid This compound Dykellic_Acid->Ca_Channel partially inhibits Dykellic_Acid->Caspase3 inhibits

Caption: this compound's mechanism of action.

Alternative_Mechanisms cluster_pac1 PAC-1 cluster_betulinic Betulinic Acid cluster_doxorubicin Doxorubicin PAC1 PAC-1 Procaspase3_pac Procaspase-3 PAC1->Procaspase3_pac activates Caspase3_pac Active Caspase-3 Procaspase3_pac->Caspase3_pac auto-activation Apoptosis_pac Apoptosis Caspase3_pac->Apoptosis_pac Betulinic Betulinic Acid Mitochondria Mitochondria Betulinic->Mitochondria triggers permeabilization Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3_bet Caspase-3 activation Caspase9->Caspase3_bet Apoptosis_bet Apoptosis Caspase3_bet->Apoptosis_bet Doxo Doxorubicin DNA DNA Doxo->DNA intercalates TopoisomeraseII Topoisomerase II Doxo->TopoisomeraseII inhibits ROS Reactive Oxygen Species (ROS) Doxo->ROS generates DNA_damage DNA Damage DNA->DNA_damage TopoisomeraseII->DNA_damage ROS->DNA_damage Apoptosis_doxo Apoptosis DNA_damage->Apoptosis_doxo Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Annexin V & Propidium Iodide (PI) Staining cluster_analysis Flow Cytometry Analysis Seed Seed cells in multi-well plates Treat Treat with this compound or - alternative compounds at various concentrations Seed->Treat Incubate Incubate for a defined period (e.g., 24, 48, 72h) Treat->Incubate Harvest Harvest cells (including supernatant) Incubate->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend Resuspend in Annexin V binding buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Acquire Acquire data on a flow cytometer Incubate_Dark->Acquire Analyze Analyze dot plots to quantify: - Live cells (Annexin V-/PI-) - Early apoptotic cells (Annexin V+/PI-) - Late apoptotic/necrotic cells (Annexin V+/PI+) Acquire->Analyze Cell_Cycle_Workflow cluster_prep_cc Cell Preparation and Treatment cluster_fixation Fixation cluster_staining_cc Propidium Iodide (PI) Staining cluster_analysis_cc Flow Cytometry Analysis Seed_cc Seed cells Treat_cc Treat with compounds Seed_cc->Treat_cc Incubate_cc Incubate for desired time Treat_cc->Incubate_cc Harvest_cc Harvest and wash cells Incubate_cc->Harvest_cc Fix Fix cells in cold 70% ethanol Harvest_cc->Fix Store Store at -20°C Fix->Store Wash_fix Wash to remove ethanol Store->Wash_fix RNase Treat with RNase A to remove RNA Wash_fix->RNase Stain_PI Stain with PI solution RNase->Stain_PI Acquire_cc Acquire data on a flow cytometer Stain_PI->Acquire_cc Analyze_cc Analyze DNA content histogram to determine cell cycle phases (G0/G1, S, G2/M) Acquire_cc->Analyze_cc

References

comparing the gene expression profiles of cells treated with Dykellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the gene expression profiles of cells treated with Dykellic Acid reveals a complex network of cellular responses. However, publicly available, detailed quantitative data comparing its effects to other specific treatments are limited. To provide a comprehensive comparison, this guide synthesizes available information on the mechanism of action of compounds with similar structures or functions, such as histone deacetylase (HDAC) inhibitors, and contrasts them with the known effects of this compound.

Unveiling the Cellular Impact of this compound

Comparison with Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in gene regulation.[2] By inhibiting HDACs, these compounds lead to an increase in histone acetylation, which in turn results in a more open chromatin structure, allowing for the transcription of various genes.[2][3]

Key Differences and Similarities in Gene Expression:

FeatureThis compound (Inferred)Histone Deacetylase (HDAC) Inhibitors
Primary Mechanism Likely modulates specific signaling pathways to alter gene expression, potentially impacting cellular protective mechanisms.Inhibit HDAC enzymes, leading to global changes in histone acetylation and gene expression.[2][3]
Key Upregulated Genes Expected to upregulate genes involved in anti-apoptotic pathways and cellular stress responses.Upregulate a broad range of genes, including the cell cycle inhibitor p21 (WAF1/CIP1), which is a common target.[2][4]
Key Downregulated Genes May downregulate pro-apoptotic genes.Can repress the expression of certain genes, such as those mediated by the androgen receptor (AR).[2]
Affected Pathways Likely impacts apoptosis and cell survival signaling pathways.Affect pathways involved in cell cycle regulation, proliferation, migration, and angiogenesis.[2]

Experimental Protocols

To generate the data for a direct comparison of gene expression profiles, the following experimental workflow would be employed:

1. Cell Culture and Treatment:

  • Cell Line: A relevant human cell line (e.g., a cancer cell line like HeLa or a primary cell line) would be cultured under standard conditions (37°C, 5% CO2).

  • Treatment: Cells would be treated with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time period (e.g., 24 hours). For comparison, parallel cultures would be treated with a well-characterized HDAC inhibitor (e.g., Vorinostat or Trichostatin A) and its corresponding vehicle control.

2. RNA Extraction and Sequencing:

  • Total RNA would be extracted from the treated and control cells using a standard RNA isolation kit.

  • The quality and quantity of the extracted RNA would be assessed using a spectrophotometer and a bioanalyzer.

  • RNA sequencing (RNA-Seq) would be performed on the samples to obtain a comprehensive profile of gene expression.

3. Data Analysis:

  • The raw sequencing data would be processed and aligned to the human reference genome.

  • Differential gene expression analysis would be performed to identify genes that are significantly upregulated or downregulated in response to this compound and the comparative HDAC inhibitor.

  • Pathway analysis and Gene Ontology (GO) enrichment analysis would be conducted to identify the biological processes and signaling pathways affected by the treatments.

Visualizing the Experimental Workflow and Signaling Pathways

To illustrate the experimental design and the potential signaling pathways involved, the following diagrams are provided.

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 Data Analysis Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound 24h Treatment with HDACi Treatment with HDACi Cell Seeding->Treatment with HDACi 24h Vehicle Control Vehicle Control Cell Seeding->Vehicle Control 24h RNA Extraction RNA Extraction Treatment with this compound->RNA Extraction Treatment with HDACi->RNA Extraction Vehicle Control->RNA Extraction RNA QC RNA QC RNA Extraction->RNA QC Library Preparation Library Preparation RNA QC->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Raw Data Raw Data RNA Sequencing->Raw Data Alignment Alignment Raw Data->Alignment Differential Gene Expression Differential Gene Expression Alignment->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis

Caption: Experimental workflow for comparing gene expression profiles.

G cluster_0 This compound cluster_1 HDAC Inhibitor cluster_2 Cellular Processes DA This compound GeneExpression Altered Gene Expression DA->GeneExpression Modulates HDACi HDACi HDACi->GeneExpression Broadly Alters Apoptosis Apoptosis CellCycle Cell Cycle Arrest GeneExpression->Apoptosis Inhibits GeneExpression->CellCycle Induces

Caption: Simplified signaling pathways of this compound and HDAC inhibitors.

References

A Comparative Safety and Toxicity Profile of Dykellic Acid and Other Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of Dykellic Acid (also known as Diglycolic Acid) and other structurally related dicarboxylic acids: Oxalic Acid, Malonic Acid, and Succinic Acid. The information is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for various applications. The data presented is compiled from safety data sheets and toxicological studies, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.

Comparative Toxicity Data

The following tables summarize the key toxicological endpoints for this compound and its comparators. Data is presented based on standardized testing protocols, primarily from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Oral Toxicity
CompoundCAS NumberLD50 (Oral, Rat)GHS Category
This compound (Diglycolic Acid) 110-99-6500 mg/kgCategory 3
Oxalic Acid 144-62-7375 - 425 mg/kg[1][2]Category 3
Malonic Acid 141-82-21310 - 3250 mg/kg[3][4]Category 4
Succinic Acid 110-15-62260 mg/kg[5][6]Category 5 (May be harmful if swallowed)
Table 2: Skin and Eye Irritation/Corrosion
CompoundSkin Irritation/Corrosion (Rabbit)Eye Irritation/Corrosion (Rabbit)
This compound (Diglycolic Acid) Category 2 (Causes skin irritation)Category 2 (Causes serious eye irritation)
Oxalic Acid Corrosive[7]Category 1 (Causes serious eye damage)[[“]]
Malonic Acid Mild irritant to no irritation[4][9]Category 1 (Causes serious eye damage)[4][9]
Succinic Acid No skin irritation[10]Category 1 (Causes serious eye damage)[6][10]
Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity
CompoundGenotoxicity (Ames Test)CarcinogenicityReproductive Toxicity
This compound (Diglycolic Acid) No data availableNo data availableNo data available
Oxalic Acid Negative[[“]]No evidence of carcinogenicity in rats[[“]]Effects observed secondary to parental toxicity; may impair sperm quality[7][[“]]
Malonic Acid No data availableNot classified as a carcinogen[11]Not classified as a reproductive toxicant[11][12]
Succinic Acid No data availableNot classified as a carcinogen[13][14]Not classified as a reproductive toxicant; no developmental toxicity observed in rats[6][13]

Mechanisms of Toxicity

This compound (Diglycolic Acid)

The primary mechanism of this compound toxicity is linked to renal and mitochondrial dysfunction.[10][15] It acts as a nephrotoxic agent by being actively transported into human proximal tubule cells.[15] Inside the cells, it disrupts cellular metabolic pathways. Specifically, this compound inhibits succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle and electron transport chain.[1] This inhibition leads to decreased oxygen consumption, depletion of cellular ATP, and an increase in reactive oxygen species (ROS), ultimately causing cell death by necrosis.[1][15] Furthermore, this compound can chelate calcium, which may contribute to its toxic effects.[10]

Dykellic_Acid_Toxicity_Pathway cluster_cell Proximal Tubule Cell DGA_uptake This compound Uptake via Sodium Dicarboxylate Transporters Mitochondrion Mitochondrion DGA_uptake->Mitochondrion Ca_chelation Calcium Chelation DGA_uptake->Ca_chelation SDH_inhibition Inhibition of Succinate Dehydrogenase (Complex II) Mitochondrion->SDH_inhibition Enters ETC_disruption Electron Transport Chain Disruption SDH_inhibition->ETC_disruption ATP_depletion ATP Depletion ETC_disruption->ATP_depletion ROS_increase Increased Reactive Oxygen Species (ROS) ETC_disruption->ROS_increase Cell_Death Necrotic Cell Death ATP_depletion->Cell_Death ROS_increase->Cell_Death Ca_chelation->Cell_Death DGA_exposure This compound Exposure DGA_exposure->DGA_uptake

This compound Toxicity Pathway
Oxalic Acid

The toxicity of Oxalic Acid stems from both its corrosive nature and its ability to chelate calcium ions.[4][16] Upon ingestion, it can cause severe irritation and corrosion of the gastrointestinal tract.[4] Systemically, it binds with calcium in the blood to form insoluble calcium oxalate (B1200264) crystals. This leads to acute hypocalcemia, which can manifest as weakness, tetany, and cardiac arrest.[4][16] These calcium oxalate crystals can deposit in various tissues, most notably the kidneys, leading to renal damage and failure.[17][18]

Oxalic_Acid_Toxicity_Pathway cluster_systemic Systemic Effects OA_ingestion Oxalic Acid Ingestion GI_corrosion GI Tract Corrosion OA_ingestion->GI_corrosion Ca_chelation Calcium Chelation in Blood OA_ingestion->Ca_chelation Hypocalcemia Acute Hypocalcemia Ca_chelation->Hypocalcemia CaOx_crystals Calcium Oxalate Crystal Formation Ca_chelation->CaOx_crystals Cardiac_effects Cardiac Arrest, Tetany Hypocalcemia->Cardiac_effects Crystal_deposition Crystal Deposition in Kidneys CaOx_crystals->Crystal_deposition Renal_damage Renal Damage/ Kidney Failure Crystal_deposition->Renal_damage

Oxalic Acid Toxicity Pathway

Experimental Protocols

The following are summaries of the methodologies for key toxicological experiments cited in this guide, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.

  • Principle: A stepwise procedure where groups of animals of a single sex (typically female rats) are dosed at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is selected based on a sighting study. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.

  • Procedure:

    • A sighting study is performed with single animals to determine the appropriate starting dose for the main study.

    • In the main study, a group of 5 animals is dosed at the selected starting dose.

    • If no toxicity is observed, the next higher dose is used in a new group of animals. If evident toxicity is observed, the test is stopped. If mortality occurs, the next lower dose is tested.

    • Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

    • At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Interpretation: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the dose at which evident toxicity is observed.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

  • Principle: The test substance is applied to a small area of the skin of an albino rabbit for a defined period. The resulting skin reaction is observed and scored.

  • Procedure:

    • A single dose of 0.5 g (solid) or 0.5 mL (liquid) of the test substance is applied to a shaved area of the rabbit's skin. An untreated area serves as a control.

    • The application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the dressing is removed, and the skin is cleaned.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

  • Data Interpretation: The mean scores for erythema and edema are used to classify the substance as irritating or non-irritating according to GHS criteria. Corrosive substances are identified by irreversible tissue damage.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The resulting ocular reactions are observed and scored.

  • Procedure:

    • A single dose of 0.1 g (solid) or 0.1 mL (liquid) of the test substance is instilled into the conjunctival sac of one eye.

    • The eye is not washed out for at least 24 hours.

    • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to evaluate the reversibility of effects.

  • Data Interpretation: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are used to classify the substance as causing serious eye damage (Category 1), eye irritation (Category 2), or as non-irritating, based on the severity and reversibility of the observed lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains have mutations that prevent them from synthesizing this amino acid. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize the amino acid and grow on an amino acid-deficient medium.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).

    • The bacteria are then plated on a minimal agar (B569324) medium that lacks the required amino acid.

    • After incubation for 48-72 hours, the number of revertant colonies on each plate is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies to a level that is significantly above the spontaneous reversion rate of the negative control.

Experimental_Workflow cluster_oecd420 OECD 420: Acute Oral Toxicity cluster_oecd404 OECD 404: Dermal Irritation cluster_oecd405 OECD 405: Eye Irritation cluster_oecd471 OECD 471: Ames Test a1 Sighting Study (Single Animals) a2 Main Study (5 Animals/Dose) a1->a2 Select Start Dose a3 14-Day Observation (Toxicity & Mortality) a2->a3 a4 Gross Necropsy a3->a4 b1 Apply Substance to Rabbit Skin (0.5g/mL) b2 4-Hour Exposure (Semi-occlusive) b1->b2 b3 Score Erythema & Edema (1, 24, 48, 72h) b2->b3 b4 14-Day Reversibility b3->b4 c1 Instill Substance in Rabbit Eye (0.1g/mL) c2 Score Ocular Lesions (1, 24, 48, 72h) c1->c2 c3 21-Day Reversibility c2->c3 d1 Expose Bacteria to Substance (+/- S9) d2 Plate on Minimal Medium d1->d2 d3 Incubate 48-72h d2->d3 d4 Count Revertant Colonies d3->d4

Toxicology Experimental Workflows

References

Assessing the Synergistic Potential of Dykellic Acid: A Comparative Guide to Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This guide provides a comprehensive overview of established methodologies and data presentation formats for assessing synergistic effects, drawing comparisons from studies on structurally related compounds such as other phenolic and carboxylic acids. The protocols and examples herein are intended to serve as a practical framework for researchers designing future studies to investigate the synergistic potential of Dykellic Acid.

Part 1: Methodologies for Assessing Synergy

The determination of synergy, additivity, or antagonism between two or more compounds requires rigorous experimental design and quantitative analysis. The most common and widely accepted methods are the Combination Index (CI) and Isobologram analysis. For compounds with antioxidant properties, specific assays like FRAP and ORAC are employed to evaluate synergistic antioxidant capacity.

Combination Index (CI) Method

The Chou-Talalay method for determining the Combination Index (CI) is a quantitative measure of the interaction between two drugs.[1][2] It is based on the median-effect equation and provides a numerical value that defines the nature of the interaction.[2]

Experimental Protocol: Combination Index (CI) Assay

  • Determine Single-Agent Potency:

    • Treat target cells (e.g., cancer cell lines) with a range of concentrations of this compound alone and the combination compound alone.

    • After a predetermined incubation period, assess cell viability using a standard assay (e.g., MTT, SRB, or CellTiter-Glo).

    • From the dose-response curves, calculate the concentration of each compound that produces a 50% effect (e.g., IC50 for inhibition).[2]

  • Assess Combination Effects:

    • Combine this compound and the other compound at a constant, equipotent ratio (e.g., based on their respective IC50 values).[1][2]

    • Treat cells with a serial dilution of this fixed-ratio combination.

    • Measure cell viability as done for the single agents.

  • Calculate the Combination Index:

    • The CI is calculated using the following formula for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [1]

      • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a given effect level (x%, e.g., 50%).[1]

      • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect level (x%).[1]

    • Specialized software like CompuSyn can be used for these calculations.[1][2]

Data Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism[1]

Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and assess drug interactions.[3][4] An isobole is a line connecting the doses of two drugs that produce the same level of effect.[5]

Experimental Protocol: Isobologram Construction

  • Determine Equi-effective Doses:

    • From the single-agent dose-response curves, determine the concentrations of this compound and the combination compound that each produce a specific level of effect (e.g., 50% inhibition).

  • Plot the Isobologram:

    • Plot the concentration of this compound on the x-axis and the concentration of the other compound on the y-axis.

    • The concentrations of each drug alone that produce the 50% effect are plotted on their respective axes.

    • A straight line connecting these two points represents the line of additivity.[6]

    • Plot the concentrations of the two compounds that, in combination, also produce the 50% effect.

Data Interpretation:

  • Points below the line of additivity: Synergism.[6]

  • Points on the line: Additive effect.

  • Points above the line: Antagonism.

Assays for Antioxidant Synergy

For assessing the synergistic antioxidant potential of this compound with other antioxidants, the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays are commonly used.[7][8][9]

Experimental Protocol: FRAP and ORAC Assays

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • This assay measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron.[10]

    • Prepare solutions of this compound alone, the combination compound alone, and a 1:1 mixture.[11]

    • Add the FRAP reagent to each solution.

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

    • The synergistic effect is determined by comparing the measured antioxidant capacity of the mixture to the theoretical additive value (the sum of half the antioxidant capacity of each individual compound).[11]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay:

    • This assay measures the ability of a compound to quench free radicals.[12]

    • Prepare solutions as in the FRAP assay.

    • The assay involves a fluorescent probe, a free radical generator (like AAPH), and the antioxidant sample.

    • The antioxidant's ability to protect the fluorescent probe from degradation by the free radicals is measured over time using a fluorometer.

    • Synergy is assessed by comparing the net protection offered by the mixture to the sum of the individual protections.

Part 2: Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: Example Data for Combination Index (CI) Analysis of a Phenolic Acid with an Anticancer Drug
CombinationEffect LevelCI ValueInteractionDose-Reduction Index (DRI) - Drug ADose-Reduction Index (DRI) - Drug B
Phenolic Acid A + Drug XIC500.65Synergism3.22.8
Phenolic Acid A + Drug XIC750.52Synergism4.53.9
Phenolic Acid A + Drug XIC900.41Strong Synergism6.15.3

This table is illustrative and does not represent actual data for this compound.

Table 2: Example Data for Antioxidant Synergy of Carboxylic and Phenolic Acids using FRAP
Combination (1:1 Ratio)Theoretical AC (mM Trolox)Measured AC (mM Trolox)% Increase (Synergy)
Vanillin + 4-Hydroxybenzoic Acid1.54.5200%
Gallic Acid + Caffeic Acid3.27.6137.8%
p-Coumaric Acid + Ferulic Acid0.83.3311%

Data adapted from studies on various phenolic and carboxylic acids.[7][11]

Part 3: Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex experimental processes and biological mechanisms.

G Experimental Workflow for Synergy Assessment cluster_0 Single Agent Analysis cluster_1 Combination Analysis cluster_2 Data Analysis & Visualization A Dose-Response Curve (this compound) C Calculate IC50 (this compound) A->C B Dose-Response Curve (Compound X) D Calculate IC50 (Compound X) B->D G Calculate Combination Index (CI) C->G H Construct Isobologram C->H D->G D->H E Fixed-Ratio Combination (based on IC50s) F Dose-Response Curve (Combination) E->F F->G F->H I Determine Interaction (Synergy, Additive, Antagonism) G->I H->I

Caption: Workflow for assessing drug synergy.

G Apoptosis Signaling Pathway Modulation DA This compound Bcl2 Bcl-2 (Anti-apoptotic) DA->Bcl2 inhibits CX Compound X Bax Bax (Pro-apoptotic) CX->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Synergistic induction of apoptosis.

Conclusion

While direct evidence for the synergistic effects of this compound is currently lacking, the established methodologies presented in this guide provide a robust framework for future investigations. By employing techniques such as Combination Index analysis, isobologram plotting, and relevant biochemical assays, researchers can effectively quantify and characterize the nature of interactions between this compound and other compounds. Such studies are essential for unlocking the full therapeutic potential of this compound in combination therapies. The provided examples from related phenolic and carboxylic acids serve as a valuable reference for experimental design, data presentation, and the exploration of underlying molecular pathways.

References

Safety Operating Guide

Proper Disposal of Dykellic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dykellic Acid" is not a standard chemical name. This guide assumes the user is referring to Diglycolic Acid (CAS No. 110-99-6) , a structurally related dicarboxylic acid. Always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.

This document provides essential safety and logistical information for the proper disposal of Diglycolic Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols for handling and disposing of acidic chemical waste.

Chemical and Physical Properties of Diglycolic Acid

A clear understanding of the chemical's properties is crucial for safe handling and disposal. The table below summarizes key quantitative data for Diglycolic Acid.

PropertyValue
CAS Number 110-99-6[1][2]
Molecular Formula C₄H₆O₅[1][2][3]
Molecular Weight 134.09 g/mol [1][3]
Appearance White to light beige crystalline powder or solid[1]
Melting Point 140-144 °C[1]
Solubility Readily soluble in water[1]
Acidity (pKa) pKa1 = 2.79, pKa2 = 3.93 (at 20°C)[1]

Disposal Procedures: A Step-by-Step Guide

The primary methods for the disposal of Diglycolic Acid are neutralization for small quantities of non-contaminated waste, or collection for disposal by a licensed hazardous waste management company. The appropriate method depends on the quantity of waste, its concentration, and the presence of other hazardous contaminants.

Decision-Making Workflow for Disposal

Before proceeding with any disposal method, it is critical to assess the nature of the this compound waste. The following diagram outlines the decision-making process.

start Start: this compound Waste assessment Is the waste mixed with other hazardous chemicals (e.g., heavy metals, halogenated solvents)? start->assessment collect_waste Collect in a labeled, compatible waste container. Arrange for professional disposal. assessment->collect_waste yes_hazardous check_quantity Is it a small quantity (e.g., <100g or <100mL)? assessment->check_quantity no_hazardous yes_hazardous YES no_hazardous NO end End of Process collect_waste->end check_quantity->collect_waste no_small neutralization Proceed with Neutralization Protocol. check_quantity->neutralization yes_small yes_small YES no_small NO neutralization->end

Caption: Decision workflow for selecting the appropriate disposal method for this compound waste.

Experimental Protocol: Neutralization of this compound

For small quantities of uncontaminated this compound, neutralization is a viable disposal method that can be performed in a laboratory setting by trained personnel. This procedure converts the acid to a neutral salt solution that may be suitable for drain disposal, depending on local regulations.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Perform the entire procedure in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5]

  • The neutralization reaction is exothermic and can generate heat. Use a cooling bath (e.g., an ice-water bath) to control the temperature of the solution.[5]

Materials:

  • This compound waste

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker (at least 10 times the volume of the acid solution)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Ice bath

Procedure:

  • Preparation of the Basic Solution:

    • In a large beaker placed in an ice bath, prepare a dilute solution of sodium carbonate or sodium bicarbonate in cold water (approximately 5-10% w/v).[6]

  • Dilution of this compound:

    • If the this compound is in solid form, slowly dissolve it in a separate container of cold water to create a dilute solution (less than 10% w/v).

  • Neutralization:

    • While stirring the basic solution vigorously, slowly and carefully add the dilute this compound solution dropwise.[5]

    • Monitor the temperature of the solution and add the acid at a rate that prevents boiling or excessive heat generation.

  • pH Adjustment:

    • Continuously monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the acid until the pH of the solution is between 5.5 and 9.0.[5] If you overshoot the neutral pH, you can add more of the basic solution to adjust.

  • Disposal of Neutralized Solution:

    • Once the pH is stable within the neutral range, the solution can be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[5]

Workflow for Neutralization Protocol

The following diagram illustrates the step-by-step workflow for the neutralization of this compound.

start Start: Small quantity of uncontaminated this compound ppe Wear appropriate PPE (goggles, lab coat, gloves) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood prepare_base Prepare a 5-10% solution of sodium carbonate or bicarbonate in an ice bath fume_hood->prepare_base dissolve_acid Dissolve solid this compound in cold water to <10% concentration prepare_base->dissolve_acid neutralize Slowly add the acid solution to the stirring base solution dissolve_acid->neutralize monitor_ph Monitor pH continuously neutralize->monitor_ph ph_check Is pH between 5.5 and 9.0? monitor_ph->ph_check adjust_ph Adjust pH with acid or base as needed ph_check->adjust_ph NO dispose Dispose of neutralized solution down the drain with copious amounts of water (check local regulations) ph_check->dispose YES adjust_ph->monitor_ph end End of Protocol dispose->end

Caption: Step-by-step experimental workflow for the safe neutralization of this compound in a laboratory setting.

Disposal via Hazardous Waste Management

If the this compound waste is contaminated with other hazardous materials, is in a large quantity, or if you are not equipped or trained to perform the neutralization procedure, it must be disposed of as hazardous waste.[7]

Procedure:

  • Containment:

    • Collect the this compound waste in a clearly labeled, sealed, and compatible container.[8] For acidic waste, glass or polyethylene (B3416737) containers are generally suitable.[4] Do not use metal containers.[7]

    • The container must be in good condition and free from leaks.

  • Labeling:

    • Label the container with the words "Hazardous Waste" and the full chemical name "Diglycolic Acid".[8] List all other components and their approximate concentrations.

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and that the container is segregated from incompatible materials, such as bases and reactive chemicals.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Follow all institutional and regulatory procedures for waste manifest and handover.

References

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